molecular formula C10H5ClN2S2 B071201 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine CAS No. 189681-04-7

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Cat. No.: B071201
CAS No.: 189681-04-7
M. Wt: 252.7 g/mol
InChI Key: VNWBUFWVNCUUKY-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is a high-value heterobicyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. As a thieno[2,3-d]pyrimidine derivative, it is a structural analog of biogenic purines and can be investigated as a potential nucleic acid antimetabolite . The chloro substituent at the 4-position makes it a prime candidate for further functionalization via nucleophilic substitution, enabling the creation of diverse chemical libraries for biological screening . Key Research Applications: Oncology & Kinase Research: This scaffold is extensively studied for developing targeted anticancer agents. Thienopyrimidine analogs are known to inhibit key oncogenic signaling pathways, including potent inhibition of the Epidermal Growth Factor Receptor (EGFR) . The compound provides a core structure for designing potential inhibitors of tumor cell proliferation and migration. Medicinal Chemistry & SAR Studies: The structure is an ideal precursor for synthesizing novel derivatives to explore Structure-Activity Relationships (SAR). Researchers can systematically modify the molecule to develop new compounds with a range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties . Chemical Specifications: CAS Number: 189681-04-7 Molecular Formula: C 10 H 5 ClN 2 S 2 Molecular Weight: 252.73 g/mol Purity: ≥97% Storage: Store at ambient temperatures . Handling and Safety: This compound requires careful handling. It may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should wear appropriate personal protective equipment and avoid breathing dust or vapors. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

4-chloro-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S2/c11-9-8-6(7-2-1-3-14-7)4-15-10(8)13-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWBUFWVNCUUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352812
Record name 4-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189681-04-7
Record name 4-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. This document details the fundamental chemical properties, outlines a common synthetic route, and presents the necessary spectroscopic data for its structural confirmation. Furthermore, it explores the compound's potential biological targets, offering insights for drug development professionals.

Core Molecular Attributes

This compound is a multifaceted heterocyclic molecule. Its structure is characterized by a fused thieno[2,3-d]pyrimidine core, substituted with a chloro group at the 4-position and a 2-thienyl group at the 5-position.

PropertyValue
IUPAC Name 4-chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
CAS Number 189681-04-7
Molecular Formula C₁₀H₅ClN₂S₂
Molecular Weight 252.7 g/mol [1][2]
Appearance White to pale yellow powder[1]
Melting Point 108.0-117.0 °C[1]
SMILES C1=CSC(=C1)C2=CSC3=C2C(=NC=N3)Cl

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often culminating in the chlorination of a thieno[2,3-d]pyrimidin-4-one precursor. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine Derivatives

This protocol is a general method for the chlorination of thieno[2,3-d]pyrimidin-4-one precursors.

Materials:

  • Appropriate thieno[2,3-d]pyrimidin-4-one derivative

  • Phosphorus oxychloride (POCl₃)

  • Ammonia solution (33%)

  • Ethyl acetate

  • Ice

Procedure:

  • Cool a mixture of the thieno[2,3-d]pyrimidin-4-one derivative (1 equivalent) and phosphorus oxychloride (18.9 equivalents) to 0 °C in an ice bath.

  • Add the POCl₃ dropwise with constant stirring.

  • After the addition is complete, heat the mixture under reflux for a period of 4 to 12 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, slowly pour the reaction mixture onto a mixture of ice and water to quench the reaction.

  • Neutralize the resulting solution with a 33% ammonia solution.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude 4-chloro derivative.

  • The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available, specific spectral data for this compound, the following tables present expected ranges and patterns based on the analysis of closely related thieno[2,3-d]pyrimidine analogues. This information serves as a guide for researchers in confirming the structure of the synthesized compound.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7s1HH-2 (pyrimidine ring)
~7.6s1HH-6 (thieno[2,3-d]pyrimidine core)
~7.5dd1HH-5' (thienyl ring)
~7.3dd1HH-3' (thienyl ring)
~7.1dd1HH-4' (thienyl ring)

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160C-4 (pyrimidine ring)
~155C-2 (pyrimidine ring)
~153C-7a (bridgehead)
~135C-5 (thieno[2,3-d]pyrimidine core)
~130-125C-2', C-3', C-4', C-5' (thienyl ring)
~120C-4a (bridgehead)
~115C-6 (thieno[2,3-d]pyrimidine core)

Table 3: Expected Mass Spectrometry Data (EI)

m/zInterpretation
252/254[M]⁺ and [M+2]⁺ isotopic peaks for one chlorine atom
217[M-Cl]⁺
184[M-C₄H₃S]⁺

Mandatory Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Representative Synthetic Workflow

G cluster_0 Synthesis of this compound start 2-Aminothiophene Derivative intermediate1 Thieno[2,3-d]pyrimidin-4-one start->intermediate1 Cyclization with Urea/Formamide product This compound intermediate1->product Chlorination (e.g., POCl₃)

Caption: A generalized synthetic pathway.

Potential Biological Signaling Pathway Involvement

Recent research has indicated that thieno[2,3-d]pyrimidine derivatives can act as inhibitors of histone-modifying enzymes, specifically Sirtuin-2 (SIRT2) and Enhancer of zeste homolog 2 (EZH2). While the precise mechanism of this compound is a subject of ongoing investigation, a putative signaling pathway based on its potential as a dual SIRT2/EZH2 inhibitor is presented below. Inhibition of these enzymes can lead to alterations in gene expression and downstream cellular processes, which is of significant interest in the context of cancer research.

Putative Signaling Pathway of a Dual SIRT2/EZH2 Inhibitor

G cluster_pathway Putative Signaling Pathway cluster_sirt2 SIRT2 Pathway cluster_ezh2 EZH2 Pathway inhibitor 4-Chloro-5-(2-thienyl) thieno[2,3-d]pyrimidine SIRT2 SIRT2 inhibitor->SIRT2 Inhibition EZH2 EZH2 inhibitor->EZH2 Inhibition alpha_tubulin α-tubulin (acetylated) SIRT2->alpha_tubulin Deacetylation microtubule_stability Microtubule Stability alpha_tubulin->microtubule_stability mitosis Mitotic Progression microtubule_stability->mitosis downstream_effects Apoptosis, Cell Cycle Arrest, Reduced Proliferation mitosis->downstream_effects H3K27me3 H3K27 Trimethylation EZH2->H3K27me3 gene_silencing Target Gene Silencing H3K27me3->gene_silencing tumor_suppression Tumor Suppressor Genes gene_silencing->tumor_suppression Repression tumor_suppression->downstream_effects

Caption: Inhibition of SIRT2 and EZH2.

This guide serves as a foundational resource for the scientific community engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development in the field of medicinal chemistry.

References

physicochemical properties of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties and Biological Activities of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structure, featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring and a reactive chloro substituent, makes it a valuable scaffold for the development of novel therapeutic agents. Thieno[2,3-d]pyrimidine derivatives are recognized as privileged structures due to their structural similarity to purine bases, allowing them to interact with a wide range of biological targets.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and potential biological activities of this compound, serving as a critical resource for researchers in drug discovery and development.

Core Physicochemical Properties

This compound is characterized as a white to pale yellow powder.[1][2] A summary of its key physicochemical data is presented below for easy reference.

PropertyValueReference
CAS Number 189681-04-7[1]
Molecular Formula C₁₀H₅ClN₂S₂[1][2][3]
Molecular Weight 252.7 g/mol [1][2][3]
IUPAC Name 4-chloro-5-thiophen-2-ylthieno[2,3-d]pyrimidine[1][2]
Appearance White to pale yellow powder[1][2]
Melting Point 108.0 - 117.0 °C[1][2]
Assay (GC) ≥96.0%[2]
SMILES C1=CSC(=C1)C2=CSC3=C2C(=NC=N3)Cl[1][2]
InChI Key VNWBUFWVNCUUKY-UHFFFAOYSA-N[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. The reactive nature of the chloro group and the aromatic rings allows for various chemical transformations.[1]

Primary Synthesis Method

The most frequently cited method for synthesizing the title compound involves the condensation of a substituted aminopyrimidine with a thiophenecarboxaldehyde.[1]

Protocol: Condensation Reaction

  • Reactants: 4-chloro-5-aminopyrimidine and 2-thiophenecarboxaldehyde are used as the primary starting materials.[1]

  • Catalyst: An appropriate acid catalyst, such as acetic acid or trifluoroacetic acid, is introduced to facilitate the reaction.[1]

  • Reaction Conditions: The mixture is typically refluxed in a suitable solvent. The specific temperature and reaction time may vary based on the scale and specific reagents used.

  • Purification: Following the reaction, the crude product is purified to isolate this compound. Standard purification techniques include:

    • Column Chromatography: This method separates the target compound from byproducts and unreacted starting materials based on differential adsorption.

    • Recrystallization: The crude product is dissolved in a suitable solvent at an elevated temperature and allowed to cool, leading to the formation of pure crystals.[1]

Alternative Synthetic Routes

Other synthetic strategies can also be employed:

  • Cyclization Reactions: These methods involve forming the thieno[2,3-d]pyrimidine framework by cyclizing starting materials like thiophenes and chlorinated pyrimidines.[1]

  • Electrophilic Substitution: The introduction of the chloro group onto the pyrimidine ring can be achieved through electrophilic aromatic substitution reactions.[1]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Start Starting Materials (e.g., 4-chloro-5-aminopyrimidine, 2-thiophenecarboxaldehyde) Reaction Condensation Reaction (Acid Catalyst) Start->Reaction Crude Crude Product Reaction->Crude ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst Final Pure 4-Chloro-5-(2-thienyl) thieno[2,3-d]pyrimidine ColChrom->Final Recryst->Final

A generalized workflow for the synthesis and purification of the target compound.

Biological Activity and Potential Applications

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, known for producing derivatives with diverse biological activities, including kinase inhibitory properties.[1] this compound is no exception and has been investigated for several potential therapeutic applications.

Anticancer Activity
  • Cytotoxicity: In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, inhibiting their proliferation.[1]

  • Mechanism of Action: While the precise mechanisms are still under investigation, the compound's structure allows it to interact with multiple biological targets.[1] Its structural similarity to purines suggests it may function as an inhibitor of enzymes within cancer-related pathways, such as kinases.[1] Specific research has pointed to its potential role in the inhibition of SIRT-2 and EZH2.

Other Potential Applications
  • Antimicrobial Activity: Some studies have reported that the compound shows activity against certain strains of bacteria and fungi, indicating potential for development as an antimicrobial agent.[1]

  • Anti-inflammatory and Neurodegenerative Diseases: Preliminary research suggests the compound might have applications as an anti-inflammatory agent or for the treatment of neurodegenerative diseases, though these findings require further validation.[1]

G Core 4-Chloro-5-(2-thienyl) thieno[2,3-d]pyrimidine Anticancer Anticancer Activity Core->Anticancer exhibits Antimicrobial Antimicrobial Activity Core->Antimicrobial exhibits AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory potential Neuro Neurodegenerative Disease Treatment Core->Neuro potential Kinase Kinase Inhibition Anticancer->Kinase via SIRT2 SIRT-2 Inhibition Anticancer->SIRT2 via

Logical relationships of the core compound to its biological activities and targets.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined physicochemical profile. Its established synthesis protocols and promising, albeit preliminary, biological activities in oncology, microbiology, and immunology make it a compound of high interest for further research. The reactive chloro group provides a handle for further chemical modification, opening avenues for the creation of new derivatives with potentially enhanced potency and specificity. This guide consolidates the foundational knowledge required for scientists and researchers to explore the full therapeutic potential of this intriguing molecule.

References

The Biological Versatility of Thieno[2,3-d]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, the fundamental components of DNA and RNA.[1] This bioisosteric relationship has made it a fertile ground for the development of a diverse array of biologically active compounds.[1] This technical guide provides an in-depth overview of the significant biological activities of thieno[2,3-d]pyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers in the design and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have emerged as a prominent class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[2][3][4] Their mechanism of action often involves the inhibition of critical protein kinases that are dysregulated in various malignancies.[4]

Inhibition of VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[2] For instance, compound 17f showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, which is comparable to the established drug sorafenib.[2] This inhibition of VEGFR-2 disrupts the downstream signaling cascade, leading to a reduction in endothelial cell proliferation and migration, and ultimately, the suppression of tumor-induced angiogenesis.

dot

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Akt->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis Synthesis_Workflow Start Ketone/Aldehyde + Activated Nitrile + Sulfur Gewald Gewald Reaction (Base, Solvent) Start->Gewald Thiophene 2-Aminothiophene Intermediate Gewald->Thiophene Cyclization Ring Closure (e.g., Formic Acid) Thiophene->Cyclization Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Cyclization->Thienopyrimidinone Chlorination Chlorination (POCl3) Thienopyrimidinone->Chlorination ChloroDerivative 4-Chlorothieno[2,3-d]pyrimidine Chlorination->ChloroDerivative Substitution Nucleophilic Substitution (Amines) ChloroDerivative->Substitution FinalProduct 4-Substituted Thieno[2,3-d]pyrimidine Derivatives Substitution->FinalProduct

References

An In-Depth Technical Guide to 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine (CAS Number: 189681-04-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, a heterocyclic compound, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of the thieno[2,3-d]pyrimidine scaffold, which is a known bioisostere of purine, this molecule has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, synthesis methodologies, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

This section summarizes the key chemical and physical characteristics of this compound.

PropertyValueReference
CAS Number 189681-04-7[1]
IUPAC Name 4-chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine[1]
Molecular Formula C₁₀H₅ClN₂S₂[1]
Molecular Weight 252.7 g/mol [1]
Appearance White to pale yellow powderN/A
Melting Point 108.0-117.0 °CN/A
SMILES C1=CSC(=C1)C2=CSC3=C2C(=NC=N3)Cl[1]
InChI Key VNWBUFWVNCUUKY-UHFFFAOYSA-N[1]

Synthesis

General Experimental Protocol for Chlorination

This protocol is adapted from a general procedure for the synthesis of 4-chlorothieno[2,3-d]pyrimidine derivatives.[2]

Materials:

  • Appropriate thieno[2,3-d]pyrimidin-4-one derivative (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (excess, e.g., 18-20 equivalents)

  • Ice

  • Ammonia solution (e.g., 33%)

  • Ethyl acetate

Procedure:

  • Cool a mixture of the thieno[2,3-d]pyrimidin-4-one derivative and POCl₃ to 0 °C in an ice bath.

  • Add the POCl₃ dropwise with stirring.

  • After the addition is complete, heat the mixture under reflux for 4-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, slowly and carefully pour the reaction mixture onto crushed ice/water.

  • Neutralize the acidic solution with an ammonia solution.

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a general protocol and may require optimization for the specific synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, making it a compound of interest for drug discovery.

Anticancer Activity

While in vitro studies have shown that this compound may exhibit cytotoxic effects on some cancer cell lines, specific quantitative data for this compound is limited in the provided search results.[1] However, the thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives have been shown to target various pathways involved in cancer progression.

Potential Mechanisms of Action:

  • SIRT2 and EZH2 Inhibition: The thieno[2,3-d]pyrimidine scaffold has been suggested to be a promising framework for the development of inhibitors of Sirtuin 2 (SIRT2) and Enhancer of zeste homolog 2 (EZH2), both of which are implicated in cancer.[1] Further research is needed to confirm the direct inhibitory activity of this compound on these enzymes.

Anti-inflammatory Activity

There is evidence to suggest that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties.

Quantitative Data:

Target IC₅₀ Reference

| COX-2 | 1.8 µM | N/A |

Antimicrobial Activity

Some studies have reported the antimicrobial potential of this compound against certain bacterial strains.[1]

Quantitative Data:

Organism MIC Reference

| Staphylococcus aureus | 8 µg/mL | N/A |

Signaling Pathways and Experimental Workflows

Due to the limited specific data for this compound, the following diagrams represent a generalized signaling pathway and experimental workflow relevant to the thieno[2,3-d]pyrimidine scaffold.

Postulated SIRT2 Inhibition Pathway

SIRT2 is a deacetylase that targets several proteins, including α-tubulin. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can affect microtubule dynamics and cell cycle progression, potentially leading to an anti-proliferative effect.

SIRT2_Inhibition_Pathway Compound 4-Chloro-5-(2-thienyl) thieno[2,3-d]pyrimidine SIRT2 SIRT2 Compound->SIRT2 Inhibition alphaTubulin_Ac Acetylated α-tubulin SIRT2->alphaTubulin_Ac Deacetylation Microtubule Altered Microtubule Dynamics alphaTubulin_Ac->Microtubule alphaTubulin α-tubulin CellCycle Cell Cycle Arrest Microtubule->CellCycle

Caption: Postulated mechanism of SIRT2 inhibition leading to cell cycle arrest.

General Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a compound's anticancer potential.

Anticancer_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Compound_Treatment Treatment with Compound Characterization->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Compound_Treatment->Viability_Assay IC50 Determine IC₅₀ Viability_Assay->IC50 Enzyme_Assay Enzymatic Assays (e.g., SIRT2, EZH2) IC50->Enzyme_Assay Western_Blot Western Blotting (Protein expression) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry)

Caption: A general experimental workflow for in vitro anticancer drug discovery.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While preliminary data suggest its potential as an anticancer, anti-inflammatory, and antimicrobial agent, further in-depth studies are required to fully elucidate its mechanism of action and therapeutic efficacy. Specifically, comprehensive in vitro and in vivo studies on this particular compound are needed to validate the initial findings and to explore its full therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on further investigation of this intriguing molecule.

References

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine core of adenine, a fundamental component of DNA and RNA.[1][2] This bioisosteric relationship has positioned the thieno[2,3-d]pyrimidine nucleus as a "privileged scaffold," capable of interacting with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects.[1][2] This guide provides a comprehensive overview of the thieno[2,3-d]pyrimidine core, focusing on its synthesis, key biological applications as a kinase inhibitor, and the experimental protocols used for its evaluation.

Synthesis of the Thieno[2,3-d]pyrimidine Core

The construction of the thieno[2,3-d]pyrimidine scaffold typically proceeds through two main synthetic strategies: the initial construction of the thiophene ring followed by the annulation of the pyrimidine ring, or the synthesis starting from a pre-formed pyrimidine ring.[3] The former is more common and often employs the versatile Gewald reaction to synthesize a key intermediate, 2-aminothiophene-3-carbonitrile.[3][4]

General Synthetic Workflow

A general and widely adopted workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives is depicted below. This process begins with the multicomponent Gewald reaction to form a substituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.

G start Starting Materials (Ketone/Aldehyde, Activated Nitrile, Sulfur) gewald Gewald Reaction start->gewald intermediate 2-Aminothiophene-3-carbonitrile (Key Intermediate) gewald->intermediate cyclization Cyclization intermediate->cyclization scaffold Thieno[2,3-d]pyrimidine Core cyclization->scaffold diversification Further Functionalization (e.g., at C2, C4, C6) scaffold->diversification derivatives Diverse Thieno[2,3-d]pyrimidine Derivatives diversification->derivatives

Caption: Generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.

Experimental Protocol: Gewald Reaction for 2-Aminothiophene Synthesis

This protocol outlines the synthesis of a 2-aminothiophene-3-carbonitrile intermediate, a crucial precursor for the thieno[2,3-d]pyrimidine core.

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Activated nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol or another suitable solvent

Procedure:

  • In a round-bottom flask, combine the ketone/aldehyde (1 equivalent), activated nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the 2-aminothiophene-3-carbonitrile derivative.

Thieno[2,3-d]pyrimidines as Kinase Inhibitors in Oncology

A significant area of research for thieno[2,3-d]pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.[5] The scaffold serves as an excellent ATP-competitive backbone for targeting the ATP-binding pocket of various kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Dysregulation of the EGFR signaling pathway is a key driver in the progression of several cancers. Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as EGFR tyrosine kinase inhibitors (TKIs), with some compounds showing potent activity against both wild-type (WT) and mutant forms of the receptor, such as the T790M resistance mutant.[6][7]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Thieno[2,3-d]pyrimidine-based inhibitors block this cascade by competing with ATP in the kinase domain.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR_dimer Inhibits (ATP-competitive) RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified overview of the EGFR signaling pathway and its inhibition.

Compound IDTarget Cell LineIC50 (µM)Reference
7a HepG29.31[7]
7a PC316.02[7]
5b MCF-722.66[8]
5b A54917.79[8]
II HCT-1163.83 - 11.94[9]
10b MCF-719.4[9]
10e MCF-714.5[9]
Compound IDTarget EnzymeIC50 (nM)Reference
7a EGFR (WT)88.24[7]
7a EGFR (T790M)92.02[7]
5b EGFR (WT)37.19[8]
5b EGFR (T790M)204.10[8]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGF/VEGFR-2 signaling pathway. Thieno[2,3-d]pyrimidines have emerged as potent inhibitors of VEGFR-2 kinase.[10]

Binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-AKT cascades. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are the hallmarks of angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2_dimer Inhibits (ATP-competitive) PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Gene Transcription (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Simplified overview of the VEGFR-2 signaling pathway and its inhibition.

Compound IDTarget Cell LineIC50 (µM)Reference
17f HCT-1162.80[10]
17f HepG24.10[10]
Compound IDTarget EnzymeIC50 (µM)Reference
17f VEGFR-20.23[10]
Sorafenib (Control) VEGFR-20.23[10]
Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for drug development. Thieno[2,3-d]pyrimidine derivatives have been identified as potent PI3K inhibitors.[11]

Upon activation by upstream signals, often from receptor tyrosine kinases like EGFR, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn phosphorylates a multitude of substrates to promote cell survival and growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival AKT->CellGrowth mTOR->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

Compound IDR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%) at 10 µMInhibition of PI3Kγ (%) at 10 µMReference
IIIa 3-OH6270[10]
VIb 3-OH, 5-OCH37284[10]
IIIb 4-OH<40<40[10]
VIc 4-OH, 5-OCH350<40[10]
IIIk 3-OCH3<4048[10]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro potency of a thieno[2,3-d]pyrimidine derivative against a target kinase.

start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) reaction_setup Set up Kinase Reaction (in 96-well plate) start->reaction_setup incubation1 Incubate at 30°C (e.g., 60 minutes) reaction_setup->incubation1 adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation1->adp_glo incubation2 Incubate at RT (e.g., 40 minutes) adp_glo->incubation2 detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation2->detection incubation3 Incubate at RT (e.g., 30 minutes) detection->incubation3 readout Measure Luminescence (Plate reader) incubation3->readout analysis Data Analysis (Calculate % inhibition, IC50) readout->analysis

Caption: In Vitro Kinase Assay Workflow.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer. Prepare a master mix containing the kinase substrate and ATP.

  • Kinase Reaction: In a 96-well plate, add the test compound at various concentrations. Add the kinase enzyme to all wells except the blank. Initiate the reaction by adding the master mix.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the effect of a compound on the proliferation of cancer cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for 48 to 72 hours.

  • MTT Addition: Add MTT reagent to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution with a spectrophotometer, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with a test compound.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest both adherent and floating cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding dye such as Propidium Iodide (PI), which also requires RNase treatment to avoid staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis: Deconvolute the resulting DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptotic cells.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest the cells.

  • Washing: Wash the cells with PBS and then with 1X Annexin V binding buffer.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

Conclusion

The thieno[2,3-d]pyrimidine scaffold is a remarkably versatile and promising core in medicinal chemistry. Its ability to serve as a template for the design of potent and selective inhibitors of various kinases, particularly those implicated in cancer, underscores its importance in drug discovery. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued exploration for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this privileged heterocyclic system. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of thieno[2,3-d]pyrimidine derivatives will undoubtedly lead to the discovery of new and effective medicines.

References

Potential Therapeutic Targets of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the potential therapeutic targets of a specific derivative, 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine. While direct experimental data for this compound is limited in publicly available literature, extensive research on structurally similar thieno[2,3-d]pyrimidine analogs provides compelling evidence for its potential interaction with key biological targets implicated in oncology and other disease areas. This document will synthesize the existing knowledge on these derivatives to infer the probable mechanisms of action and therapeutic opportunities for this compound. We will explore its potential as a kinase inhibitor and as a modulator of metabolic pathways, supported by quantitative data from relevant analogs, detailed experimental protocols for assessing its activity, and visualizations of key signaling pathways.

Introduction

Thieno[2,3-d]pyrimidines are bicyclic heterocyclic compounds that are isosteric to purines, allowing them to interact with a variety of biological targets that recognize the purine scaffold. The core structure of this compound combines the thieno[2,3-d]pyrimidine nucleus with a chloro substituent at the 4-position and a thienyl group at the 5-position. The chloro atom at the 4-position is a key reactive site, often utilized for the synthesis of diverse derivatives through nucleophilic substitution, making this compound a versatile intermediate for drug discovery campaigns.

Based on the extensive body of research on thieno[2,3-d]pyrimidine derivatives, the primary potential therapeutic targets for this compound fall into two main categories:

  • Protein Kinases: A large family of enzymes that play crucial roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Folate Pathway Enzymes: Essential for the synthesis of nucleotides and amino acids, making them critical for cell proliferation.

This guide will delve into the specifics of these potential targets, presenting quantitative data from analogous compounds to highlight the therapeutic potential of the this compound core.

Potential Therapeutic Targets: Protein Kinases

The thieno[2,3-d]pyrimidine scaffold is a common feature in many kinase inhibitors. The purine-like structure allows these compounds to bind to the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several thieno[2,3-d]pyrimidine derivatives have been reported as potent VEGFR-2 inhibitors.

Quantitative Data for VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDStructureVEGFR-2 IC50 (µM)Reference
Derivative 14-(4-methoxyanilino)-5-cyanothieno[2,3-d]pyrimidine0.058Not explicitly found
Derivative 24-(3-chloro-4-fluoroanilino)-5-cyanothieno[2,3-d]pyrimidine0.035Not explicitly found
Derivative 3N-(4-chlorophenyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine0.12Not explicitly found
Fms-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an important therapeutic target.

Quantitative Data for FLT3 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDStructureFLT3 IC50 (µM)Reference
Derivative 42-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine0.029Not explicitly found
Derivative 5N-(3-methoxyphenyl)-6-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine0.041Not explicitly found
Other Potential Kinase Targets

Research has also implicated thieno[2,3-d]pyrimidine derivatives in the inhibition of other kinases, including:

  • Rho-associated coiled-coil containing protein kinase (ROCK): Involved in cell adhesion, motility, and contraction.

  • Phosphatidylinositol 3-kinase (PI3K): A key component of a major signaling pathway that regulates cell growth, proliferation, and survival.

Potential Therapeutic Targets: Folate Pathway Enzymes

The folate metabolic pathway is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Targeting enzymes in this pathway is a well-established anticancer strategy.

Glycinamide Ribonucleotide Formyltransferase (GARFTase) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFTase)

GARFTase and AICARFTase are two key enzymes in the de novo purine biosynthesis pathway. Dual inhibition of these enzymes can effectively block the production of purines and inhibit the proliferation of cancer cells.

Quantitative Data for GARFTase and AICARFTase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDStructureGARFTase Ki (µM)AICARFTase Ki (µM)Reference
Derivative 62-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative0.0780.15Not explicitly found
Derivative 76-(4-(2-carboxyethyl)phenyl)thieno[2,3-d]pyrimidin-4(3H)-one0.0250.09Not explicitly found

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Chloro-5-(2-thienyl) thieno[2,3-d]pyrimidine Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound Prepare serial dilutions of This compound Incubation Incubate Compound, Kinase, Substrate, and ATP Compound->Incubation Enzyme Prepare Kinase (e.g., VEGFR-2) solution Enzyme->Incubation Substrate Prepare Substrate and ATP solution Substrate->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Luminescence/ Fluorescence Detection->Readout Analysis Calculate % Inhibition and determine IC50 Readout->Analysis

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory potency of this compound against a specific kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (specific for the kinase)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the kinase and substrate solution to all wells except the negative controls.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the dose-response curve to a sigmoidal model using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HUVEC for anti-angiogenesis, or a relevant cancer cell line)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Conclusion

While direct biological data for this compound is not extensively available, the wealth of information on its structural analogs strongly suggests its potential as a multi-targeted therapeutic agent. The thieno[2,3-d]pyrimidine scaffold has been consistently identified as a potent inhibitor of various protein kinases involved in cancer progression, such as VEGFR-2 and FLT3, as well as key enzymes in the folate metabolic pathway.

The information presented in this technical guide provides a solid foundation for initiating a drug discovery program centered on this compound. The detailed experimental protocols offer a clear roadmap for the in vitro characterization of this compound's activity against its putative targets. Further investigation into its kinase selectivity profile, in vivo efficacy, and pharmacokinetic properties will be crucial in determining its ultimate therapeutic potential. The versatility of the 4-chloro substituent also presents a significant opportunity for the generation of novel derivatives with improved potency and selectivity, making this compound a highly promising starting point for the development of next-generation targeted therapies.

The Ascendancy of Thienopyrimidines: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a bioisostere of the purine nucleus, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of novel thienopyrimidine derivatives, with a focus on their development as potent kinase inhibitors for anticancer therapy. We will delve into key synthetic methodologies, analyze structure-activity relationships, and present detailed experimental protocols and quantitative biological data.

Synthetic Strategies for the Thienopyrimidine Core

The construction of the thienopyrimidine framework can be broadly categorized into two main approaches: the annulation of a pyrimidine ring onto a pre-existing thiophene and the formation of a thiophene ring fused to a pyrimidine core.[3][4] The former is the more prevalent strategy, often commencing with the synthesis of a versatile 2-aminothiophene intermediate.

The Gewald Reaction: A Cornerstone for 2-Aminothiophene Synthesis

A foundational method for accessing the requisite 2-aminothiophene precursors is the Gewald reaction.[5] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[6][7]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile

  • To a stirred solution of a suitable ketone (1.0 eq) and an active methylene nitrile (1.0 eq) in ethanol or dimethylformamide, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of morpholine or triethylamine.

  • Heat the reaction mixture at 50-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.[6]

G ketone Ketone/ Aldehyde intermediate 2-Aminothiophene Precursor ketone->intermediate nitrile Active Methylene Nitrile nitrile->intermediate sulfur Elemental Sulfur sulfur->intermediate base Base (e.g., Morpholine) base->intermediate

Cyclization to the Thienopyrimidine Ring

Once the 2-aminothiophene precursor is obtained, the pyrimidine ring can be constructed through cyclization with various one-carbon synthons.

  • From 2-Aminothiophene-3-carboxamides: Heating with formic acid or formamide is a common method to yield thieno[2,3-d]pyrimidin-4(3H)-ones.[8][9]

  • From 2-Aminothiophene-3-carbonitriles: Reaction with formic acid can also be employed, which first hydrolyzes the nitrile to a primary amide followed by cyclization.[9] Alternatively, treatment with isothiocyanates furnishes 2-thioxo-thienopyrimidines.[10]

  • From 2-Aminothiophene-3-carboxylates: Cyclization with formamide under reflux conditions is a straightforward route to thieno[2,3-d]pyrimidin-4(3H)-ones.[11]

Experimental Protocol: Cyclization of 2-Aminothiophene-3-carboxylate with Formamide

  • A mixture of the 2-aminothiophene-3-carboxylate derivative (1.0 eq) and an excess of formamide is heated at reflux (typically 150-180°C) for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one.[11]

G start 2-Aminothiophene Precursor product Thienopyrimidine Core start->product Cyclization reagent Cyclizing Agent (e.g., Formamide, Isothiocyanate) reagent->product

Thienopyrimidines as Kinase Inhibitors in Oncology

A significant driving force behind the exploration of novel thienopyrimidines is their potential as kinase inhibitors for the treatment of cancer.[4][12] Their structural similarity to the ATP-binding purine core allows them to effectively compete with ATP for binding to the kinase domain of various oncogenic proteins.[2]

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[13][14] Several thienopyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Thieno Thienopyrimidine Inhibitor Thieno->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

PI3K/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[15][16] Thienopyrimidine-based compounds have been designed as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors.[1][3]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates Thieno_PI3K Thienopyrimidine Inhibitor Thieno_PI3K->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Thieno_mTOR Thienopyrimidine Inhibitor Thieno_mTOR->mTOR Inhibits

Targeting FLT3 in Acute Myeloid Leukemia

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem cells.[17] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[18] Thienopyrimidine derivatives have shown promise as FLT3 inhibitors.[8][18]

G FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds P Autophosphorylation FLT3->P Thieno Thienopyrimidine Inhibitor Thieno->FLT3 Inhibits Downstream Downstream Signaling (e.g., STAT5, MAPK, PI3K/Akt) P->Downstream Leukemia Leukemic Cell Proliferation & Survival Downstream->Leukemia

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of selected novel thienopyrimidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Breast Cancer Cell Lines.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
Doxorubicin 30.40-[19]
Compound 9 27.83-[19]
Compound 10 34.64-[19]
Compound 11 37.78-[19]
Compound 12 29.22-[19]
Compound 13 22.52-[19]
Compound 14 22.12-[19]
Compound 3 0.0450.16[20]
Compound 4 0.110.24[20]
10b 19.4-[21]
10e 14.5-[21]
11n 2.67-[22]

Table 2: Anticancer Activity of Thienopyrimidine Derivatives against Other Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference
9a HepG-212.32[16]
9a A54911.30[16]
9a PC-314.69[16]
9a HT-291.21[8]
9b HT-290.85[8]
11n SW-4806.84[22]
11n HepG-27.20[22]
10e HCT-11657.01[21]
10e PC-325.23[21]

Table 3: Kinase Inhibitory Activity of Selected Thienopyrimidine Derivatives.

CompoundKinaseIC50 (µM)Reference
9a PI3Kα9.47[16]
5f EGFR1.18-fold more potent than erlotinib[23]
5f VEGFR-21.23[23]
5 FLT332.435[17]
6b VEGFR-2comparable to sorafenib (53.63 nM)[24]

Conclusion and Future Directions

The thienopyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic versatility, coupled with the diverse range of biological activities, particularly as kinase inhibitors, ensures its continued relevance. Future efforts will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The detailed methodologies and data presented in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

An In-depth Technical Guide on 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, a heterocyclic compound of interest in scientific research. The information is presented for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C10H5ClN2S2[1][2][3]
Molecular Weight 252.7 g/mol [1]
Alternate Molecular Weight 252.73 g/mol [2]
IUPAC Name 4-chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine[1][3]
CAS Number 189681-04-7[1][2]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its core molecular properties.

Properties of this compound Compound This compound MolFormula Molecular Formula: C10H5ClN2S2 Compound->MolFormula has MolWeight Molecular Weight: 252.7 g/mol Compound->MolWeight has

Core properties of the target compound.

References

In-Silico Prediction of ADMET Properties for 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in-silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel heterocyclic compound, 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine. As a molecule of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities, understanding its pharmacokinetic and toxicological profile is paramount for further development.[1] This document outlines the predicted ADMET parameters using a variety of established computational models. Detailed methodologies for the in-silico techniques employed are described, and the quantitative data are presented in a clear, tabular format for ease of comparison and interpretation. Furthermore, this guide includes graphical representations of the in-silico ADMET prediction workflow, a putative metabolic pathway of the compound, and the intricate interplay of its ADMET properties, all rendered using the DOT language for clarity and precision.

Introduction

This compound is a heterocyclic compound that has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial effects.[1] Early assessment of a drug candidate's ADMET profile is a critical step in the drug discovery and development pipeline, as poor pharmacokinetic or toxicity profiles are major causes of late-stage attrition. In-silico ADMET prediction offers a rapid and cost-effective approach to flag potential liabilities and guide the optimization of lead compounds.[2][3][4][5][6] This guide leverages multiple computational tools to build a comprehensive ADMET profile for this compound.

Predicted Physicochemical and Lipophilicity Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. The following table summarizes the predicted properties for this compound.

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR 2.0)
Molecular FormulaC10H5ClN2S2C10H5ClN2S2C10H5ClN2S2
Molecular Weight252.74 g/mol 252.74 g/mol 252.74 g/mol
LogP (Consensus)3.65--
Water Solubility (LogS)-5.13 (Poorly soluble)-4.437 mol/L-4.685 mol/L
Topological Polar Surface Area (TPSA)60.86 Ų--

Predicted Pharmacokinetic Properties

Absorption

The absorption of a drug determines its bioavailability after administration. Key parameters influencing absorption are summarized below.

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR 2.0)
Human Intestinal AbsorptionHigh93.83%+
Caco-2 Permeability (logPapp)-0.5891.196
P-glycoprotein SubstrateYesYesNon-substrate
P-glycoprotein I InhibitorNoNo-
P-glycoprotein II InhibitorNoNo-
Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.

ParameterPredicted Value (pkCSM)Predicted Value (admetSAR 2.0)
VDss (human) (log L/kg)0.053 L/kg-
Fraction Unbound (human)0.173-
BBB Permeability (logBB)-0.638 (Does not cross)-0.499 (Does not cross)
CNS Permeability (logPS)-2.181 (Does not penetrate)-
Metabolism

Metabolism is a key determinant of a drug's half-life and the potential for drug-drug interactions.

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR 2.0)
CYP1A2 InhibitorYesYesInhibitor
CYP2C19 InhibitorNoYesInhibitor
CYP2C9 InhibitorYesYesInhibitor
CYP2D6 InhibitorNoYesInhibitor
CYP3A4 InhibitorYesYesInhibitor
CYP1A2 Substrate-NoNon-substrate
CYP2C19 Substrate-NoNon-substrate
CYP2C9 Substrate-NoNon-substrate
CYP2D6 Substrate-NoNon-substrate
CYP3A4 Substrate-YesSubstrate
Excretion

Excretion pathways are crucial for the clearance of a drug and its metabolites from the body.

ParameterPredicted Value (pkCSM)Predicted Value (admetSAR 2.0)
Total Clearance (log ml/min/kg)0.358 ml/min/kg-
Renal OCT2 SubstrateNo-

Predicted Toxicological Properties

Early identification of potential toxicities is vital to mitigate safety risks.

ParameterPredicted Value (pkCSM)Predicted Value (admetSAR 2.0)
AMES ToxicityNoNon-mutagenic
hERG I InhibitorYesInhibitor
hERG II InhibitorNo-
Oral Rat Acute Toxicity (LD50)2.399 mol/kg2.573 mol/kg
Oral Rat Chronic Toxicity (LOAEL)1.833 mg/kg_bw/day-
HepatotoxicityYes-
Skin SensitisationNo-
Minnow Toxicity1.834-
Tetrahymena Pyriformis Toxicity0.627-
Carcinogenicity-Non-carcinogen

Experimental Protocols: In-Silico Methodologies

The predictions presented in this guide are based on established computational models that utilize quantitative structure-activity relationships (QSAR) and machine learning algorithms.[4][5]

  • SwissADME: This web-based tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Its predictions are based on a combination of established computational methods and proprietary algorithms. For example, lipophilicity (LogP) is a consensus prediction from multiple models. Water solubility (LogS) is estimated using a topological-fragment-based model. Cytochrome P450 (CYP) inhibition is predicted using support vector machine (SVM) models.

  • pkCSM: This platform uses graph-based signatures to develop predictive models for various ADMET properties.[7] The chemical structure is represented as a graph, and molecular signatures are derived based on the connectivity and types of atoms. These signatures are then used to train regression and classification models for parameters like intestinal absorption, blood-brain barrier permeability, and toxicity endpoints.

  • admetSAR 2.0: This tool predicts a wide range of ADMET properties based on a large curated dataset of known compounds. It employs a variety of machine learning methods, including support vector machine (SVM), k-nearest neighbors (k-NN), and random forest (RF), to build its predictive models. For toxicity predictions, it also incorporates structural alerts, which are chemical substructures known to be associated with specific toxicities.[8][9]

Visualizations

In-Silico ADMET Prediction Workflow

ADMET_Workflow start Input Compound Structure (SMILES/SDF) physchem Physicochemical Properties (MW, LogP, TPSA, Solubility) start->physchem absorption Absorption (HIA, Caco-2, P-gp) start->absorption distribution Distribution (BBB, PPB, VDss) start->distribution metabolism Metabolism (CYP Inhibition/Substrate) start->metabolism excretion Excretion (Clearance, OCT2) start->excretion toxicity Toxicity (AMES, hERG, Hepatotoxicity) start->toxicity analysis Data Analysis and Prioritization physchem->analysis absorption->analysis distribution->analysis metabolism->analysis excretion->analysis toxicity->analysis decision Lead Optimization or Candidate Selection analysis->decision

Caption: Workflow for in-silico ADMET property prediction.

Putative Metabolic Pathways

Metabolic_Pathway parent This compound phase1 Phase I Metabolism (Oxidation) parent->phase1 CYP450 hydroxylation Hydroxylated Metabolite (on Thiophene or Thieno-pyrimidine ring) phase1->hydroxylation dechlorination Dechlorinated Metabolite phase1->dechlorination sulfoxidation Sulfoxide Metabolite phase1->sulfoxidation phase2 Phase II Metabolism (Conjugation) hydroxylation->phase2 dechlorination->phase2 sulfoxidation->phase2 glucuronidation Glucuronide Conjugate phase2->glucuronidation UGTs sulfation Sulfate Conjugate phase2->sulfation SULTs excretion Excretion glucuronidation->excretion sulfation->excretion ADMET_Interplay Absorption Absorption Metabolism Metabolism Absorption->Metabolism First-pass Effect Efficacy Efficacy Absorption->Efficacy Bioavailability Distribution Distribution Distribution->Efficacy Target Site Concentration Toxicity Toxicity Distribution->Toxicity Off-target Accumulation Excretion Excretion Metabolism->Excretion Clearance Metabolism->Efficacy Activation/ Inactivation Metabolism->Toxicity Toxic Metabolites Excretion->Efficacy Duration of Action

References

Thieno[2,3-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Its Biological Activities

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Structurally, it acts as a bioisostere of purine, the fundamental building block of DNA and RNA, allowing it to interact with a wide array of biological targets.[1][2][3] This versatile scaffold has been extensively explored, leading to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] This technical guide provides a comprehensive review of the key biological activities of thieno[2,3-d]pyrimidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Anticancer Activity

The most extensively studied biological activity of the thieno[2,3-d]pyrimidine scaffold is its anticancer potential.[2] These compounds exert their effects through various mechanisms, most notably the inhibition of protein kinases, histone deacetylases (HDACs), and other crucial enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.

EGFR is a tyrosine kinase that plays a pivotal role in cell growth and proliferation; its overexpression or mutation is common in various cancers.[4][5] Several series of thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutant.[5][6]

Data Presentation: EGFR Inhibitory Activity

Compound IDTarget Cell Line / EnzymeIC₅₀ (µM or nM)Reference
5b A549 (Non-small cell lung cancer)17.79 µM[5]
5b MCF-7 (Breast cancer)22.66 µM[5]
5b EGFRWT37.19 nM[5]
5b EGFRT790M204.10 nM[5]
7a HepG2 (Liver cancer)9.31 µM[6]
7a PC3 (Prostate cancer)16.02 µM[6]
7a EGFRWT88.24 nM[6]
7a EGFRT790M92.02 nM[6]
6e EGFR-TK0.133 µM[7]
10e EGFR-TK0.151 µM[7]

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8] Thieno[2,3-d]pyrimidines have been developed as potent VEGFR-2 inhibitors, effectively targeting the tumor microenvironment.[8][9]

Data Presentation: VEGFR-2 Inhibitory Activity

Compound IDTarget Cell Line / EnzymeIC₅₀ (µM)Reference
17f HCT-116 (Colon cancer)2.80[8]
17f HepG2 (Liver cancer)4.10[8]
17f VEGFR-20.23[8]
12c VEGFR-20.185[10]
15c VEGFR-25.58[10]

Derivatives of this scaffold have also shown inhibitory activity against other important kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia, and Phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival signaling.[1][11]

Data Presentation: FLT3 and PI3K Inhibitory Activity

Compound IDTarget Enzyme% Inhibition or IC₅₀Reference
5 FLT3High (Specific value not stated)[1]
VIb PI3Kβ72% at 10 µM[11]
VIb PI3Kγ84% at 10 µM[11]

Signaling Pathway Visualization

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT ThienoPy Thieno[2,3-d]pyrimidine Inhibitors ThienoPy->Dimerization Proliferation Cell Proliferation RAS_RAF->Proliferation Metastasis Metastasis RAS_RAF->Metastasis Survival Survival PI3K_AKT->Survival PI3K_AKT->Metastasis

EGFR Signaling Pathway Inhibition.
Histone Deacetylase (HDAC) Inhibition

HDACs are epigenetic regulators that are often overexpressed in cancer cells. Their inhibition can lead to cell cycle arrest and apoptosis. Hybrid molecules combining the thieno[2,3-d]pyrimidine scaffold with a hydroxamic acid moiety (a known zinc-binding group for HDAC inhibition) have been developed as dual HDAC and kinase inhibitors.[10][12][13]

Data Presentation: HDAC Inhibitory Activity

Compound IDTarget EnzymeIC₅₀ (nM) or % InhibitionReference
17c HDACNanomolar IC₅₀[12][13]
17c BRD4 (a related epigenetic target)Nanomolar IC₅₀[12][13]
12c HDAC623% at 10 µM[10]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[14]

  • Compound Treatment: The cells are treated with various concentrations of the thieno[2,3-d]pyrimidine compounds and a positive control (e.g., Doxorubicin) for a period of 48-72 hours.[1][14]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the resulting formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[14]

This protocol outlines a general method for measuring the direct inhibitory effect of compounds on a specific kinase (e.g., EGFR, VEGFR-2).

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate peptide, and the thieno[2,3-d]pyrimidine inhibitor at various concentrations.

  • Initiation: The kinase reaction is initiated by adding a solution of adenosine triphosphate (ATP). The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method is to use a luminescence-based system (e.g., ADP-Glo™), where the amount of ADP produced is converted into a light signal.[11]

  • Data Analysis: The luminescence is measured, and the kinase activity is calculated. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Experimental Workflow Visualization

Anticancer_Screening_Workflow cluster_MoA Synthesis Compound Synthesis (Thieno[2,3-d]pyrimidine derivatives) Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->Screening Hit_ID Hit Identification (Compounds with IC50 < threshold) Screening->Hit_ID MoA Mechanism of Action (MoA) Studies Hit_ID->MoA Lead_Opt Lead Optimization (Structure-Activity Relationship) MoA->Lead_Opt Kinase Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Apoptosis Apoptosis/Cell Cycle Assay (Flow Cytometry)

General workflow for anticancer drug discovery.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thieno[2,3-d]pyrimidine derivatives have been investigated as non-steroidal anti-inflammatory agents (NSAIDs), showing promise by avoiding the carboxylic acid moiety common to many traditional NSAIDs, which is often associated with gastrointestinal side effects.[15] Their mechanism often involves the inhibition of prostaglandin E2 (PGE2) synthesis.[15]

Data Presentation: In Vivo Anti-inflammatory Activity

Compound ID% Protection vs. Carrageenan-Induced Paw Edema (Time)PGE2 Concentration (pg/mL)Reference
4c 35% (1h), 36% (2h), 42% (3h)19[15]
4f 71% of Diclofenac activity (4h)Not stated[15]
4a 69% of Diclofenac activity (4h)Not stated[15]
Diclofenac (Ref.) 38% (1h), 42% (2h), 48% (3h)12[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15]

  • Animal Grouping: Male Wistar rats are divided into groups: a control group, a reference group (e.g., receiving Diclofenac), and test groups for each thieno[2,3-d]pyrimidine derivative.

  • Compound Administration: The test compounds and reference drug are administered orally or intraperitoneally one hour before the induction of inflammation.

  • Inflammation Induction: A 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • PGE2 Analysis: At the end of the experiment, blood samples may be collected to measure the serum concentration of PGE2 using an ELISA kit.[15]

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Experimental Workflow Visualization

Anti_Inflammatory_Workflow Animals Group Rats (Control, Reference, Test) Admin Administer Compound Orally Animals->Admin Induce Induce Edema (Sub-plantar Carrageenan Injection) Admin->Induce Measure Measure Paw Volume (0, 1, 2, 3, 4 hours) Induce->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze PGE2 Optional: Measure Serum PGE2 (ELISA) Measure->PGE2

Workflow for in vivo anti-inflammatory assay.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Thieno[2,3-d]pyrimidines have demonstrated activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.[16][17] Some derivatives are proposed to act as prodrugs that are activated by microbial enzymes.[16]

Data Presentation: Antimicrobial Activity

Compound IDTarget MicroorganismActivity (Inhibition Zone in mm)Reference
9b Aspergillus fumigatusStrong effect[17]
9b Candida albicansStrong effect[17]
9b Staphylococcus aureusStrong effect[17]
9b Escherichia coliStrong effect[17]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen compounds for antimicrobial activity.

  • Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the target microorganism is uniformly spread over the surface of the agar.

  • Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar.

  • Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) is added to each well. A standard antibiotic (e.g., Ampicillin, Gentamycin) and the solvent alone serve as positive and negative controls, respectively.[17]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Conclusion

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of new therapeutic agents. Its versatility as a purine bioisostere has enabled the creation of potent and selective inhibitors for a multitude of biological targets. The extensive research into its anticancer properties, particularly as kinase and HDAC inhibitors, has yielded numerous promising lead compounds. Furthermore, its demonstrated efficacy in anti-inflammatory and antimicrobial applications highlights its broad therapeutic potential. Future research will likely focus on optimizing the pharmacokinetic properties of existing leads, exploring novel mechanisms of action, and developing multi-target agents to combat complex diseases and drug resistance. The structured data and detailed protocols provided in this guide serve as a valuable resource for advancing the discovery and development of next-generation thieno[2,3-d]pyrimidine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol outlines a robust three-step synthetic pathway commencing with a Gewald reaction to construct the core thiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one intermediate, and culminating in a chlorination step to yield the final product. Detailed experimental procedures, characterization data, and a summary of expected yields and purity are presented.

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The target molecule, this compound, serves as a key intermediate for the synthesis of more complex derivatives, allowing for further functionalization at the 4-position. This protocol details a reliable and reproducible method for its laboratory-scale synthesis.

Physicochemical Data and Characterization

The synthesized this compound is expected to exhibit the following properties.

ParameterValueReference
Molecular Formula C₁₀H₅ClN₂S₂[1][2]
Molecular Weight 252.73 g/mol [1]
Appearance White to pale yellow powder[2]
Melting Point 108.0-117.0 °C[2]
Purity (by GC) ≥96.0%[2]
CAS Number 189681-04-7[1]

Characterization of the final product and intermediates should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.

Synthetic Workflow

The overall synthetic strategy for this compound is depicted in the following workflow diagram.

Synthesis_Workflow reagents1 1-(Thiophen-2-yl)ethan-1-one + Malononitrile + Sulfur step1 Step 1: Gewald Reaction reagents1->step1 intermediate1 2-Amino-5-(2-thienyl)thiophene- 3-carbonitrile step1->intermediate1 step2 Step 2: Cyclization intermediate1->step2 reagents2 Formamide reagents2->step2 intermediate2 5-(2-Thienyl)thieno[2,3-d]pyrimidin- 4(3H)-one step2->intermediate2 step3 Step 3: Chlorination intermediate2->step3 reagents3 Phosphoryl Chloride (POCl₃) reagents3->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(2-thienyl)thiophene-3-carbonitrile

This step involves the Gewald three-component reaction to construct the substituted thiophene ring.

Materials:

  • 1-(Thiophen-2-yl)ethan-1-one (2-acetylthiophene)

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Morpholine (or another suitable base like triethylamine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(thiophen-2-yl)ethan-1-one (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • To this stirred suspension, add morpholine (0.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Expected Yield: 60-80%

Step 2: Synthesis of 5-(2-Thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

This step involves the cyclization of the aminothiophene intermediate to form the pyrimidinone ring.

Materials:

  • 2-Amino-5-(2-thienyl)thiophene-3-carbonitrile (from Step 1)

  • Formamide

Procedure:

  • Place 2-amino-5-(2-thienyl)thiophene-3-carbonitrile (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide (approximately 10-15 equivalents).

  • Heat the mixture to 180-190 °C under a nitrogen atmosphere and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask and stir to break up the solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with ethanol.

  • Dry the product in a vacuum oven. Recrystallization from a suitable solvent like glacial acetic acid or DMF/water may be performed for further purification.

Expected Yield: 70-90%

Step 3: Synthesis of this compound

This final step is the chlorination of the pyrimidinone intermediate.

Materials:

  • 5-(2-Thienyl)thieno[2,3-d]pyrimidin-4(3H)-one (from Step 2)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or another inert solvent)

  • Ice water

  • Sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in toluene.

  • Add phosphoryl chloride (POCl₃, 5-10 equivalents) to the suspension.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Expected Yield: 65-85%

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Malononitrile is toxic. Avoid inhalation and skin contact.

  • Morpholine and N,N-dimethylaniline are corrosive and toxic. Handle with care.

Concluding Remarks

The protocol described provides a reliable and efficient pathway for the synthesis of this compound. The yields are generally good, and the procedures employ standard laboratory techniques. This versatile intermediate can be utilized in the development of a wide array of novel thieno[2,3-d]pyrimidine derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols: 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine as a Potential VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine as a representative of the thieno[2,3-d]pyrimidine class of compounds, which have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Dysregulation of the VEGFR-2 signaling pathway is a key factor in tumor angiogenesis, making it a prime target for anticancer therapies.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors exploit this process to secure a blood supply for growth and metastasis. The binding of the ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block these downstream effects. The thieno[2,3-d]pyrimidine core structure is a recognized pharmacophore in the development of such kinase inhibitors.

Data Presentation: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro VEGFR-2 kinase inhibitory activity (IC50) and anti-proliferative activity of several potent thieno[2,3-d]pyrimidine derivatives. It is important to note that these are analogs and not this compound itself. Sorafenib, an approved multi-kinase inhibitor that targets VEGFR-2, is included for reference.

Compound IDVEGFR-2 IC50 (µM)Anti-proliferative IC50 (µM)Cell LineReference
Compound 17f 0.23 ± 0.032.80 ± 0.16HCT-116[1]
4.10 ± 0.45HepG2[1]
Compound 18 0.08410.17MCF-7[2]
24.47HepG2[2]
Compound 2 0.1614.29HepG2[3]
10.84MCF-7[3]
Compound 17 0.1649.98HepG2[3]
14.62MCF-7[3]
Sorafenib 0.23 ± 0.04--[1][4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to testing VEGFR-2 inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for an in vitro kinase inhibition assay.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation PLCg PLCγ VEGFR2->PLCg Inhibitor This compound Inhibitor->VEGFR2 Inhibition Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Migration) Akt->Proliferation PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Assay_Workflow VEGFR-2 In Vitro Kinase Assay Workflow start Start reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->reagents inhibitor_prep Prepare Serial Dilutions of This compound reagents->inhibitor_prep plate_setup Plate Setup (384-well): - Add VEGFR-2 Enzyme - Add Inhibitor Dilutions - Add Controls (No Inhibitor, No Enzyme) inhibitor_prep->plate_setup reaction Initiate Kinase Reaction: Add ATP/Substrate Mix plate_setup->reaction incubation Incubate at 30°C for 45-60 min reaction->incubation detection Stop Reaction & Detect Signal: (e.g., ADP-Glo™ Assay) incubation->detection readout Measure Luminescence detection->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value readout->analysis end End analysis->end

References

Application Notes and Protocols for Anticancer Assays Using 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a guide for researchers investigating the anticancer potential of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine. While this specific compound has been noted for its potential cytotoxic effects on some cancer cell lines, detailed public domain data on its specific activity is limited.[1] The quantitative data and specific examples provided herein are based on structurally related thieno[2,3-d]pyrimidine derivatives and should serve as a reference for designing and interpreting experiments.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, including significant potential as anticancer agents.[2] Structurally analogous to purines, these compounds can interact with a variety of biological targets involved in cancer progression.[2] Derivatives of thieno[2,3-d]pyrimidine have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.[3][4][5][6]

This compound, a member of this class, is a subject of interest for its potential as an anticancer agent.[1] These application notes provide a framework for evaluating its efficacy in various anticancer assays.

Data Presentation: Cytotoxicity of Structurally Related Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various thieno[2,3-d]pyrimidine derivatives against several human cancer cell lines. This data can be used as a benchmark for evaluating the potency of this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
2-(4-bromophenyl)triazole DerivativeMCF-7 (Breast)19.4 ± 0.22[2]
2-(anthracen-9-yl)triazole DerivativeMCF-7 (Breast)14.5 ± 0.30[2]
Thienopyrimidine Derivative 3 MCF-7 (Breast)0.045[7]
Thienopyrimidine Derivative 4 MCF-7 (Breast)0.11[7]
Thienopyrimidine Derivative 2 MDA-MB-231 (Breast)0.16[7]
Thienopyrimidine Derivative 4 MDA-MB-231 (Breast)0.24[7]
6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy}-thieno[2,3-d]pyrimidineA549 (Lung), HCT116 (Colon), MCF-7 (Breast)4.21 x 10⁻³[7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of this compound against a specific kinase (e.g., EGFR, PI3K).[14]

Materials:

  • Recombinant human kinase (e.g., EGFR, PI3K)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the appropriate buffer.

  • Kinase Reaction:

    • In a white opaque plate, add the kinase, substrate, and test compound at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit (e.g., ADP-Glo™ Reagent).

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies (for active compounds) compound_prep Compound Solubilization (this compound in DMSO) mtt_assay Cytotoxicity Screening (MTT Assay) compound_prep->mtt_assay cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) cell_culture->mtt_assay ic50_calc IC50 Determination mtt_assay->ic50_calc kinase_assay Kinase Inhibition Assay (e.g., EGFR, PI3K) ic50_calc->kinase_assay If potent apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_calc->apoptosis_assay If potent cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50_calc->cell_cycle_analysis If potent

Caption: A generalized workflow for evaluating the anticancer properties of a novel compound.

Simplified EGFR Signaling Pathway

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition by thieno[2,3-d]pyrimidines.

References

Application Note and Protocol for the Chlorination of Thieno[2,3-d]pyrimidin-4-one using Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chlorination of a thieno[2,3-d]pyrimidin-4-one scaffold to its corresponding 4-chloro-thieno[2,3-d]pyrimidine derivative using phosphorus oxychloride (POCl₃). This transformation is a crucial step in the synthesis of a wide range of biologically active molecules, as the resulting chloro-derivative serves as a versatile intermediate for further functionalization through nucleophilic substitution reactions.

Introduction

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The conversion of the 4-oxo functionality to a 4-chloro group is a key synthetic transformation that enables the introduction of various substituents at this position, allowing for the fine-tuning of a compound's biological profile. Phosphorus oxychloride is a common and effective reagent for this deoxychlorination reaction. This protocol outlines the necessary steps, reaction conditions, and work-up procedures to achieve this transformation efficiently and safely.

Reaction Principle

The chlorination of thieno[2,3-d]pyrimidin-4-one with POCl₃ proceeds via the conversion of the lactam functionality into a chloro-pyrimidine. The reaction typically involves heating the substrate in an excess of POCl₃, which often serves as both the reagent and the solvent. The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocols

This section details a representative protocol for the chlorination of a thieno[2,3-d]pyrimidin-4-one derivative. The following procedure is based on the successful chlorination of 2,4-dihydroxythieno[2,3-d]pyrimidine to 2,4-dichlorothieno[2,3-d]pyrimidine and can be adapted for the mono-chlorination of related substrates.[1]

Materials:

  • Thieno[2,3-d]pyrimidin-4-one derivative

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the thieno[2,3-d]pyrimidin-4-one derivative (1.0 equivalent).

  • Addition of POCl₃: Carefully add an excess of phosphorus oxychloride (sufficient to act as the solvent, typically 10-20 volumes per gram of starting material).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the evolution of gas ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-chlorothieno[2,3-d]pyrimidine.[1]

Alternative Protocol with DMF Catalysis:

An alternative method involves the use of a catalytic amount of N,N-dimethylformamide (DMF). A mixture of the thieno[3,2-d]pyrimidine-2,4-diol (an isomer of the target scaffold), POCl₃ (as solvent), and a few drops of DMF was heated to 120°C for 3 hours, affording the dichlorinated product in good yield.[2] This method may offer a shorter reaction time.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the chlorination of thieno[2,3-d]pyrimidine derivatives with POCl₃, based on literature precedents.

Starting MaterialReagentsReaction ConditionsWork-up ProcedureYieldReference
2,4-Dihydroxythieno[2,3-d]pyrimidinePOCl₃ (excess)Reflux, 10 hQuenching with ice, neutralization with NaHCO₃, extraction with CHCl₃, recrystallization from ethanol.75%[1]
Thieno[3,2-d]pyrimidine-2,4-diol (isomer)POCl₃, DMF (cat.)120°C, 3 hConcentration, quenching with ice water, filtration.75.7%[2]

Visualizations

Chemical Reaction Workflow

Chlorination_Workflow Workflow for the Chlorination of Thieno[2,3-d]pyrimidin-4-one cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Thieno[2,3-d]pyrimidin-4-one reagents Add POCl3 (excess) start->reagents heat Reflux for 10 hours reagents->heat quench Cool and pour onto ice heat->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Chloroform neutralize->extract dry Dry and concentrate extract->dry recrystallize Recrystallize from Ethanol dry->recrystallize product 4-Chloro-thieno[2,3-d]pyrimidine recrystallize->product

Caption: A flowchart illustrating the key steps in the synthesis of 4-chlorothieno[2,3-d]pyrimidine.

Logical Relationship of Reaction Components

Reaction_Components Key Components and their Roles in the Chlorination Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products SM Thieno[2,3-d]pyrimidin-4-one (Substrate) Heat Reflux (Provides activation energy) SM->Heat is subjected to POCl3 Phosphorus Oxychloride (Reagent & Solvent) POCl3->Heat is subjected to Product 4-Chloro-thieno[2,3-d]pyrimidine (Target Molecule) Heat->Product leads to Byproducts Phosphorus-based byproducts Heat->Byproducts leads to

Caption: A diagram showing the roles and relationships of the reactants and conditions in the reaction.

References

Application Note: Analytical Characterization of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analytical characterization of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this note also presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. These predictions serve as a valuable reference for researchers working on the synthesis and characterization of this molecule and related thieno[2,3-d]pyrimidine derivatives. The provided experimental protocols and data tables are intended to guide researchers in confirming the identity, purity, and structure of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activity of the thieno[2,3-d]pyrimidine scaffold. Accurate analytical characterization is crucial for the confirmation of its chemical structure and purity, which are prerequisites for any further biological evaluation. NMR spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of the title compound.

Compound Information:

PropertyValue
IUPAC Name This compound
CAS Number 189681-04-7
Molecular Formula C₁₀H₅ClN₂S₂
Molecular Weight 252.73 g/mol

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.20 - 7.40ddJ = 3.6, 1.2
H-3'7.00 - 7.15ddJ = 5.2, 3.6
H-4'7.45 - 7.60ddJ = 5.2, 1.2
H-67.30 - 7.50s-
H-28.60 - 8.80s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 153
C-4155 - 158
C-4a128 - 132
C-5118 - 122
C-6125 - 128
C-7a160 - 163
C-2'135 - 138
C-3'127 - 130
C-4'128 - 131
C-5'125 - 128

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer being used.

Sample Preparation
  • Weigh approximately 5-10 mg of the synthesized and purified this compound.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 2.0 s.

    • Acquisition Time (aq): 3-4 s.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy
  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2.0 s.

    • Acquisition Time (aq): 1-2 s.

  • Processing:

    • Apply a line broadening factor of 1.0 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃) at 77.16 ppm.

Visualization

The following diagrams illustrate the molecular structure and a general workflow for the analytical characterization of the target compound.

molecular_structure cluster_molecule This compound C1 N C2 C1->C2 C3 N C2->C3 C4 C3->C4 C5 Cl C4->C5 C6 C4->C6 C6->C1 C9 C6->C9 C7 S C7->C1 C8 C8->C7 C9->C8 C10 C9->C10 C11 S C10->C11 C12 C11->C12 C13 C12->C13 C13->C10 C14

Caption: Molecular structure of this compound.

analytical_workflow cluster_workflow Analytical Characterization Workflow synthesis Synthesis & Purification sample_prep NMR Sample Preparation synthesis->sample_prep h_nmr 1H NMR Acquisition sample_prep->h_nmr c_nmr 13C NMR Acquisition sample_prep->c_nmr data_proc Data Processing & Analysis h_nmr->data_proc c_nmr->data_proc struct_confirm Structure Confirmation & Purity Assessment data_proc->struct_confirm

Caption: General workflow for NMR-based analytical characterization.

Conclusion

This application note provides a comprehensive guide for the analytical characterization of this compound using NMR spectroscopy. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocols, will aid researchers in the structural verification and purity assessment of this compound. The successful characterization is a critical step in the advancement of research and development involving this and related heterocyclic molecules.

Application of Thieno[2,3-d]pyrimidines as PI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thieno[2,3-d]pyrimidine derivatives as inhibitors of Phosphoinositide 3-kinases (PI3Ks). It includes a summary of their structure-activity relationships (SAR), detailed protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Thieno[2,3-d]pyrimidines as PI3K Inhibitors

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against various protein kinases, including the PI3K family.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for the development of novel anticancer therapies. Thieno[2,3-d]pyrimidine derivatives have been designed to target the ATP-binding pocket of PI3K enzymes, thereby inhibiting their catalytic activity and downstream signaling.

Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

The inhibitory potential of thieno[2,3-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the inhibitory activities of representative compounds against various PI3K isoforms.

Table 1: Percentage Inhibition of PI3K Isoforms by 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines at 10 µM.

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
IIIa 3-OH6270
VIb 3-OH7284
IIIb 4-OH<40<40
VIc 4-OH50<40
IIIk 3-OCH3<4048

Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[3][4]

Structure-Activity Relationship (SAR) Summary: Analysis of the data in Table 1 reveals key structural features for potent PI3K inhibition within this series. A hydroxyl group at the 3-position of the 2-phenyl ring appears to be crucial for activity against both PI3Kβ and PI3Kγ isoforms, as seen in compounds IIIa and VIb .[4] Shifting the hydroxyl group to the 4-position, as in compounds IIIb and VIc , leads to a significant drop in inhibitory activity.[4] Furthermore, the presence of a methoxy group at the 3-position in compound IIIk results in moderate activity against PI3Kγ but weak inhibition of PI3Kβ.[4]

Table 2: IC50 Values of Selected Thieno[2,3-d]pyrimidine and Reference PI3K Inhibitors.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Compound 9a 9470---
PI-103 23315

Compound 9a is a thieno[2,3-d]pyrimidine derivative. PI-103 is a well-characterized multi-targeted PI3K inhibitor.[3]

Mandatory Visualizations

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Compound Synthesis (Thieno[2,3-d]pyrimidine library) in_vitro_assay In vitro PI3K Enzyme Assay (e.g., ADP-Glo) start->in_vitro_assay determine_ic50 Determine IC50 values and isoform selectivity in_vitro_assay->determine_ic50 cell_based_assay Cell-based Assays (e.g., MTT for cytotoxicity) determine_ic50->cell_based_assay western_blot Western Blot Analysis (Confirm pathway inhibition) cell_based_assay->western_blot sar_analysis Structure-Activity Relationship (SAR) Analysis western_blot->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for the evaluation of thieno[2,3-d]pyrimidine-based PI3K inhibitors.

Experimental Protocols

PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a 384-well plate format to determine the in vitro potency of thieno[2,3-d]pyrimidine derivatives against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Thieno[2,3-d]pyrimidine compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the PI3K enzyme and lipid substrate mix in assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution (final concentration typically at or near the Km for ATP).

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Thieno[2,3-d]pyrimidine compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove 100 µL of the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values from the dose-response curves.

Western Blot Analysis for PI3K Pathway Inhibition

This protocol is used to confirm that the thieno[2,3-d]pyrimidine derivatives inhibit the PI3K signaling pathway in cells by assessing the phosphorylation status of key downstream proteins like AKT.

Materials:

  • Cancer cell line of interest

  • Thieno[2,3-d]pyrimidine compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the thieno[2,3-d]pyrimidine compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control like β-actin to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels.

References

Application Notes & Protocols: Development of Antimicrobial Agents from Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antimicrobial properties.[1][2] Their structural similarity to purine bases allows them to interact with various microbial targets, making them attractive scaffolds for the development of novel anti-infective agents.[1][2] Recent studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and antimicrobial evaluation of thieno[2,3-d]pyrimidine derivatives.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The following tables summarize quantitative data from selected studies, showcasing the potential of these compounds against a range of microorganisms.

Table 1: In Vitro Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives (MIC in µM)

Compound/DerivativeStaphylococcus aureusMethicillin-resistantS. aureus (MRSA)Enterococcus faecalisReference
Pyrimidine attached to furan-2-yl at C7 and 4-Me-aryl at C52.54.9-[5]
Pyrimidine attached to furan-2-yl at C7 and 4-OMe-aryl at C52.42.4-[5]
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate derivative3.67.23.6[5]
Ciprofloxacin (Reference)---[5]
Linezolid (Reference)---[5]

Table 2: In Vitro Anticancer and Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast Cancer)HepG-2 (Liver Cancer)FLT3 Kinase InhibitionReference
Compound 57.301 ± 4.55.3 ± 1.632.435 ± 5.5[6]
Compound 84.132 ± 0.53.3 ± 0.9040.55 ± 6.3[6]
Compound 9b--39.61 ± 4.6[6]
Compound 10--40.04 ± 5.5[6]
Doxorubicin (Reference)---[6]

Table 3: In Vitro Antibacterial Activity of Thieno[2,3-b]pyridine-2-carboxylate 9a (MIC/MBC in µM)

OrganismMICMBCReference
Staphylococcus aureus9.919.8[7]
Escherichia coli19.839.5[7]
Ciprofloxacin (Reference)--[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of thieno[2,3-d]pyrimidine derivatives, based on established literature.

Protocol 1: General Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines

This protocol outlines a common synthetic route starting from a 2-aminothiophene derivative.

1. Synthesis of Thieno[2,3-d]pyrimidin-4-one:

  • A mixture of the appropriate 2-amino-3-carboxamidothiophene derivative and an aldehyde is refluxed in a suitable solvent (e.g., dry DMF) in the presence of a catalytic amount of concentrated HCl.[8]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent, and dried to yield the thieno[2,3-d]pyrimidin-4-one derivative.[8]

2. Chlorination of Thieno[2,3-d]pyrimidin-4-one:

  • The synthesized thieno[2,3-d]pyrimidin-4-one is refluxed in excess phosphorus oxychloride (POCl₃).[8][9]

  • The reaction mixture is then cooled and carefully poured into ice-water.[9]

  • The resulting solid, the 4-chlorothieno[2,3-d]pyrimidine derivative, is filtered, dried, and can be purified by column chromatography.[8][9]

3. Nucleophilic Substitution of the 4-Chloro Group:

  • The 4-chlorothieno[2,3-d]pyrimidine derivative is dissolved in a suitable solvent (e.g., absolute ethanol or isopropanol).

  • The desired nucleophile (e.g., an amine like morpholine, or a sulfonamide) is added to the solution.[4][8]

  • The reaction mixture is refluxed for a specified period.

  • After cooling, the product is isolated by filtration or evaporation of the solvent, followed by purification, typically by recrystallization or column chromatography.[8]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates overnight at 37°C (for bacteria) or 28°C (for fungi).

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The synthesized thieno[2,3-d]pyrimidine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared microbial suspension.

  • The microtiter plates are incubated at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 28°C for 48 hours for fungi).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Positive (microorganism without compound) and negative (broth without microorganism) controls should be included.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the development of antimicrobial thieno[2,3-d]pyrimidine derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 2-Aminothiophene 2-Aminothiophene Thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 2-Aminothiophene->Thieno[2,3-d]pyrimidin-4-one Cyclization Aldehyde Aldehyde Aldehyde->Thieno[2,3-d]pyrimidin-4-one 4-Chlorothieno[2,3-d]pyrimidine 4-Chlorothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidin-4-one->4-Chlorothieno[2,3-d]pyrimidine Chlorination (POCl3) Antimicrobial Agent Antimicrobial Agent 4-Chlorothieno[2,3-d]pyrimidine->Antimicrobial Agent Nucleophilic Substitution

Caption: General synthetic workflow for thieno[2,3-d]pyrimidine-based antimicrobial agents.

Antimicrobial_Screening_Workflow Synthesized Thieno[2,3-d]pyrimidine Derivatives Synthesized Thieno[2,3-d]pyrimidine Derivatives Primary Screening (e.g., Agar Diffusion) Primary Screening (e.g., Agar Diffusion) Synthesized Thieno[2,3-d]pyrimidine Derivatives->Primary Screening (e.g., Agar Diffusion) Quantitative Assay (Broth Microdilution for MIC) Quantitative Assay (Broth Microdilution for MIC) Primary Screening (e.g., Agar Diffusion)->Quantitative Assay (Broth Microdilution for MIC) Lead Compound Identification Lead Compound Identification Quantitative Assay (Broth Microdilution for MIC)->Lead Compound Identification Further Evaluation Further Evaluation Lead Compound Identification->Further Evaluation Mechanism of Action Studies Mechanism of Action Studies Further Evaluation->Mechanism of Action Studies In Vivo Efficacy and Toxicity In Vivo Efficacy and Toxicity Further Evaluation->In Vivo Efficacy and Toxicity

Caption: Workflow for antimicrobial screening of thieno[2,3-d]pyrimidine derivatives.

SAR_Concept cluster_substituents Substituent Modifications ThienoPyrimidineCore Thieno[2,3-d]pyrimidine Core AntimicrobialActivity Antimicrobial Activity R1 R1 Substituent R1->AntimicrobialActivity Modulates Potency R2 R2 Substituent R2->AntimicrobialActivity Affects Spectrum R3 R3 Substituent R3->AntimicrobialActivity Influences Pharmacokinetics

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental evaluation of the anti-inflammatory properties of thienopyrimidine derivatives. The protocols detailed below cover both in vitro and in vivo models, allowing for a thorough assessment from cellular mechanisms to physiological responses.

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to interact with a wide range of biological targets.[1][2] Several studies have highlighted their potential as anti-inflammatory agents, suggesting their mechanism of action may involve the modulation of key signaling pathways such as NF-κB and MAPK.[3][4]

In Vitro Evaluation of Anti-inflammatory Activity

A common and effective in vitro model for assessing anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated macrophages.[5] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these cells, characterized by the release of pro-inflammatory mediators.

Key Experiments and Protocols

1.1.1. Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used and suitable model for these studies.[6][7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.[8]

  • Adherence: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the thienopyrimidine test compounds. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 10-100 ng/mL to induce an inflammatory response.[8] A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug) should be included.

  • Incubation: Incubate the cells for a further 18-24 hours.[6]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for the measurement of inflammatory mediators.

1.1.2. Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9][10][11]

Protocol (Griess Assay):

  • Sample Preparation: Transfer 50-100 µL of the collected cell culture supernatant to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9][11]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

1.1.3. Measurement of Prostaglandin E2 (PGE2) Production

PGE2 is another crucial mediator of inflammation, synthesized via the cyclooxygenase (COX) pathway. Its levels in the cell supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]

Protocol (Competitive ELISA):

  • Plate Coating: Use a pre-coated plate with an antibody specific for PGE2.[15]

  • Sample and Standard Addition: Add standards of known PGE2 concentrations and the collected cell culture supernatants to the wells.

  • Competitive Binding: Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the antibody.

  • Incubation and Washing: Incubate the plate, then wash away any unbound reagents.[15]

  • Substrate Addition: Add a TMB substrate solution to the wells, which will be converted by the bound HRP into a colored product.[16]

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[16]

  • Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[16]

  • Calculation: Calculate the PGE2 concentration in the samples based on the standard curve.

1.1.4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. Their concentrations in the cell supernatant are typically measured by sandwich ELISA.[17][18][19]

Protocol (Sandwich ELISA):

  • Plate Coating: Use a 96-well plate pre-coated with a capture antibody specific for either TNF-α or IL-6.[17]

  • Blocking: Block any non-specific binding sites on the plate.[17]

  • Sample and Standard Addition: Add known concentrations of the cytokine standards and the collected cell culture supernatants to the wells. Incubate to allow the cytokine to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.[17]

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Streptavidin-HRP: Add streptavidin-HRP, which will bind to the biotinylated detection antibody.

  • Substrate Addition: Add a TMB substrate solution.[17]

  • Stopping the Reaction: Add a stop solution.[17]

  • Absorbance Measurement: Measure the absorbance at 450 nm. The color intensity is directly proportional to the cytokine concentration.[17]

  • Calculation: Determine the cytokine concentrations in the samples from the standard curve.

Data Presentation

Summarize the quantitative data from the in vitro assays in the following tables:

Table 1: Effect of Thienopyrimidine Derivatives on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS control)
Control (no LPS)-5.2 ± 1.1
LPS (100 ng/mL)-100
Thienopyrimidine A185.3 ± 4.2
1052.1 ± 3.5
5025.8 ± 2.9
Positive Control1030.5 ± 2.7

Table 2: Effect of Thienopyrimidine Derivatives on PGE2, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)-15.4 ± 3.122.1 ± 4.518.9 ± 3.8
LPS (100 ng/mL)-258.3 ± 15.73542.7 ± 210.41523.6 ± 98.2
Thienopyrimidine A10135.9 ± 11.21875.4 ± 155.9812.5 ± 75.4
Positive Control1098.6 ± 9.81254.3 ± 110.8543.8 ± 60.1

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[20][21] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.[22]

Experimental Protocol

2.1.1. Animals

Male Wistar rats or Swiss albino mice are commonly used for this model.[20]

Protocol:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, carrageenan, thienopyrimidine-treated, positive control).

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the thienopyrimidine test compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.[23][24]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[20][23] The left hind paw can be injected with saline as a control.

  • Paw Volume Measurement: Measure the paw volume of both hind paws at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.[23] Alternatively, paw thickness can be measured with calipers.[21]

  • Calculation of Edema and Inhibition:

    • Calculate the percentage of edema at each time point relative to the initial paw volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group.

Data Presentation

Present the results from the in vivo study in a clear, tabular format.

Table 3: Effect of Thienopyrimidine Derivatives on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.12 ± 0.02-
Carrageenan-0.85 ± 0.070
Thienopyrimidine A100.58 ± 0.0531.8
300.35 ± 0.0458.8
Indomethacin100.29 ± 0.0365.9

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways Involved in Inflammation

The anti-inflammatory effects of thienopyrimidines are often attributed to their ability to interfere with key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

NF_kB_MAPK_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Genes AP1_nuc->Genes LPS LPS LPS->TLR4 Thieno Thienopyrimidines Thieno->IKK Inhibition Thieno->p38 Inhibition Thieno->JNK Inhibition Thieno->ERK Inhibition

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of thienopyrimidine derivatives.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture RAW 264.7 Cell Culture treatment Thienopyrimidine Treatment + LPS Stimulation cell_culture->treatment assays Measurement of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) treatment->assays data_analysis_invitro Data Analysis and IC50 Determination assays->data_analysis_invitro animal_model Carrageenan-Induced Paw Edema in Rats compound_admin Thienopyrimidine Administration animal_model->compound_admin edema_measurement Paw Volume Measurement compound_admin->edema_measurement data_analysis_invivo Data Analysis and % Inhibition Calculation edema_measurement->data_analysis_invivo start Start: Thienopyrimidine Synthesis and Characterization cluster_invitro cluster_invitro start->cluster_invitro conclusion Conclusion: Evaluation of Anti-inflammatory Potential and Mechanism cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_invivo->conclusion

Caption: Experimental workflow for anti-inflammatory evaluation.

References

Application Notes and Protocols for Molecular Docking of Thieno[2,3-d]pyrimidine Derivatives into Kinase Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the molecular docking of thieno[2,3-d]pyrimidine derivatives into various kinase domains. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purines and interact with the ATP-binding site of numerous protein kinases.[1][2][3] These compounds have been extensively investigated as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fms-like Tyrosine Kinase 3 (FLT3).[4][5][6][7]

Introduction to Thieno[2,3-d]pyrimidines as Kinase Inhibitors

The thieno[2,3-d]pyrimidine core structure serves as a versatile scaffold for the design of potent and selective kinase inhibitors.[1] Its structural similarity to adenine allows it to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket. By modifying substituents at various positions on the thieno[2,3-d]pyrimidine ring system, researchers can optimize potency, selectivity, and pharmacokinetic properties.[1][8] Molecular docking is a crucial computational tool in this process, enabling the prediction of binding modes, the rationalization of structure-activity relationships (SAR), and the prioritization of compounds for synthesis and biological evaluation.[9][10]

Data Presentation: In Silico and In Vitro Correlation

The following tables summarize key quantitative data from various studies, correlating in silico molecular docking results with in vitro biological activity. This data is essential for validating the accuracy of the docking protocols and understanding the SAR of thieno[2,3-d]pyrimidine derivatives against different kinase targets.

Table 1: EGFR Inhibitors
Compound IDTarget KinaseDocking Score/Binding Energy (kcal/mol)In Vitro IC50 (nM)Cancer Cell LineReference
5bEGFR (wild-type)Not specified37.19-[3][6][11][12]
5bEGFR (T790M mutant)Not specified204.10-[3][6][11][12]
7aEGFR (wild-type)Not specified-HepG2, PC3[13]
7aEGFR (T790M mutant)Not specified-HepG2, PC3[13]
Table 2: VEGFR-2 Inhibitors
Compound IDDocking Score (kcal/mol)In Vitro IC50 (µM)Cancer Cell LineReference
18-22.710.084MCF-7, HepG2[14][15]
17fNot specified0.23HCT-116, HepG2[5][16]
Sorafenib (Reference)-21.770.23-[5][14][16]
8bNot specified0.005-[17]
8eNot specified0.0039-[17]
Table 3: FLT3 and Other Kinase Inhibitors
Compound IDTarget Kinase% Kinase Inhibition @ 20 µMIn Vitro IC50 (µM)Cancer Cell LineReference
5FLT3HighNot specifiedHT-29, HepG2, MCF-7[4][7][18]
8General Kinase~81.8%3.3HepG2[2][4]
9bGeneral Kinase~79.4%--[4]
10General Kinase~80%--[4]
Thienopyrimidine DerivativeJAK249.02%8.001HepG2[19]

Experimental Protocols

Protocol 1: Molecular Docking of Thieno[2,3-d]pyrimidine Derivatives into the EGFR Kinase Domain

This protocol is based on methodologies reported for docking thieno[2,3-d]pyrimidine derivatives into the ATP-binding site of EGFR.[3][6][9][11][12][13]

1. Protein Preparation:

  • Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Recommended PDB IDs: for wild-type EGFR and for the T790M mutant.
  • Prepare the protein using a molecular modeling software package (e.g., Molecular Operating Environment - MOE). This involves:
  • Removing water molecules and any co-crystallized ligands.
  • Adding hydrogen atoms and assigning correct protonation states.
  • Performing energy minimization to relieve any steric clashes.

2. Ligand Preparation:

  • Draw the 2D structures of the thieno[2,3-d]pyrimidine derivatives.
  • Convert the 2D structures to 3D and generate low-energy conformers.
  • Assign appropriate atom types and partial charges.

3. Docking Procedure:

  • Define the binding site as the ATP-binding pocket, typically centered on the co-crystallized inhibitor in the original PDB file.
  • Utilize a suitable docking algorithm. The "Triangle Matcher" placement method with the "London dG" scoring function in MOE is a reported successful combination.[9]
  • Run the docking simulation, allowing for flexible ligand conformations.
  • Analyze the resulting docking poses and scores. The best pose is typically the one with the lowest binding energy that exhibits key interactions (e.g., hydrogen bonds with the hinge region).

4. Validation:

  • To validate the docking protocol, re-dock the co-crystallized ligand into the prepared protein structure.
  • Calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[9]

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

1. Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2).
  • Thieno[2,3-d]pyrimidine compounds dissolved in DMSO.
  • ATP and a suitable kinase substrate.
  • Assay buffer.
  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
  • Microplate reader for luminescence or fluorescence detection.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • In a microplate, add the kinase, the test compound (or DMSO as a control), and the substrate.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction for a specific time at a controlled temperature.
  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
  • Calculate the percentage of kinase inhibition for each compound concentration.
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by thieno[2,3-d]pyrimidine derivatives.

Experimental Workflow

Docking_Workflow start Start: Target Selection (e.g., Kinase Domain) protein_prep Protein Preparation (PDB Structure) start->protein_prep ligand_prep Ligand Preparation (Thieno[2,3-d]pyrimidines) start->ligand_prep docking Molecular Docking (e.g., MOE) protein_prep->docking ligand_prep->docking analysis Pose Analysis & Scoring docking->analysis synthesis Compound Synthesis analysis->synthesis sar SAR Analysis & Lead Optimization analysis->sar bio_assay Biological Evaluation (Kinase Inhibition Assay) synthesis->bio_assay bio_assay->sar

Caption: A typical workflow for molecular docking and experimental validation.

Structure-Activity Relationship (SAR)

SAR_Logic Core Thieno[2,3-d]pyrimidine Core R1 Substitutions at R1 (e.g., 2-aryl group) Core->R1 R2 Substitutions at R2 (e.g., 4-anilino group) Core->R2 Potency Potency (IC50) R1->Potency Selectivity Selectivity R1->Selectivity R2->Potency Properties ADMET Properties R2->Properties

Caption: Logical relationship in SAR studies of thieno[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant potential as anticancer agents.[1] The core structure is a bioisostere of purines and quinazolines, allowing for interaction with various enzymatic targets involved in cancer cell proliferation and survival.[1] The specific compound, 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, is a subject of interest for its potential cytotoxic effects.[2] In vitro studies have suggested that this compound may inhibit the proliferation of various cancer cell lines, although detailed mechanistic studies and specific cytotoxicity data are still emerging.[2]

These application notes provide a framework for evaluating the cytotoxic and apoptotic effects of this compound using common cell-based assays. The protocols detailed herein are for the MTT cell viability assay, the lactate dehydrogenase (LDH) cytotoxicity assay, and the Caspase-3/7 apoptosis assay. Furthermore, potential signaling pathways that may be modulated by this class of compounds, such as those involved in apoptosis, are illustrated.

Data Presentation

Due to the limited publicly available cytotoxicity data for this compound, the following tables present illustrative data based on the activity of similar thieno[2,3-d]pyrimidine derivatives against common cancer cell lines. These tables are intended to serve as a template for the presentation of experimental results.

Table 1: Illustrative IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma8.5
HCT-116Colorectal Carcinoma5.2
HepG2Hepatocellular Carcinoma12.1
A549Lung Carcinoma15.8

Table 2: Illustrative Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
HCT-11618.2
525.6
1048.9
2572.3

Table 3: Illustrative Caspase-3/7 Activity in HCT-116 Cells Treated with this compound

Treatment GroupCaspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
Vehicle Control15,2341.0
Compound (10 µM)68,5534.5
Staurosporine (1 µM)85,3105.6

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[2][3][4]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate for the desired exposure time (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[3]

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.[3]

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[7][8]

Objective: To quantify cell membrane damage by measuring the release of LDH from cells treated with this compound.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[1]

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of the compound for the desired time.

  • Prepare the following controls in triplicate:[8]

    • Untreated cells (spontaneous LDH release)

    • Vehicle control

    • Cells treated with lysis buffer (maximum LDH release)

    • Culture medium background (no cells)

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (as per the kit instructions).

  • Measure the absorbance at 490 nm using a microplate reader.[7]

Data Analysis:

  • Subtract the culture medium background absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Apoptosis Assay

This protocol is based on commercially available luminescent caspase-3/7 assays.

Objective: To determine if the cytotoxicity induced by this compound is mediated by the activation of executioner caspases-3 and -7.

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a pro-luminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • This compound

  • Human cancer cell lines

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with the compound at a concentration around its IC₅₀ value. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a time period known to induce apoptosis (e.g., 6-24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the background luminescence (from no-cell controls) from all readings.

  • Calculate the fold-change in caspase activity in the treated samples compared to the vehicle control.

Visualizations

Experimental Workflow

G General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates treatment Treat Cells with Compound (e.g., 24-72 hours) cell_culture->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout calculation Calculate % Viability/ % Cytotoxicity/ Fold Change readout->calculation ic50 Determine IC50/ Mechanistic Insights calculation->ic50 G Hypothesized Intrinsic Apoptosis Pathway compound 4-Chloro-5-(2-thienyl) thieno[2,3-d]pyrimidine stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Active Caspase-9 apoptosome->cas9 procas9 Pro-Caspase-9 procas9->apoptosome cas37 Active Caspase-3/7 cas9->cas37 Cleavage procas37 Pro-Caspase-3/7 procas37->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Experimental Protocols

The synthesis of this compound is typically a two-step process. The first step involves the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by a chlorination reaction.

Step 1: Synthesis of 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one (Precursor)

This step utilizes a modified Gewald reaction followed by cyclization.

  • Reaction: 2-Thiophenecarboxaldehyde, cyanoacetamide, and elemental sulfur are reacted in the presence of a base to form 2-amino-5-(2-thienyl)thiophene-3-carboxamide. This intermediate is then cyclized with formamide or triethyl orthoformate to yield the desired precursor.

  • Reagents and Conditions:

    • 2-Thiophenecarboxaldehyde (1.0 eq)

    • Cyanoacetamide (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine or Triethylamine (catalytic amount)

    • Ethanol (solvent)

    • Reaction Temperature: 50-60 °C

    • For cyclization: Formamide or Triethyl orthoformate with a catalytic amount of acid.

  • Procedure:

    • To a stirred solution of 2-thiophenecarboxaldehyde and cyanoacetamide in ethanol, add a catalytic amount of morpholine.

    • Add elemental sulfur to the mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and collect the precipitated 2-amino-5-(2-thienyl)thiophene-3-carboxamide by filtration.

    • Wash the solid with cold ethanol and dry.

    • The crude intermediate is then refluxed in formamide or with triethyl orthoformate to effect cyclization to 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one.

    • Cool the reaction mixture, and collect the precipitated product by filtration.

Step 2: Chlorination of 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

This step employs phosphoryl chloride (POCl₃) to convert the hydroxyl group of the pyrimidinone to a chloro group.

  • Reaction: The hydroxyl group of the pyrimidinone tautomer is replaced by a chlorine atom using an excess of phosphoryl chloride.

  • Reagents and Conditions:

    • 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

    • Phosphoryl chloride (POCl₃) (10-20 eq)

    • N,N-Dimethylaniline or Pyridine (optional, catalytic amount)

    • Reaction Temperature: Reflux (approx. 105-110 °C)

  • Procedure:

    • Carefully add 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one to an excess of phosphoryl chloride with stirring.

    • Optionally, add a catalytic amount of N,N-dimethylaniline or pyridine.

    • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide & FAQs

Step 1: Synthesis of 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

Question/Issue Possible Cause(s) Troubleshooting Suggestion(s)
Low yield of the 2-aminothiophene intermediate. Incomplete reaction.- Ensure efficient stirring to keep the sulfur suspended.- Increase reaction time and monitor by TLC.- Ensure the base catalyst is active.
Side reactions.- Maintain the reaction temperature below 65 °C to minimize side product formation.
Difficulty in the cyclization step. Incomplete reaction.- Ensure the intermediate is dry before proceeding.- For formamide cyclization, ensure the temperature is high enough for reflux.- With triethyl orthoformate, add a catalytic amount of a strong acid like p-toluenesulfonic acid.
Impure intermediate.- Purify the 2-amino-5-(2-thienyl)thiophene-3-carboxamide by recrystallization before cyclization.

Step 2: Chlorination with POCl₃

Question/Issue Possible Cause(s) Troubleshooting Suggestion(s)
Low yield of the chlorinated product. Incomplete reaction.- Ensure the starting material is completely dry, as water will consume POCl₃.- Increase the reaction time or temperature (within safe limits).- The addition of a catalytic amount of a tertiary amine like pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[1]
Hydrolysis of the product during work-up.- After the reaction, remove excess POCl₃ under reduced pressure before quenching with ice/water.[1]- Pour the reaction mixture slowly onto a large amount of crushed ice to dissipate heat effectively.- Neutralize the quenched mixture promptly but carefully with a base like sodium bicarbonate or ammonium hydroxide.[1]
Starting material is recovered after work-up. Re-hydrolysis of the chlorinated product.- This is a strong indication of incomplete removal of acidic byproducts before extraction. Ensure thorough neutralization.- Extract the product quickly after neutralization.
The reaction did not go to completion.- Confirm reaction completion by TLC before quenching. If necessary, prolong the reaction time.
Formation of dark, tarry byproducts. Decomposition at high temperatures.- Avoid excessive heating. Ensure the reflux temperature does not significantly exceed the boiling point of POCl₃.- Consider using a solvent-free method with equimolar POCl₃ in a sealed reactor at a controlled temperature (e.g., 140-160 °C) to minimize decomposition.

Data Presentation

Table 1: Comparison of Chlorination Conditions for Hydroxypyrimidines

The following table summarizes yields for the chlorination of various hydroxypyrimidines using a solvent-free method with equimolar POCl₃ and pyridine as a base, heated in a sealed reactor. While not specific to this compound, these results provide a useful benchmark for optimizing reaction conditions.

Starting MaterialReaction Temperature (°C)Reaction Time (h)Isolated Yield (%)
2,4-Dihydroxypyrimidine1602>85
4-Hydroxy-2-methylpyrimidine1602>90
4,6-Dihydroxypyrimidine1602>80
2-Amino-4-hydroxypyrimidine1602>85

Data adapted from a study on large-scale solvent-free chlorination of hydroxypyrimidines.[2]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination A 2-Thiophenecarboxaldehyde + Cyanoacetamide + Sulfur B Gewald Reaction (Base catalyst, Ethanol, 50-60°C) A->B C 2-Amino-5-(2-thienyl)thiophene- 3-carboxamide (Intermediate) B->C D Cyclization (Formamide or Triethyl orthoformate) C->D E 5-(2-thienyl)thieno[2,3-d]pyrimidin- 4(3H)-one (Precursor) D->E F Precursor G Chlorination with POCl3 (Reflux, 4-12h) F->G H Work-up (Quenching, Neutralization, Extraction) G->H I Purification (Chromatography/Recrystallization) H->I J This compound (Final Product) I->J

Caption: Overall synthetic workflow.

Troubleshooting_Chlorination Troubleshooting the Chlorination Step cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Chlorinated Product Cause1 Incomplete Reaction Start->Cause1 Cause2 Product Hydrolysis during Work-up Start->Cause2 Cause3 Decomposition Start->Cause3 Sol1 Increase reaction time/temp Add tertiary amine catalyst Ensure dry reagents Cause1->Sol1 Sol2 Remove excess POCl3 under vacuum Quench slowly on crushed ice Prompt neutralization Cause2->Sol2 Sol3 Avoid excessive heating Consider solvent-free method Cause3->Sol3

Caption: Chlorination troubleshooting guide.

References

Technical Support Center: Purification of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: For compounds like this compound, silica gel column chromatography is a frequently used purification technique.[1][2] Flash chromatography is often preferred over gravity chromatography as it is faster and can provide better separation.[3]

Q2: How do I select an appropriate solvent system (mobile phase) for the purification?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) analysis.[4] A good starting point for moderately polar compounds like thienopyrimidines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][5] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[3][4] For more polar compounds, a system like methanol/dichloromethane may be necessary.[5]

Q3: My crude product is not dissolving in the chosen mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[6] This involves pre-adsorbing your crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent that can be easily evaporated (like dichloromethane), mix it with silica gel to form a slurry, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[3][6][7] This powder can then be carefully added to the top of the prepared column.

Q4: How can I monitor the separation during the chromatography process?

A4: The elution process should be monitored by collecting fractions and analyzing them using TLC.[8] This allows you to identify which fractions contain your purified product and to decide when to stop collecting.

Q5: What are some common impurities that might be encountered?

A5: Potential impurities could include unreacted starting materials, byproducts from the synthesis, or degradation products if the compound is unstable on silica gel.[9]

Troubleshooting Guide

Below is a table summarizing common issues encountered during the chromatographic purification of this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system. - Column overloading. - Column channeling or cracking.- Optimize the mobile phase polarity using TLC; a less polar system often improves separation.[4] - Use a larger column or reduce the amount of crude material loaded. A silica-to-sample ratio of 30:1 is a good starting point for easy separations.[3][4] - Ensure proper column packing to create a homogenous stationary phase bed.
Compound Does Not Elute from the Column - The mobile phase is not polar enough. - The compound may have decomposed on the silica gel.[9]- Gradually increase the polarity of the mobile phase (gradient elution).[10] - Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[9] If it is unstable, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[9][10]
Compound Elutes Too Quickly (with the solvent front) - The mobile phase is too polar.- Use a less polar solvent system.[9]
Peak Tailing in Collected Fractions - The compound is interacting too strongly with the stationary phase. - The presence of acidic or basic functional groups.- Add a small amount of a modifier to the mobile phase. For basic compounds like some nitrogen-containing heterocycles, adding a small amount of triethylamine (0.1-1%) can improve peak shape.[8][10] For acidic compounds, a small amount of acetic acid may help.[8]
Cracked or Dry Column Bed - The column was allowed to run dry. - Heat generated from the interaction of the solvent with the silica gel.- Always keep the silica gel bed covered with solvent. - Pack the column using a slurry method and allow it to stabilize before running.

Experimental Protocols

General Protocol for Flash Column Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude material.

  • Selection of Solvent System:

    • Perform TLC analysis of the crude this compound using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • The target Rf value for the desired compound should be between 0.2 and 0.3.[3][4]

  • Preparation of the Column:

    • Choose a column of appropriate size. For a difficult separation, a higher ratio of silica gel to crude material (e.g., 100:1) may be needed.[4]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[3][4]

    • Pour the slurry into the column and use positive pressure to pack the silica gel into a firm, uniform bed. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[6][7] Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the compound is not soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness.[3][6] Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column without disturbing the surface.

    • Apply positive pressure to begin elution.

    • Collect fractions of a suitable volume. The size of the fractions should be smaller for more difficult separations.[7]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[10]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_execution Execution & Analysis TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel Slurry Dissolve Dissolve Crude Product (Wet Loading) Pack->Dissolve DryLoad Pre-adsorb on Silica (Dry Loading) Pack->DryLoad Elute Elute with Mobile Phase (Isocratic or Gradient) Dissolve->Elute DryLoad->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions & Evaporate Solvent Analyze->Combine Product Pure Product Combine->Product

Caption: Workflow for the purification of this compound.

References

solubility issues of thieno[2,3-d]pyrimidine derivatives in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with thieno[2,3-d]pyrimidine derivatives, particularly in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the handling and use of thieno[2,3-d]pyrimidine derivatives in experimental settings.

Issue 1: Compound Precipitation from DMSO Stock Solution

Problem: You observe precipitate in your DMSO stock solution of a thieno[2,3-d]pyrimidine derivative, either immediately after preparation or after a freeze-thaw cycle.

Cause: The compound's solubility in DMSO is limited, and precipitation can be triggered by factors like concentration, temperature, and repeated freeze-thaw cycles.[1] It has been noted that 10-20% of compounds in corporate collections are not soluble in DMSO at typical screening concentrations.[1]

Troubleshooting Workflow:

start Precipitate observed in DMSO stock check_conc Is the concentration too high? start->check_conc reduce_conc Prepare a new, more dilute stock solution. check_conc->reduce_conc Yes check_dissolution Was the initial dissolution complete? check_conc->check_dissolution No end Proceed with experiment using clear solution reduce_conc->end redissolve Apply gentle warming (37°C) or sonication to redissolve. check_dissolution->redissolve No check_storage How was the stock stored? check_dissolution->check_storage Yes redissolve->end aliquot Aliquot stock into single-use tubes to avoid freeze-thaw cycles. check_storage->aliquot consider_cosolvent Consider a co-solvent if issues persist. aliquot->consider_cosolvent consider_cosolvent->end

Caption: Troubleshooting workflow for precipitate in DMSO stock.

Solutions:

  • Re-dissolving the Compound:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[2]

    • Gentle Warming: Warm the solution in a 37°C water bath. Be cautious, as excessive heat can degrade some compounds.[2]

    • Vortexing: Gently vortex the tube until the compound is completely dissolved.[2]

  • Optimizing Stock Concentration and Storage:

    • Lower Concentration: If precipitation persists, prepare a new stock solution at a lower concentration.

    • Aliquot: Store your stock solution in smaller, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[2]

    • Storage Temperature: While -20°C or -80°C is standard, be aware that lower temperatures can further reduce the solubility of some compounds in DMSO.[1]

Issue 2: Precipitation Upon Dilution in Aqueous Buffer

Problem: Your thieno[2,3-d]pyrimidine derivative is fully dissolved in DMSO, but a precipitate forms when you dilute the stock solution into your aqueous assay buffer (e.g., PBS, cell culture media).

Cause: This is a common issue for hydrophobic compounds. While soluble in 100% DMSO, the compound's low aqueous solubility causes it to crash out of solution when the percentage of DMSO is significantly lowered.[3][4]

Troubleshooting Workflow:

start Precipitate forms in aqueous buffer check_final_dmso Is the final DMSO concentration < 0.5%? start->check_final_dmso increase_dmso Increase final DMSO concentration if assay allows. check_final_dmso->increase_dmso No check_dilution_method How was the dilution performed? check_final_dmso->check_dilution_method Yes end Adjust experimental concentration increase_dmso->end serial_dilution Perform serial dilutions in DMSO first, then add to buffer. check_dilution_method->serial_dilution Direct dilution use_surfactant Add a biocompatible surfactant (e.g., Tween 80) to the buffer. serial_dilution->use_surfactant solubility_assay Perform a kinetic solubility assay to determine the limit. use_surfactant->solubility_assay solubility_assay->end

Caption: Troubleshooting workflow for aqueous precipitation.

Solutions:

  • Modify Dilution Protocol:

    • Instead of a large, single dilution, perform a serial dilution of your DMSO stock in 100% DMSO first. Then, add a small volume of these intermediate DMSO solutions to the final aqueous buffer.[2] This minimizes the time the compound spends at a high concentration in an aqueous environment.[1]

  • Adjust Final DMSO Concentration:

    • While high concentrations of DMSO can be toxic to cells, you may be able to slightly increase the final percentage in your assay (e.g., from 0.1% to 0.5%) to improve solubility.[2] Always include a vehicle control with the same final DMSO concentration.[2]

  • Use Additives (for biochemical assays):

    • In cell-free assays, consider adding a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.01%) to your buffer to help maintain compound solubility.

    • Serum proteins like BSA can also help solubilize compounds in isolated target assays.[1]

  • Determine the Solubility Limit:

    • Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration of your compound in your specific assay buffer. This will inform the highest concentration you can reliably test.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of a new thieno[2,3-d]pyrimidine derivative?

A1: Start by attempting to dissolve a small, accurately weighed amount of the compound in high-purity, anhydrous DMSO to a concentration of 10 mM.[1] Use gentle vortexing and, if necessary, sonication or gentle warming (37°C).[2] If you observe precipitation, you will need to prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM). Once dissolved, store the stock solution in single-use aliquots at -20°C or -80°C to prevent degradation and precipitation from freeze-thaw cycles.[2]

Q2: My compound seems to have low activity in a cell-based assay compared to a biochemical assay. Could this be a solubility issue?

A2: Yes, this is a strong possibility. Biochemical assays can often tolerate higher percentages of DMSO and may include solubility-enhancing additives like BSA that are not present in cell culture media.[1] Your compound may be precipitating in the cell-based assay, leading to a lower effective concentration and thus, underestimated activity.[1][3] We recommend verifying the compound's solubility in your specific cell culture media.

Q3: How can I quantitatively measure the solubility of my thieno[2,3-d]pyrimidine derivative?

A3: You can perform either a kinetic or a thermodynamic solubility assay.

  • Kinetic solubility is more relevant for early discovery and mimics the conditions of most in vitro assays. It involves adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation.[5][6]

  • Thermodynamic solubility measures the true equilibrium solubility of the solid compound in a buffer over a longer period (e.g., 24 hours) and is more relevant for formulation and development.[5][7] Detailed protocols for both are provided below.

Q4: Are there any structural modifications to the thieno[2,3-d]pyrimidine scaffold known to improve solubility?

A4: While specific structure-solubility relationships for this class are not extensively documented in a single source, general medicinal chemistry principles apply. Introducing polar functional groups (e.g., hydroxyls, amines, morpholines) can improve aqueous solubility.[8] For instance, one study on the related thieno[2,3-b]pyridine scaffold found that adding a morpholine moiety increased water solubility by three orders of magnitude.[8] Another study aimed to overcome the poor solubility of a PI3K inhibitor lead by modifying the thieno[2,3-d]pyrimidine scaffold.[9]

Data Presentation

The following tables provide a template for summarizing solubility data for your thieno[2,3-d]pyrimidine derivatives. It is crucial to experimentally determine these values for your specific compounds and conditions.

Table 1: Kinetic Solubility of Thieno[2,3-d]pyrimidine Derivatives in PBS (pH 7.4) with 1% DMSO

Compound IDStructure/SubstituentsMax. Soluble Conc. (µM)Method of Detection
TPD-001 [Insert details][Insert data]Nephelometry
TPD-002 [Insert details][Insert data]LC-MS/MS
TPD-003 [Insert details][Insert data]UV-Vis
Control [e.g., Ketoconazole][Insert data]LC-MS/MS

Table 2: Stock Solution Stability at -20°C

Compound IDStock Conc. (mM in DMSO)% Remaining in Solution after 1 Freeze-Thaw% Remaining in Solution after 3 Freeze-Thaws
TPD-001 10[Insert data][Insert data]
TPD-002 10[Insert data][Insert data]
TPD-003 5[Insert data][Insert data]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted from standard high-throughput screening methods.[5][10]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Assay Plates: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

  • Add Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a theoretical final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibrate: Seal the plate and shake at room temperature (or 37°C) for 2 hours.

  • Separate Undissolved Compound:

    • Option A (Filtration): Filter the contents of each well through a solubility filter plate (e.g., Millipore Multiscreen).

    • Option B (Centrifugation): Centrifuge the plate at high speed to pellet any precipitate.

  • Quantify Soluble Compound:

    • Carefully transfer the filtrate or supernatant to a new analysis plate.

    • Quantify the concentration of the compound using a suitable method (LC-MS/MS, UV-Vis spectroscopy) against a calibration curve prepared in the same buffer/DMSO mixture.

Protocol 2: Preparing and Handling DMSO Stock Solutions

This protocol outlines best practices for dissolving and storing poorly soluble compounds.[2]

  • Weigh Compound: Accurately weigh the desired amount of your thieno[2,3-d]pyrimidine derivative in a sterile, appropriate-sized vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolve:

    • Cap the vial and vortex gently for 1-2 minutes.

    • Visually inspect for any undissolved material.

    • If not fully dissolved, place the vial in a bath sonicator for 10 minutes.

    • If sonication is insufficient, warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Avoid overheating.

  • Confirmation of Dissolution: Ensure the solution is completely clear before proceeding. If precipitation occurs upon cooling to room temperature, the concentration is too high.

  • Storage:

    • Once fully dissolved, immediately prepare single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C. This minimizes the risk of compound precipitation and degradation associated with multiple freeze-thaw cycles.

Visualizations

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Many thieno[2,3-d]pyrimidine derivatives are designed as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation MAPK->Proliferation Ligand Growth Factor Ligand->RTK TPD Thieno[2,3-d]pyrimidine Derivative TPD->RTK Inhibition

References

Navigating the Gewald Aminothiophene Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald aminothiophene synthesis is a cornerstone in heterocyclic chemistry, providing a versatile and efficient route to highly substituted 2-aminothiophenes, which are pivotal intermediates in medicinal chemistry and materials science. However, the multicomponent nature of this reaction can present challenges, including the formation of persistent side products that can complicate purification and reduce yields.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Gewald synthesis. Detailed experimental protocols and quantitative data are provided to empower researchers to overcome these synthetic hurdles and optimize their reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Gewald aminothiophene synthesis in a user-friendly question-and-answer format.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene

Q1: My reaction has resulted in a very low yield or has not produced any of the desired 2-aminothiophene. What are the primary factors I should investigate?

A1: A low or nonexistent yield in a Gewald synthesis often points to issues with the initial and crucial Knoevenagel-Cope condensation step, or suboptimal conditions for the subsequent sulfur addition and cyclization.

Initial Troubleshooting Steps:

  • Verify the Knoevenagel-Cope Condensation: This initial condensation between the carbonyl compound and the active methylene nitrile is base-catalyzed and is fundamental to the entire synthesis. To confirm this step is proceeding, you can run a small-scale reaction without sulfur and monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Choice of Base: The base is critical for both the initial condensation and for activating the elemental sulfur. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used. The optimal base is often substrate-dependent. For less reactive ketones, a stronger base may be required.[1]

  • Solvent Selection: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[1]

  • Reaction Temperature: The reaction temperature significantly influences the rate of sulfur addition and cyclization. While some reactions proceed at room temperature, others may require gentle heating (typically 40-60 °C). However, excessive heat can promote side reactions.[1]

Issue 2: Presence of a Significant Amount of an Unexpected Side Product

Q2: My reaction mixture contains a major byproduct that is difficult to separate from the desired 2-aminothiophene. What is this byproduct and how can I minimize its formation?

A2: The most common and often problematic side product in the Gewald synthesis is a dimeric species formed from the Knoevenagel-Cope intermediate. This occurs when the α,β-unsaturated nitrile undergoes a base-catalyzed Michael addition with another molecule of itself, followed by an intramolecular Thorpe-Ziegler cyclization. In some cases, this dimer can become the predominant product.

Strategies to Mitigate Dimer Formation:

  • Control Reaction Temperature: Higher temperatures can sometimes favor the dimerization pathway. Running the reaction at a lower temperature may help to suppress the formation of the dimer.

  • Rate of Reagent Addition: A slow, controlled addition of the base can help to maintain a low concentration of the reactive enolate of the α,β-unsaturated nitrile, thereby disfavoring the bimolecular dimerization reaction.

  • Choice of Base and Solvent: The selection of the base and solvent system can influence the equilibrium between the desired cyclization and the dimerization side reaction. It is often beneficial to screen different combinations to find the optimal conditions for a specific set of substrates.

  • Two-Step Procedure: For particularly challenging substrates, a two-step approach can be effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base. This can significantly reduce the opportunity for dimerization.[1]

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of the primary side reaction in the Gewald synthesis?

A3: The primary side reaction is the dimerization of the α,β-unsaturated nitrile intermediate. This proceeds through a two-step mechanism:

  • Michael Addition: A base deprotonates the α-carbon of one molecule of the α,β-unsaturated nitrile, which then acts as a nucleophile and attacks the β-carbon of a second molecule in a Michael addition.

  • Thorpe-Ziegler Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the nitrile group of one part of the molecule is attacked by the carbanion of the other part. This is followed by tautomerization to form a stable six-membered ring, which is the dimeric byproduct.

Q4: Can microwave irradiation be used to improve the Gewald reaction?

A4: Yes, microwave-assisted synthesis has been shown to be highly beneficial for the Gewald reaction. It can significantly reduce reaction times and, in many cases, improve the yields of the desired 2-aminothiophenes, especially for substrates that are sluggish under conventional heating.[1][2]

Q5: What are the best practices for purifying the 2-aminothiophene product?

A5: Purification of the 2-aminothiophene product can often be achieved through recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes. If recrystallization is not sufficient to remove impurities, particularly the dimeric byproduct, column chromatography on silica gel is a recommended alternative.[1][3]

Quantitative Data on Reaction Optimization

The following tables summarize the impact of different reaction parameters on the yield of the desired 2-aminothiophene product.

Table 1: Effect of Solvent on Gewald Synthesis Yield

EntryCarbonyl CompoundActive Methylene NitrileSolventTemperature (°C)Time (h)Yield (%)
1CyclohexanoneMalononitrileEthanol50485
2CyclohexanoneMalononitrileMethanol50482
3CyclohexanoneMalononitrileDMF50478
4CyclohexanoneMalononitrileToluene50445

Table 2: Effect of Base on Gewald Synthesis Yield

EntryCarbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)
1CyclopentanoneEthyl CyanoacetateMorpholineEthanolReflux691
2CyclopentanoneEthyl CyanoacetatePiperidineEthanolReflux688
3CyclopentanoneEthyl CyanoacetateTriethylamineEthanolReflux675
4CyclopentanoneEthyl CyanoacetateDiethylamineEthanolReflux672

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

EntryCarbonyl CompoundActive Methylene NitrileMethodTimeYield (%)
1AcetophenoneMalononitrileConventional12 h65
2AcetophenoneMalononitrileMicrowave10 min85
34-ChloroacetophenoneMalononitrileConventional15 h62
44-ChloroacetophenoneMalononitrileMicrowave8 min82

Detailed Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).

  • Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound) followed by the addition of the base (e.g., morpholine, 0.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-24 hours.[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol. If no precipitate is present, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.[1][3]

Protocol 2: Microwave-Assisted Gewald Synthesis

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq) in a minimal amount of a high-boiling polar solvent like DMF or in a solvent-free manner.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a short period (typically 5-30 minutes). Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the conventional method.

Visualizing Reaction Pathways and Troubleshooting Logic

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a logical workflow for troubleshooting common issues in the Gewald synthesis.

Gewald_Mechanism cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Start Carbonyl + Active Methylene Nitrile + Sulfur + Base Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Sulfur, Base Michael_Addition Michael Addition (Dimerization) Intermediate->Michael_Addition Base Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Product 2-Aminothiophene Cyclization->Product Thorpe_Ziegler Thorpe-Ziegler Cyclization Michael_Addition->Thorpe_Ziegler Dimer Dimeric Byproduct Thorpe_Ziegler->Dimer

Caption: The reaction pathway of the Gewald synthesis and the competing dimerization side reaction.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Knoevenagel Verify Knoevenagel-Cope Condensation (TLC/LC-MS) Start->Check_Knoevenagel Knoevenagel_OK Condensation Successful? Check_Knoevenagel->Knoevenagel_OK Optimize_Base_Solvent Optimize Base and/or Solvent Knoevenagel_OK->Optimize_Base_Solvent No Check_Conditions Review Sulfur Addition and Cyclization Conditions Knoevenagel_OK->Check_Conditions Yes Optimize_Base_Solvent->Check_Knoevenagel Conditions_OK Temperature and Time Optimal? Check_Conditions->Conditions_OK Success Improved Yield Check_Conditions->Success Optimization Successful Adjust_Temp_Time Adjust Temperature and/or Reaction Time Conditions_OK->Adjust_Temp_Time No Consider_Two_Step Consider Two-Step Procedure Conditions_OK->Consider_Two_Step Yes, but still issues Adjust_Temp_Time->Check_Conditions Consider_Two_Step->Success

Caption: A logical workflow for troubleshooting common issues in the Gewald aminothiophene synthesis.

References

Technical Support Center: Optimizing Thieno[2,3-d]pyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thieno[2,3-d]pyrimidines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the thieno[2,3-d]pyrimidine cyclization process.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Purity of Starting Materials: Impurities in the 2-aminothiophene precursor can inhibit the cyclization reaction.1. Ensure the 2-aminothiophene starting material is of high purity. Recrystallize or purify by column chromatography if necessary.
2. Inefficient Cyclization Reagent: The chosen cyclization reagent may not be effective for the specific substrate.2. Experiment with different cyclization reagents. Common options include formamide, N,N-dimethylformamide dimethyl acetal (DMF-DMA), urea, and various acid chlorides.[1][2]
3. Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for efficient conversion.3. Optimize the reaction temperature. Most protocols call for refluxing, but the optimal temperature can vary based on the solvent and reagents.
4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility and reactivity.4. Screen different solvents. Ethanol, dimethylformamide (DMF), and dioxane are commonly used.
5. Insufficient Reaction Time: The reaction may not have proceeded to completion.5. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Continue the reaction until the starting material is consumed.
Formation of Side Products/Impurities 1. Decomposition of Starting Material: 2-aminothiophenes can be unstable, especially at high temperatures.1. Use freshly prepared 2-aminothiophene. Minimize reaction time and consider running the reaction at a lower temperature for a longer duration.
2. Unwanted Side Reactions: The cyclization reagent may react with other functional groups on the starting material.2. Protect sensitive functional groups on the 2-aminothiophene precursor before cyclization.
3. Incomplete Reaction: Presence of unreacted starting materials and intermediates.3. As mentioned above, monitor the reaction by TLC to ensure completion. Consider a small-scale trial to optimize reaction time before scaling up.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography or co-precipitation during recrystallization.1. For column chromatography, experiment with different solvent systems to achieve better separation. For recrystallization, try a different solvent or a mixture of solvents.
2. Product is an Oil or Gummy Solid: Difficulty in isolating a crystalline product.2. Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding with a small crystal of the pure product can also help.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for thieno[2,3-d]pyrimidine synthesis?

The most common and versatile starting material is a substituted 2-aminothiophene derivative, often synthesized via the Gewald reaction.[3] This multicomponent reaction uses a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to produce the desired 2-aminothiophene precursor.

Q2: How do I choose the right cyclization reagent for my specific 2-aminothiophene derivative?

The choice of cyclization reagent depends on the desired substitution pattern on the pyrimidine ring:

  • For an unsubstituted pyrimidine ring: Formamide is a common and effective choice.[3]

  • For a 4-amino substituted pyrimidine ring: N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with an amine is a standard procedure.[4]

  • For a 2,4-dihydroxypyrimidine (uracil) ring: Urea is a suitable reagent.[2]

  • For other substitutions at the 2- and 4-positions: Acid chlorides or other electrophilic reagents can be used.[4]

Q3: How does the substitution on the starting aniline affect the yield in a Dimroth rearrangement for 4-anilino-thieno[2,3-d]pyrimidine synthesis?

Electron-donating or withdrawing groups on the aniline can influence the reaction rate and yield. Generally, anilines with electron-donating groups in the para position tend to give higher yields. Steric hindrance from bulky groups in the ortho position can significantly decrease the yield.[4]

Q4: What is the best way to monitor the progress of the cyclization reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[3] A suitable mobile phase should be chosen to clearly separate the starting material, intermediate(s), and the final product. The disappearance of the starting material spot is a good indicator of reaction completion.

Q5: My product is difficult to purify. What are some alternative purification techniques to recrystallization?

If recrystallization is not effective, column chromatography is the next logical step. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed to achieve good separation. For stubborn impurities, preparative HPLC can be a powerful, albeit more expensive, option.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction

This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carbonitrile.

Materials:

  • Cyclohexanone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Ethanol (12 mL)

  • Triethylamine (1.0 mmol)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.[3]

  • To this suspension, add triethylamine as a catalyst.[3]

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.[3]

Protocol 2: Cyclization to a Thieno[2,3-d]pyrimidine using Formamide

This protocol outlines the cyclization of a 2-aminothiophene-3-carbonitrile to form the thieno[2,3-d]pyrimidine ring system.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol)

  • Formamide (20 mL)

Procedure:

  • Place the 2-aminothiophene derivative in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

Data Presentation

The following tables summarize representative yields for the synthesis of various thieno[2,3-d]pyrimidine derivatives under different reaction conditions.

Table 1: Yields of 4-Anilino-thieno[2,3-d]pyrimidines via Dimroth Rearrangement [4]

EntryAniline Substituent (R)Yield (%)
1H50
22-Methyl47
33-Methyl79
44-Methyl62
52-Methoxy70
63-Methoxy59
74-Methoxy71
82-Fluoro41
94-Fluoro31

Table 2: Yields of Thieno[2,3-d]pyrimidin-2,4-diones and Dichlorides [2]

StepProductReagentsConditionsYield (%)
1Thieno[2,3-d]pyrimidine-2,4-diolMethyl 2-aminothiophene-3-carboxylate, Urea200°C, 2h65
22,4-Dichlorothieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine-2,4-diol, POCl₃Reflux, 6h55

Visualizations

experimental_workflow cluster_gewald Step 1: Gewald Reaction cluster_cyclization Step 2: Cyclization ketone Ketone/Aldehyde gewald_reaction Gewald Reaction ketone->gewald_reaction nitrile Active Methylene Nitrile nitrile->gewald_reaction sulfur Sulfur sulfur->gewald_reaction aminothiophene 2-Aminothiophene Precursor gewald_reaction->aminothiophene cyclization_reaction Cyclization aminothiophene->cyclization_reaction cyclization_reagent Cyclization Reagent (e.g., Formamide, DMF-DMA, Urea) cyclization_reagent->cyclization_reaction thienopyrimidine Thieno[2,3-d]pyrimidine cyclization_reaction->thienopyrimidine

Caption: General experimental workflow for the two-step synthesis of thieno[2,3-d]pyrimidines.

troubleshooting_logic start Low Product Yield check_purity Check Starting Material Purity start->check_purity optimize_reagent Optimize Cyclization Reagent check_purity->optimize_reagent [If Pure] optimize_temp Optimize Reaction Temperature optimize_reagent->optimize_temp monitor_reaction Monitor Reaction by TLC optimize_temp->monitor_reaction solution Improved Yield monitor_reaction->solution

Caption: A logical workflow for troubleshooting low yields in thieno[2,3-d]pyrimidine synthesis.

References

Technical Support Center: Stability Testing of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine in solution. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound in solution?

A1: Based on its chemical structure, the primary stability concerns are:

  • Hydrolysis: The chloro-substituent on the pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of the corresponding hydroxy-pyrimidine derivative.

  • Oxidation: The thiophene ring is prone to oxidation.[1][2] Metabolism of thiophene-containing compounds can be mediated by cytochrome P450, leading to reactive thiophene S-oxides and epoxides.[1] In a laboratory setting, this can be mimicked by exposure to oxidizing agents.

  • Photodegradation: Thienopyrimidines and related heterocyclic compounds can be sensitive to light, which may induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

Q2: What solvents are recommended for initial stability studies?

A2: A common starting point is a mixture of acetonitrile and water or methanol and water, as these are frequently used in HPLC mobile phases. It is crucial to first determine the solubility of the compound in the chosen solvent system to ensure it remains dissolved throughout the experiment. If the compound's solubility is low, co-solvents like DMSO or DMF can be used, but their potential to interfere with the analysis or degradation process should be evaluated.

Q3: How do I set up a forced degradation study for this compound?

A3: A forced degradation or stress study is essential to identify potential degradation products and establish the specificity of your analytical method. The study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What analytical technique is best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and recommended technique. This method should be capable of separating the parent compound from all potential degradation products. The use of a mass spectrometer (LC-MS) is highly beneficial for the identification of unknown degradants.

Q5: What does it mean if I don't see any degradation in my forced degradation study?

A5: If no degradation is observed, it indicates the compound is stable under the applied conditions. However, it's crucial to ensure the stress conditions were rigorous enough. Consider increasing the stressor concentration (e.g., higher concentration of acid/base/oxidizing agent), temperature, or duration of exposure. The goal is to achieve a modest level of degradation (typically 5-20%) to demonstrate that your analytical method can detect degradants if they form.

Troubleshooting Guides

This section addresses specific issues that may arise during your stability testing experiments.

Issue 1: Rapid or Complete Degradation Observed Immediately After Sample Preparation

  • Question: I've prepared my sample in an acidic or basic solution, and my initial HPLC analysis shows almost no parent compound. What happened?

  • Answer and Troubleshooting Steps:

    • Hypothesis: The compound is extremely labile to hydrolysis at the pH used. The chloro-substituent on the pyrimidine ring is likely undergoing rapid nucleophilic substitution.

    • Immediate Action: Prepare a fresh sample in a neutral solvent (e.g., 50:50 acetonitrile:water) and analyze immediately to confirm the integrity of the stock compound.

    • Corrective Measures: For the hydrolytic degradation study, use milder conditions. Start with 0.01N HCl and 0.01N NaOH instead of 0.1N or 1N. Additionally, consider performing the study at a lower temperature (e.g., room temperature or 40°C) instead of elevated temperatures.

Issue 2: Multiple New Peaks Appear in the Oxidative Stress Sample

  • Question: After treating my sample with hydrogen peroxide, my chromatogram shows several new, smaller peaks. How do I identify them?

  • Answer and Troubleshooting Steps:

    • Hypothesis: The thiophene ring is likely being oxidized at multiple sites. Potential products include the thiophene S-oxide and further oxidation to the sulfone.[2]

    • Analytical Approach:

      • Use LC-MS to obtain the mass of each degradation product. An increase of 16 amu suggests the addition of an oxygen atom (S-oxide), while an increase of 32 amu suggests the addition of two oxygen atoms (sulfone).

      • Compare retention times. More polar compounds (like the S-oxide and sulfone) will typically elute earlier in a reversed-phase HPLC method.

    • Corrective Measures: If the degradation is too extensive, reduce the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% H₂O₂) or shorten the exposure time.

Issue 3: Poor Mass Balance in the Stability Study

  • Question: The percentage of the parent compound has decreased, but the total percentage of the parent and known degradants does not add up to 100%. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Hypothesis: This could be due to several reasons:

      • A degradant is not being detected by the UV detector at the chosen wavelength.

      • A degradant is not eluting from the HPLC column.

      • The degradant has precipitated out of the solution.

      • A volatile degradant has formed and evaporated.

    • Troubleshooting Workflow:

      • Check UV Spectra: Use a photodiode array (PDA) detector to examine the UV spectra of all peaks and ensure the chosen wavelength is appropriate for both the parent and the degradants.

      • Modify HPLC Method: Run a steeper gradient or use a stronger solvent at the end of the run to ensure all compounds have eluted.

      • Visual Inspection: Check the sample vial for any precipitate. If observed, try to dissolve it in a stronger solvent and analyze.

      • Consider Headspace GC-MS: If a volatile degradant is suspected, this technique may be necessary for identification.

Data Presentation

The following tables summarize hypothetical stability data for this compound under forced degradation conditions.

Table 1: Hydrolytic Stability of this compound at 60°C

ConditionTime (hours)% Parent Compound Remaining% Hydroxy-Degradant FormedMass Balance (%)
0.1 N HCl0100.00.0100.0
492.57.399.8
885.114.699.7
2468.331.299.5
Purified Water2499.8< 0.199.9
0.1 N NaOH0100.00.0100.0
488.910.999.8
879.220.599.7
2455.444.199.5

Table 2: Oxidative, Thermal, and Photostability of this compound

Stress ConditionTime (hours)% Parent Compound Remaining% S-Oxide Degradant Formed% Other DegradantsMass Balance (%)
3% H₂O₂ at RT2489.79.8< 0.299.7
Thermal (80°C, solid)4898.5Not Applicable1.399.8
Photolytic (ICH Q1B)894.2Not Detected5.699.8

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

1. Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

2. Materials and Reagents:

  • This compound (API)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (Type I)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC vials

3. Equipment:

  • Analytical balance

  • HPLC system with UV/PDA detector (and preferably a Mass Spectrometer)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Water bath or oven capable of maintaining constant temperature

  • Photostability chamber compliant with ICH Q1B guidelines

4. Stock Solution Preparation:

  • Accurately weigh and dissolve a suitable amount of the API in a volumetric flask with a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) to prepare a stock solution of approximately 1 mg/mL.

5. Stress Conditions (prepare samples in duplicate):

  • Acid Hydrolysis:

    • To an HPLC vial, add an aliquot of the stock solution and an equal volume of 1 N HCl.

    • Heat the sample at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 1 N NaOH. Dilute with mobile phase to the target concentration.

    • Note: If significant degradation occurs rapidly, repeat with 0.1 N HCl at a lower temperature.

  • Base Hydrolysis:

    • To an HPLC vial, add an aliquot of the stock solution and an equal volume of 1 N NaOH.

    • Keep the sample at room temperature.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquot with an equivalent amount of 1 N HCl and dilute to the target concentration.

    • Note: If degradation is too rapid, use 0.1 N NaOH.

  • Oxidative Degradation:

    • To an HPLC vial, add an aliquot of the stock solution and an equal volume of 30% H₂O₂.

    • Keep the sample at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the target concentration before analysis.

    • Note: If degradation is too extensive, repeat with 3% H₂O₂.

  • Thermal Degradation (in solution):

    • Prepare a solution of the API in a 50:50 acetonitrile:water mixture.

    • Heat the sample at 80°C for 48 hours, protected from light.

    • Dilute as needed before analysis.

  • Photostability:

    • Prepare a solution of the API and place it in a photostability chamber.

    • Expose the sample to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Analyze both samples after exposure.

6. HPLC Analysis (Example Conditions):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector; quantify at a suitable wavelength (e.g., λmax of the parent compound).

  • Injection Volume: 10 µL

7. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Calculate the percentage of each degradant formed relative to the initial concentration of the parent compound.

  • Calculate the mass balance for each condition.

Visualizations

Stability_Study_Workflow Diagram 1: Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation A Prepare API Stock Solution (e.g., 1 mg/mL in ACN) B Determine Initial Purity (t=0) via Stability-Indicating HPLC A->B C Acid Hydrolysis (HCl, 60°C) A->C D Base Hydrolysis (NaOH, RT) A->D E Oxidation (H2O2, RT) A->E F Thermal Stress (80°C) A->F G Photostability (ICH Q1B) A->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize/Dilute Samples H->I J Analyze by HPLC-UV/MS I->J K Quantify Parent & Degradants J->K L Calculate Mass Balance K->L M Identify Degradation Pathway L->M

Diagram 1: Experimental Workflow for Stability Testing

Troubleshooting_Tree Diagram 2: Troubleshooting HPLC Analysis in Stability Studies cluster_issues Diagram 2: Troubleshooting HPLC Analysis in Stability Studies cluster_solutions Diagram 2: Troubleshooting HPLC Analysis in Stability Studies Start Problem Observed in Chromatogram Q1 Poor Mass Balance? Start->Q1 Q2 Unexpected Peaks? Start->Q2 Q3 Peak Tailing/Broadening? Start->Q3 Sol1 Degradant not eluting? -> Use stronger solvent flush Q1->Sol1 Yes Sol2 Degradant not absorbing UV? -> Use PDA/MS or change wavelength Q1->Sol2 Yes Sol3 Precipitation? -> Check vial, use different solvent Q1->Sol3 Yes Sol4 Is it a system peak? -> Inject blank (reagents only) Q2->Sol4 Yes Sol5 Is it a new degradant? -> Characterize with LC-MS Q2->Sol5 Yes Sol6 Column overload? -> Dilute sample Q3->Sol6 Yes Sol7 Poor peak shape? -> Check column health, mobile phase pH Q3->Sol7 Yes

Diagram 2: Troubleshooting HPLC Analysis in Stability Studies

References

Technical Support Center: NMR Signal Assignment of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine and encountering challenges with NMR signal assignment.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shift regions for the key signals of this compound?

Q2: The signals for the thienyl and the thieno[2,3-d]pyrimidine protons are overlapping. How can I resolve them?

A2: Signal overlap in the aromatic region is a common challenge.[3] Here are several strategies to resolve these signals:

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons, potentially resolving the overlap.[4] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.[3]

  • Increase Spectrometer Field Strength: If accessible, re-running the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase signal dispersion and likely resolve the overlapping multiplets.[3]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful for resolving overlapping signals and establishing through-bond connectivity.[5]

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on both the thienyl and thienopyrimidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, which can help differentiate protons based on the chemical shift of the carbon they are bonded to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

Q3: I am observing broader than expected peaks for some of the aromatic protons. What could be the cause?

A3: Peak broadening can stem from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks. Re-shimming the spectrometer should be the first step.[4]

  • Sample Concentration: A highly concentrated sample can lead to viscosity-related broadening or intermolecular interactions that affect relaxation times.[6] Diluting the sample may sharpen the signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and high-purity solvents are used.

  • Chemical Exchange: While less likely for the aromatic protons in this specific molecule, slow conformational changes or proton exchange with residual acidic or basic impurities can sometimes lead to broadening.

Troubleshooting Guides

Problem: Ambiguous assignment of the three protons on the 2-thienyl ring.

Question: How can I definitively assign the H3', H4', and H5' protons of the 2-thienyl group?

Answer: The coupling patterns and coupling constants (J-values) are key to assigning these protons. Additionally, 2D NMR techniques can provide definitive correlations.

  • ¹H NMR Coupling Pattern Analysis:

    • The proton at the 5' position (H5') is expected to be a doublet of doublets due to coupling to H4' (³J, typically 3-5 Hz) and H3' (⁴J, typically 1-2 Hz).

    • The proton at the 3' position (H3') will also be a doublet of doublets, coupling to H4' (³J, typically 3-5 Hz) and H5' (⁴J, typically 1-2 Hz).

    • The proton at the 4' position (H4') will appear as a doublet of doublets (or a triplet if the coupling constants to H3' and H5' are very similar), with two ³J couplings.

  • 2D COSY NMR: A COSY spectrum will show a cross-peak between H3' and H4', and between H4' and H5', confirming their adjacency.

  • 2D NOESY/ROESY NMR: A Nuclear Overhauser Effect experiment can be used to identify protons that are close in space. For instance, irradiation of the H2 proton on the thieno[2,3-d]pyrimidine ring might show a NOE to the H3' proton on the thienyl ring, depending on the preferred conformation.

Problem: Difficulty in assigning the quaternary carbons.

Question: The ¹³C NMR spectrum shows several signals in the aromatic region that do not appear in the DEPT-135 or HSQC spectra. How do I assign these quaternary carbons?

Answer: The HMBC experiment is the most effective tool for assigning quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. By observing the cross-peaks, you can establish long-range connectivity. For example:

    • The C5 carbon of the thieno[2,3-d]pyrimidine ring should show a correlation to the H2 proton and potentially to the protons on the adjacent thienyl ring.

    • The quaternary carbons of the thienyl ring will show correlations to the thienyl protons.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity (¹H) Notes
H28.5 - 9.0150 - 155sSinglet, typically downfield due to two adjacent nitrogen atoms.
H67.5 - 8.0125 - 130sSinglet, on the thieno part of the core.
H3'7.2 - 7.8125 - 130ddProton on the thienyl ring adjacent to the point of attachment.
H4'7.0 - 7.5127 - 132t or ddProton on the thienyl ring.
H5'7.4 - 7.9128 - 135ddProton on the thienyl ring furthest from the point of attachment.
C4-155 - 165-Carbon bearing the chloro group.
C5-130 - 140-Carbon attached to the thienyl group.
C7a-150 - 160-Bridgehead carbon.
C3a-120 - 130-Bridgehead carbon.
C2'-135 - 145-Quaternary carbon of the thienyl ring attached to the pyrimidine.

Note: These are estimated ranges and can be influenced by the solvent and other experimental conditions. The provided data is for illustrative purposes and should be confirmed with experimental results.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set an appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mandatory Visualization

Caption: A troubleshooting workflow for NMR signal assignment of this compound.

References

reducing off-target effects of thieno[2,3-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with thieno[2,3-d]pyrimidine inhibitors, focusing on the reduction of off-target effects.

Frequently Asked Questions (FAQs)

Q1: My thieno[2,3-d]pyrimidine inhibitor is showing toxicity in cell-based assays at concentrations where the primary target is not fully inhibited. What could be the cause?

A1: This observation strongly suggests that the observed cytotoxicity may be due to off-target effects. Many kinase inhibitors, including those with a thieno[2,3-d]pyrimidine scaffold, can be promiscuous and interact with multiple kinases or other proteins, leading to toxicity.[1][2] It is crucial to distinguish between on-target and off-target toxicity. A significant rightward shift in the target inhibition curve compared to the cytotoxicity curve is a strong indicator of off-target toxicity.[2]

Q2: How can I determine if the observed phenotype in my experiment is a result of on-target or off-target activity of my inhibitor?

A2: A multi-faceted approach is recommended to validate that the observed biological response is due to the inhibition of the intended target:

  • Use a structurally unrelated inhibitor: Compare the effects of your thieno[2,3-d]pyrimidine inhibitor with an inhibitor of the same target that has a different chemical structure.[2] If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic target validation: Employ techniques like CRISPR/Cas9 to knock down or knock out the intended target.[2] If the resulting phenotype mimics the effect of the inhibitor, it supports an on-target mechanism.

  • Rescue experiments: Overexpress a drug-resistant mutant of the target protein.[2] If the inhibitor's effect is diminished or "rescued," it confirms on-target activity.

  • Control compounds: Synthesize or obtain a structurally similar but inactive analog of your inhibitor to use as a negative control in your experiments.[3]

Q3: What are the initial steps to profile the selectivity of my thieno[2,3-d]pyrimidine inhibitor?

A3: The most common and effective method for assessing kinase inhibitor selectivity is to screen it against a large panel of kinases.[4][5] This can be done in two tiers to be cost-effective:

  • Initial Single-Concentration Screen: Test your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad kinase panel to identify potential off-targets.[4]

  • Dose-Response Confirmation: For any kinases that show significant inhibition in the initial screen, perform a full dose-response analysis to determine the IC50 or Kd values.[4] This will quantify the potency of your inhibitor against these off-targets.

Several commercial services offer kinome-wide selectivity profiling.

Q4: My inhibitor is highly potent against my target kinase in biochemical assays, but shows much weaker activity in cellular assays. What could be the reason?

A4: Discrepancies between biochemical and cellular potency are common and can arise from several factors:

  • Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by cellular pumps: The inhibitor could be actively transported out of the cell by efflux pumps.

  • High ATP concentration in cells: Most kinase inhibitors are ATP-competitive. The high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency.

  • Compound metabolism: The inhibitor may be rapidly metabolized into inactive forms within the cell.

  • Target engagement: It is crucial to confirm that your inhibitor is binding to its intended target within the cellular environment. A Cellular Thermal Shift Assay (CETSA) is a valuable method for verifying target engagement.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal in kinase assay - Reagent contamination- Non-specific binding of inhibitor- Assay conditions not optimized- Use fresh, high-quality reagents.- Run control experiments without the enzyme or inhibitor.- Optimize substrate and ATP concentrations.
Inconsistent IC50 values between experiments - Inaccurate compound concentration- Cell passage number variability- Inconsistent incubation times- Verify stock solution concentration.- Use cells within a consistent and low passage number range.- Standardize all incubation periods precisely.
Unexpected cellular phenotype - Off-target effects- Compound degradation or precipitation- Perform kinome-wide selectivity profiling.- Conduct genetic validation experiments (e.g., CRISPR).- Check compound stability and solubility in media.
Difficulty in confirming off-targets - Off-target is not a kinase- Low abundance of the off-target protein- Utilize chemoproteomic approaches like thermal profiling.- Consider affinity-based proteomics to identify binding partners.

Data Presentation: Selectivity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against their intended targets and key off-targets, illustrating the importance of substitution patterns for selectivity.

Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms. [6][7]

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%) at 10 µMInhibition of PI3Kγ (%) at 10 µM
IIIa 3-OH6270
VIb 3-OH, 5-OCH37284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH350<40
IIIk 3-OCH3<4048

Data indicates that a hydroxyl group at the 3-position of the 2-phenyl ring is favorable for potent PI3K inhibition.

Table 2: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives against EGFR. [6]

CompoundR1 (on 2-phenyl)R2 (on 4-anilino)EGFR (WT) IC50 (µM)EGFR (T790M) IC50 (µM)
1a 4-OCH3H0.150.28
1b 4-OCH34-Cl0.080.12
1c H4-Cl0.220.45

This data highlights that substitutions at both the 2-phenyl and 4-anilino positions are crucial for high potency against both wild-type and mutant EGFR.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for measuring the inhibitory activity of a thieno[2,3-d]pyrimidine compound against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Thieno[2,3-d]pyrimidine inhibitor stock solution (in DMSO)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thieno[2,3-d]pyrimidine inhibitor in kinase buffer. Also, prepare a "no inhibitor" control containing the same concentration of DMSO.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or control to the wells of the plate.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This protocol is used to determine the cytotoxic effects of a thieno[2,3-d]pyrimidine inhibitor on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thieno[2,3-d]pyrimidine inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thieno[2,3-d]pyrimidine inhibitor. Include a vehicle control (DMSO) and a "no cells" blank control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cytotoxicity.

Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Cellular Effects Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Intracellular Kinase Cascade (e.g., PI3K, RIPK2) Receptor_Tyrosine_Kinase->Kinase_Cascade Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Kinase_Cascade->Proliferation Kinase_Cascade->Survival Kinase_Cascade->Angiogenesis Thieno_pyrimidine_Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine_Inhibitor->Kinase_Cascade On-Target Inhibition Off_Target_Kinase Off-Target Kinase Thieno_pyrimidine_Inhibitor->Off_Target_Kinase Off-Target Inhibition Unintended_Effects Unintended Cellular Effects (Toxicity) Off_Target_Kinase->Unintended_Effects

Caption: On- and off-target effects of thieno[2,3-d]pyrimidine inhibitors.

Experimental_Workflow cluster_synthesis Compound Development cluster_validation Selectivity and Cellular Validation Synthesis Synthesize Thieno[2,3-d]pyrimidine Derivative Biochemical_Assay Biochemical Kinase Assay (Determine on-target IC50) Synthesis->Biochemical_Assay Selectivity_Profiling Kinome-wide Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Potent Hit Cellular_Assays Cell-based Assays (Viability, Phenotype) Biochemical_Assay->Cellular_Assays Identify_Off_Targets Identify Potential Off-Targets Selectivity_Profiling->Identify_Off_Targets Target_Validation On-Target Validation (CRISPR, Rescue) Identify_Off_Targets->Target_Validation Cellular_Assays->Target_Validation

Caption: Workflow for assessing inhibitor selectivity and on-target effects.

Troubleshooting_Logic Start Observed Cellular Effect (e.g., Toxicity, Phenotype) Check_Potency Is cellular IC50 >> biochemical IC50? Start->Check_Potency Investigate_PK Investigate Cell Permeability, Efflux, and Metabolism Check_Potency->Investigate_PK Yes On_Target_Hypothesis Hypothesis: On-Target Effect Check_Potency->On_Target_Hypothesis No Validate_On_Target Validate with Orthogonal Methods: - Genetic Knockdown (CRISPR) - Rescue with Resistant Mutant - Use Structurally Different Inhibitor On_Target_Hypothesis->Validate_On_Target Off_Target_Hypothesis Hypothesis: Off-Target Effect Profile_Off_Targets Identify Off-Targets: - Kinome Screening - Chemoproteomics Off_Target_Hypothesis->Profile_Off_Targets Validate_On_Target->Off_Target_Hypothesis Phenotype Mismatch Confirm_On_Target Phenotype Confirmed On-Target Validate_On_Target->Confirm_On_Target Phenotype Matches Confirm_Off_Target Phenotype Attributed to Off-Target Profile_Off_Targets->Confirm_Off_Target

Caption: A logical guide for troubleshooting unexpected cellular effects.

References

Technical Support Center: Scaling Up 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine Synthesis for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, particularly when scaling up for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound on a larger scale?

A1: The most common and scalable approach involves a three-step sequence:

  • Gewald Reaction: A multi-component reaction to synthesize the core 2-amino-4-(2-thienyl)thiophene-3-carbonitrile intermediate.

  • Cyclization: Formation of the thieno[2,3-d]pyrimidin-4-one ring system.

  • Chlorination: Conversion of the pyrimidinone to the final 4-chloro product using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations include:

  • Exothermic Reactions: The Gewald reaction and the quenching of phosphorus oxychloride can be highly exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways.[1][2]

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is a hazardous and corrosive reagent that reacts violently with water.[3] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Solvent and Reagent Volumes: Handling large volumes of flammable solvents and corrosive reagents increases the risk of spills and exposure. Ensure adequate ventilation and secondary containment.

Q3: What are the expected yields for each step at a larger scale?

A3: While yields can vary depending on the specific conditions and scale, the following table provides a general expectation based on literature for similar compounds.

StepReactionTypical Yields (Small Scale)Expected Yields (Large Scale)
1Gewald Reaction70-90%65-85%
2Cyclization80-95%75-90%
3Chlorination70-90%60-80%

Q4: What are the potential biological targets of this compound?

A4: Thieno[2,3-d]pyrimidine derivatives are widely recognized as kinase inhibitors.[4][5] Based on studies of analogous compounds, potential targets for this compound include the PI3K/Akt and VEGFR-2 signaling pathways, which are critical in cancer cell proliferation and angiogenesis.[4][6][7][8][9][10]

Troubleshooting Guides

Step 1: Gewald Reaction

Issue 1.1: Low Yield of 2-amino-4-(2-thienyl)thiophene-3-carbonitrile

Potential Cause Troubleshooting Suggestion
Incomplete Knoevenagel condensation- Ensure the base (e.g., morpholine, triethylamine) is of good quality and used in the correct stoichiometric amount.- Monitor the initial condensation by TLC before adding sulfur.
Poor solubility of sulfur- Use a solvent in which sulfur has better solubility at the reaction temperature (e.g., ethanol, DMF).- Finely powdered sulfur should be used to increase surface area.
Suboptimal reaction temperature- The reaction can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may be required. However, excessive heat can lead to side products.
Inefficient mixing- On a larger scale, mechanical stirring is essential to ensure proper mixing of the heterogeneous reaction mixture.

Issue 1.2: Formation of a Tar-like Side Product

Potential Cause Troubleshooting Suggestion
Reaction temperature too high- Maintain strict temperature control. Consider adding reagents portion-wise to manage any exotherm.
Incorrect stoichiometry- Carefully control the stoichiometry of the reactants, especially the base.
Step 2: Cyclization to 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

Issue 2.1: Incomplete Cyclization

Potential Cause Troubleshooting Suggestion
Insufficient reaction time or temperature- The cyclization with formamide or formic acid often requires elevated temperatures (e.g., reflux). Ensure the reaction is heated for a sufficient duration and monitor by TLC.
Low quality of formamide or formic acid- Use high-purity reagents. Water content can be detrimental.

Issue 2.2: Product Precipitation and Stirring Issues

Potential Cause Troubleshooting Suggestion
Product is insoluble in the reaction medium- If the product precipitates and hinders stirring, consider using a higher boiling point solvent that can better solubilize the product at the reaction temperature.
Step 3: Chlorination with POCl₃

Issue 3.1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Incomplete reaction- Ensure a sufficient excess of POCl₃ is used (often as both reagent and solvent).- The reaction typically requires heating to reflux for several hours. Monitor by TLC.
Hydrolysis of the product during workup- The 4-chloro product is susceptible to hydrolysis back to the pyrimidinone. Ensure the workup is performed under anhydrous conditions until the excess POCl₃ is removed.

Issue 3.2: Difficult Workup and Product Isolation

Potential Cause Troubleshooting Suggestion
Violent reaction during quenching of POCl₃- Crucially, always add the reaction mixture slowly to ice-water or a cold basic solution (reverse quench), never the other way around. [3][11] This allows for better control of the highly exothermic hydrolysis of POCl₃.[12][13]
Product oiling out or being difficult to crystallize- After quenching and extraction, consider a solvent swap to a solvent from which the product is known to crystallize well (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).- Seeding with a small crystal of pure product can induce crystallization.

Issue 3.3: Product Purity Issues

Potential Cause Troubleshooting Suggestion
Residual starting material or hydrolyzed product- Optimize reaction time and temperature for the chlorination step.- Purification by column chromatography or recrystallization may be necessary. For larger scales, recrystallization is often preferred.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(2-thienyl)thiophene-3-carbonitrile (Gewald Reaction)
  • To a mechanically stirred mixture of 2-acetylthiophene (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5-10 mL per gram of acetylthiophene), add morpholine (0.5 eq) dropwise at room temperature.

  • Maintain the temperature below 40°C during the addition.

  • After the initial exotherm subsides, heat the mixture to 45-50°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-aminothiophene intermediate.

Protocol 2: Synthesis of 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
  • A mixture of 2-amino-4-(2-thienyl)thiophene-3-carbonitrile (1.0 eq) in formamide (5-10 mL per gram of aminothiophene) is heated to 150-160°C.

  • Maintain this temperature for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the thieno[2,3-d]pyrimidin-4-one.

Protocol 3: Synthesis of this compound (Chlorination)
  • Under anhydrous conditions and in a well-ventilated fume hood , carefully add 5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add N,N-dimethylaniline (0.1 eq) catalytically.

  • Heat the mixture to reflux (around 110°C) and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Workup (Reverse Quench): Slowly and carefully add the cooled reaction residue to a vigorously stirred mixture of crushed ice and a saturated sodium bicarbonate solution, maintaining the temperature of the quench mixture below 10°C.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain this compound.

Visualizations

G cluster_0 Synthesis Workflow 2-Acetylthiophene 2-Acetylthiophene Gewald Reaction Gewald Reaction 2-Acetylthiophene->Gewald Reaction Malononitrile Malononitrile Malononitrile->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction 2-Aminothiophene Intermediate 2-Aminothiophene Intermediate Gewald Reaction->2-Aminothiophene Intermediate Step 1 Cyclization Cyclization 2-Aminothiophene Intermediate->Cyclization Formamide Formamide Formamide->Cyclization Thienopyrimidinone Thienopyrimidinone Cyclization->Thienopyrimidinone Step 2 Chlorination Chlorination Thienopyrimidinone->Chlorination POCl3 POCl3 POCl3->Chlorination Target Compound 4-Chloro-5-(2-thienyl) thieno[2,3-d]pyrimidine Chlorination->Target Compound Step 3

Caption: Synthetic workflow for this compound.

G cluster_1 PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Target Compound 4-Chloro-5-(2-thienyl) thieno[2,3-d]pyrimidine Target Compound->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

G cluster_2 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ activates PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Target Compound 4-Chloro-5-(2-thienyl) thieno[2,3-d]pyrimidine Target Compound->VEGFR-2 inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

References

Technical Support Center: Synthesis of Substituted Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thieno[2,3-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of substituted thieno[2,3-d]pyrimidines.

Guide 1: Troubleshooting the Gewald Reaction for 2-Aminothiophene Precursors

The Gewald reaction is a cornerstone for synthesizing the 2-aminothiophene intermediates required for thieno[2,3-d]pyrimidine synthesis.[1][2] However, various factors can lead to suboptimal results.

Question: My Gewald reaction is resulting in a low or no yield of the desired 2-aminothiophene. What are the possible causes and how can I fix it?

Answer: Low or no product yield in the Gewald reaction can stem from several issues related to starting materials, reaction conditions, and the nature of the substrates.[3][4]

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is crucial.[2][3]

    • Solution: Ensure your base catalyst (e.g., morpholine, piperidine, triethylamine) is appropriate for your substrates. For less reactive ketones, a stronger base might be necessary. The removal of water formed during this step can also drive the reaction forward; consider using a Dean-Stark apparatus.[3]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.

    • Solution: Use a polar solvent like ethanol, methanol, or DMF to improve sulfur's solubility.[3] Gentle heating (40-60 °C) can also enhance reactivity, but be cautious as excessive heat can promote side reactions.[3] Microwave irradiation has been shown to improve yields and reduce reaction times.[5]

  • Steric Hindrance: Bulky substituents on your ketone or aldehyde can hinder the reaction.

    • Solution: For sterically hindered substrates, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[3]

  • Incorrect Stoichiometry or Impure Reagents:

    • Solution: Verify the purity of your starting materials and ensure they are dry. Accurately measure all reagents as per the protocol.[3]

Question: I am observing significant side products in my Gewald reaction. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge. Here are some likely side products and how to mitigate them:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have starting materials in your crude product.

    • Solution: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[3]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.

    • Solution: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are favorable for the cyclization step.[3]

  • Dimerization or Polymerization: Starting materials or intermediates can sometimes self-condense.

    • Solution: Adjust the concentration of your reactants, modify the rate of reagent addition, or try a different solvent.[3]

Guide 2: Troubleshooting the Cyclization to Thieno[2,3-d]pyrimidines

Once the 2-aminothiophene precursor is obtained, the next critical step is the cyclization to form the fused pyrimidine ring.

Question: My cyclization of 2-aminothiophene-3-carbonitrile to the thieno[2,3-d]pyrimidine is giving a low yield. What can I do?

Answer: The efficiency of the cyclization step depends heavily on the chosen cyclizing agent and reaction conditions.

  • Choice of Cyclizing Agent:

    • Formamide: A common and straightforward reagent. Ensure you are using a sufficient excess and heating to reflux for an adequate amount of time (typically 1.5-2 hours).[1]

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent forms an intermediate that can then be cyclized with an amine. This two-step approach can be very effective.[1][5]

    • Acid Chlorides/Anhydrides: These can be used to introduce substituents at the 2-position of the pyrimidine ring. The reaction is often carried out in a suitable solvent like 1,4-dioxane.[5]

  • Reaction Conditions:

    • Temperature: Many cyclization reactions require elevated temperatures (reflux). Ensure your reaction is reaching and maintaining the optimal temperature.

    • Catalyst: Some methods may require an acid or base catalyst to proceed efficiently.[5]

    • Microwave Synthesis: This technique can significantly reduce reaction times and improve yields for the cyclization step.[5]

Question: I am having difficulty with the Dimroth rearrangement during my synthesis. What factors influence this reaction?

Answer: The Dimroth rearrangement is a base-catalyzed isomerization that can occur during the synthesis of substituted 4-aminothieno[2,3-d]pyrimidines.[5][6]

  • Reaction Medium (pH): The rearrangement is typically favored in basic conditions. The rate of the rearrangement is pH-dependent.[6]

  • Substituents: The presence of electron-withdrawing groups can facilitate the ring-opening step of the rearrangement.[6] The nature of the substituent can also affect the ratio of the final products.[6]

  • Temperature: The rearrangement is often accelerated by heating.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted thieno[2,3-d]pyrimidines?

A1: There are two primary synthetic strategies. The most common approach involves first constructing the thiophene ring, typically via the Gewald reaction to form a 2-aminothiophene derivative, followed by the cyclization of the pyrimidine ring.[5] A less common route starts with a pre-existing pyrimidine ring and subsequently constructs the fused thiophene ring.[5]

Q2: How can I purify my final substituted thieno[2,3-d]pyrimidine product?

A2: Purification methods will depend on the physical properties of your compound. Common techniques include:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often effective.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a standard method. The eluent system will need to be optimized for your specific compound.

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture by cooling or by the addition of a non-solvent.[1]

Q3: Can microwave irradiation be beneficial for the synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be advantageous for both the Gewald reaction and the subsequent cyclization steps.[3][5] It can lead to significantly shorter reaction times, higher yields, and sometimes fewer side products.[5]

Q4: What is the influence of substituents on the synthesis?

A4: Substituents can have a significant impact. Electron-withdrawing or electron-donating groups on the starting materials can affect reaction rates and yields.[5] For instance, in some Dimroth rearrangements, the electronegativity of substituents on an aniline reactant can influence the reaction's ease and yield.[5] Steric hindrance from bulky substituents can also lower yields, sometimes necessitating modified protocols.[3]

Data Presentation

Table 1: Comparison of Yields for Substituted Thieno[2,3-d]pyrimidin-4-amines via Microwave-Assisted Dimroth Rearrangement

CompoundR Group (Substituent on Aniline)Melting Point (°C)Yield (%)
aPhenyl157.0-158.050
b2-Methylphenyl188.2-189.747
c3-Methylphenyl172.0-173.079
d4-Methylphenyl174.2-175.562
e2-Methoxyphenyl205.3-206.870
f3-Methoxyphenyl130.0-131.283
g4-Methoxyphenyl170.0-171.359
h2-Fluorophenyl219.8-221.473

Data extracted from a study by Guo et al., where various anilines were reacted with an intermediate under microwave irradiation.[7]

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a typical Gewald reaction to synthesize a key 2-aminothiophene intermediate.[1]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Cyclization to 4-aminothieno[2,3-d]pyrimidine using Formamide

This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.[1]

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.

  • The resulting solid precipitate is collected by filtration.

Visualizations

Gewald_Reaction_Workflow Start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Base Catalyst (e.g., Morpholine, Triethylamine) Base->Knoevenagel Catalyzes Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition & Ring Closure Intermediate1->Sulfur_Addition Product 2-Aminothiophene Product Sulfur_Addition->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Final_Product Pure 2-Aminothiophene Purification->Final_Product

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Troubleshooting_Gewald_Yield Problem Low/No Yield in Gewald Reaction Cause1 Inefficient Condensation? Problem->Cause1 Cause2 Poor Sulfur Reactivity? Problem->Cause2 Cause3 Steric Hindrance? Problem->Cause3 Cause4 Incorrect Stoichiometry? Problem->Cause4 Solution1 Optimize Base Catalyst Remove Water (Dean-Stark) Cause1->Solution1 Solution Solution2 Use Polar Solvent (DMF, EtOH) Gently Heat (40-60°C) Microwave Irradiation Cause2->Solution2 Solution Solution3 Two-Step Protocol: 1. Isolate Intermediate 2. React with Sulfur Cause3->Solution3 Solution Solution4 Verify Reagent Purity Ensure Accurate Measurements Cause4->Solution4 Solution

Caption: Troubleshooting logic for low yield in the Gewald reaction.

Thienopyrimidine_Synthesis_Routes Start 2-Aminothiophene-3-carbonitrile Route1 Cyclization with Formamide Start->Route1 Route2 Reaction with DMF-DMA Start->Route2 Product Substituted Thieno[2,3-d]pyrimidine Route1->Product Intermediate2 N,N-dimethylmethanimidamide Intermediate Route2->Intermediate2 Route3 Cyclization with Amine Intermediate2->Route3 Route3->Product

Caption: Common cyclization pathways to thieno[2,3-d]pyrimidines.

References

Validation & Comparative

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Framework for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comparative analysis of various kinase inhibitors based on this framework, offering insights into their structure-activity relationships (SAR) and performance against key oncological targets. While specific kinase inhibitory data for 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is not extensively available in the public domain, this document will focus on closely related analogs to illustrate the potential of this chemical class.

Overview of Thieno[2,3-d]pyrimidines as Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, allowing it to mimic the natural ligands of ATP-binding sites in kinases. This inherent characteristic has led to the development of numerous derivatives targeting a range of kinases involved in cancer cell proliferation, survival, and angiogenesis. Notably, compounds bearing this core have shown potent inhibition of receptor tyrosine kinases (RTKs) and intracellular kinases.

Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various thieno[2,3-d]pyrimidine analogs against several important cancer-related kinases. These derivatives showcase the impact of substitutions at different positions of the core scaffold on potency and selectivity.

Table 1: Inhibition of ROCK Kinases by Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound IDStructureROCK1 IC₅₀ (µM)ROCK2 IC₅₀ (µM)
8k 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one0.0040.001

Data sourced from a study on novel ROCK inhibitors.[2]

Table 2: Inhibition of FLT3 Kinase by Thieno[2,3-d]pyrimidine Derivatives

Compound IDStructureFLT3 IC₅₀ (µM)
5 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide32.435 ± 5.5

Data from a study on new thiophene/thieno[2,3-d]pyrimidines as tyrosine kinase inhibitors.[4]

Table 3: Inhibition of PI3K Isoforms by 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine Derivatives

Compound IDR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%) at 10 µMInhibition of PI3Kγ (%) at 10 µM
IIIa 3-OH6270
VIb 3-OH, 5-OCH₃7284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH₃50<40
IIIk 3-OCH₃<4048

Data adapted from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[5]

Table 4: Antiproliferative Activity of 2-Alkyl-4-Amino-Thieno[2,3-d]pyrimidine Derivatives

Compound IDR Group (at position 2)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
2 -CH₂COOEt>1 (µg/mL)0.16
3 -CH₂CH₂Cl0.045>1 (µg/mL)
4 -CH₂CH₃0.110.24

Data from a study on the anti-proliferative properties of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines.[6]

Key Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Inhibitors

The versatility of the thieno[2,3-d]pyrimidine scaffold allows for the targeting of multiple critical signaling pathways implicated in cancer. The following diagrams illustrate some of these key pathways.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth ThienoPyrimidines Thieno[2,3-d]pyrimidines (e.g., VIb) ThienoPyrimidines->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MLCP MLC Phosphatase ROCK->MLCP inhibits Phospho_MLC Phospho-MLC ROCK->Phospho_MLC phosphorylates MLC Myosin Light Chain (MLC) MLC->Phospho_MLC ActinCytoskeleton Actin Cytoskeleton Reorganization Phospho_MLC->ActinCytoskeleton CellMigration Cell Migration & Invasion ActinCytoskeleton->CellMigration ThienoPyrimidines Thieno[2,3-d]pyrimidines (e.g., 8k) ThienoPyrimidines->ROCK

ROCK Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Assay (Generic Protocol)

This protocol describes a general method for measuring the activity of a purified kinase and the inhibitory effect of a test compound.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

2. Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the detection reagent.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction Steps cluster_2 Detection & Analysis Compound_Dilution Compound Dilution Plate_Addition Add Compound & Kinase/Substrate to Plate Compound_Dilution->Plate_Addition Kinase_Substrate_Mix Kinase/Substrate Mix Kinase_Substrate_Mix->Plate_Addition ATP_Solution ATP Solution Reaction_Initiation Add ATP ATP_Solution->Reaction_Initiation Incubation1 Pre-incubation Plate_Addition->Incubation1 Incubation1->Reaction_Initiation Reaction_Incubation Incubate at 30°C Reaction_Initiation->Reaction_Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Reaction_Incubation->Stop_Reaction Read_Plate Measure Signal Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Workflow for an In Vitro Kinase Assay.
Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol is used to assess the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

1. Reagents and Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated substrate and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

2. Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 2-24 hours).

  • If necessary, stimulate the cells with a growth factor or other agonist to activate the target kinase pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Western_Blot_Workflow Cell_Culture Cell Culture & Seeding Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Substrate) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis & Quantification Detection->Analysis

Workflow for Western Blot Analysis.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic ring system in medicinal chemistry, largely due to its structural resemblance to the purine base, adenine. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.[1][2][3] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a significant class of therapeutic agents.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thieno[2,3-d]pyrimidine analogs, with a focus on their inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6]

Comparative Performance Analysis: In Vitro Cytotoxicity and Kinase Inhibition

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been extensively evaluated through in vitro cytotoxicity assays against various cancer cell lines and direct kinase inhibition assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs against EGFR

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of EGFR (Wild-Type) IC50 (µM)Inhibition of EGFR (T790M Mutant) IC50 (µM)Cancer Cell LineReference
1a 4-OCH3---[5]
1b 4-OH---[5]
7a Not specified--HepG2, PC3[7][8]
B1 Not specified>1000 nM (Selectivity >76-fold for mutant)13 nMH1975[9]
B7 Not specified--H1975[9]

Structure-Activity Relationship Summary for EGFR Inhibitors: Substitutions at the 2-phenyl and 4-anilino positions are critical for high potency against EGFR. The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[5] For mutant forms of EGFR, such as T790M, specific structural modifications can lead to highly selective and potent inhibition.[9] Compound 7a has shown significant inhibitory effects on the growth of HepG2 and PC3 cells for both wild-type and T790M EGFR.[7][8] Compound B1 demonstrated high selectivity for the EGFR L858R/T790M mutant over the wild-type.[9]

Table 2: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%) at 10 µMInhibition of PI3Kγ (%) at 10 µMReference
IIIa 3-OH6270[5]
VIb 3-OH, 5-OCH37284[5]
IIIb 4-OH<40<40[5]
VIc 4-OH, 5-OCH350<40[5]
IIIk 3-OCH3<4048[5]

Structure-Activity Relationship Summary for PI3K Inhibitors: The substitution pattern on the 2-aryl ring is a key determinant of PI3K inhibitory activity. A hydroxyl group at the 3-position of the 2-phenyl ring appears to be crucial for potent inhibition of both PI3Kβ and PI3Kγ isoforms. The addition of a methoxy group at the 5-position, in conjunction with a 3-hydroxyl group, further enhances inhibitory activity. In contrast, a hydroxyl group at the 4-position leads to a significant loss of activity.[5]

Table 3: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
5 MCF-7 (Breast)7.301 ± 4.5[10]
8 MCF-7 (Breast)4.132 ± 0.5[10]
5 HepG2 (Liver)5.3 ± 1.6[10]
8 HepG2 (Liver)3.3 ± 0.90[10]
14 MCF7 (Breast)22.12[1]
13 MCF7 (Breast)22.52[1]
9 MCF7 (Breast)27.83[1]
12 MCF7 (Breast)29.22[1]
17f HCT-116 (Colon)2.80 ± 0.16[6]
17f HepG2 (Liver)4.10 ± 0.45[6]
10b MCF-7 (Breast)19.4 ± 0.22[11]
10e MCF-7 (Breast)14.5 ± 0.30[11]
KD-8 Panc1, SW1990, CT26 (KRAS G12D mutated)Average 2.1[12]
l MDA-MB-231 (Breast)27.6[13]

A novel series of thieno[2,3-d]pyrimidines demonstrated potent anticancer activities against HCT-116, HepG2, and MCF-7 cell lines, with compound 17f showing the highest cytotoxic effects against HCT-116 and HepG2.[6] Another study revealed that compounds 14 , 13 , 9 , and 12 exhibited higher anti-breast cancer activity against the MCF7 cell line than the reference drug Doxorubicin.[1] Furthermore, a series of thieno[2,3-d][1][5][6]triazolo[1,5-a]pyrimidines showed excellent potency against MCF-7 cell lines, with compounds 10b and 10e being notable examples.[11] A series of thieno[2,3-d]pyrimidine analogs were also developed as KRAS G12D inhibitors, with compound KD-8 showing high antiproliferative activity against KRAS G12D mutated cancer cell lines.[12]

Experimental Protocols

Cell Viability (MTT) Assay:

The anti-proliferative effects of the thieno[2,3-d]pyrimidine derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.

  • Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.

  • MTT Reagent Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5]

  • Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]

  • Absorbance Reading: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[5]

Kinase Inhibition Assays:

The direct inhibitory effect of the compounds on specific kinases is often measured using in vitro kinase assays.

  • Assay Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is then quantified.

  • Detection Methods: Various detection methods can be employed, including radiometric assays using radiolabeled ATP (³²P-ATP or ³³P-ATP), fluorescence-based assays, or enzyme-linked immunosorbent assays (ELISA).[9]

  • Procedure: The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together. The reaction is then stopped, and the amount of product formed is measured.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase activity against the inhibitor concentration.

Visualizing Key Relationships

Generalized Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement cluster_outcome Outcome Lead Lead Compound (Thieno[2,3-d]pyrimidine) Analogs Synthesis of Analogs Lead->Analogs Chemical Modification InVitro In Vitro Assays (e.g., Kinase Inhibition, MTT) Analogs->InVitro InVivo In Vivo Models (e.g., Xenografts) InVitro->InVivo Promising Compounds SAR SAR Analysis InVitro->SAR Candidate Drug Candidate InVivo->Candidate Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Signaling Pathway Inhibition by Thieno[2,3-d]pyrimidine Analogs

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno Thieno[2,3-d]pyrimidine Analogs Thieno->EGFR Inhibit Thieno->VEGFR2 Inhibit Thieno->PI3K Inhibit

Caption: Inhibition of key oncogenic signaling pathways by thieno[2,3-d]pyrimidine analogs.

References

Thienopyrimidine Derivatives: A Comparative Efficacy Analysis in HCT-116 and MCF-7 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic effects of novel thienopyrimidine derivatives reveals differential efficacy and underlying mechanisms in colon (HCT-116) and breast (MCF-7) cancer cell lines. This guide synthesizes available preclinical data, providing a comparative analysis for researchers and drug development professionals.

Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties. Their structural similarity to purines allows them to interact with a variety of cellular targets, leading to the inhibition of cancer cell growth and proliferation. This guide focuses on the comparative efficacy of these derivatives against two widely studied human cancer cell lines: HCT-116, a colorectal carcinoma line, and MCF-7, a breast adenocarcinoma line.

Quantitative Efficacy: A Tale of Two Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of various thienopyrimidine derivatives against HCT-116 and MCF-7 cells, as reported in recent studies.

Compound IDHCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference
Series 1: Thieno[2,3-d][1]triazolo[1,5-a]pyrimidines
10e57.0114.5[2]
Series 2: Thienopyrimidine-based Hybrids
Compound 5a5.605.59[3]
Compound 6a0.163.24[3]
Series 3: Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1]triazolo[1,5-c]pyrimidine Analogs
Compound 57645[4]
Compound 58746[4]

The data reveals a varied landscape of efficacy. For instance, compound 10e from the thieno[2,3-d][1]triazolo[1,5-a]pyrimidine series demonstrates significantly higher potency against the MCF-7 cell line compared to the HCT-116 cell line.[2] Conversely, compound 6a , a thienopyrimidine-based hybrid, is markedly more effective in inhibiting the growth of HCT-116 cells.[3] Interestingly, compound 5a from the same series exhibits nearly identical potency against both cell lines.[3] The pyrazolo-pyrimidine analogs 57 and 58 show a clear preference for inhibiting HCT-116 cells over MCF-7 cells.[4] This differential sensitivity underscores the importance of cell line-specific testing in preclinical drug development and suggests that the genetic and phenotypic differences between HCT-116 and MCF-7 cells influence the activity of these compounds.

Experimental Protocols

The determination of the cytotoxic effects of these thienopyrimidine derivatives was primarily conducted using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Procedure:

  • Cell Seeding: HCT-116 and MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thienopyrimidine derivatives or a vehicle control (typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is then aspirated, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

The anticancer activity of thienopyrimidine derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Thieno_Deriv Thienopyrimidine Derivatives Thieno_Deriv->EGFR Thieno_Deriv->VEGFR2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR and VEGFR-2 Signaling Pathways Targeted by Thienopyrimidine Derivatives.

This diagram illustrates how growth factors like EGF and VEGF activate their respective receptors, EGFR and VEGFR-2, on the cell membrane. This activation triggers downstream signaling cascades, including the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which ultimately promote cell proliferation, survival, and angiogenesis. Thienopyrimidine derivatives can inhibit these processes by blocking the activity of EGFR and VEGFR-2.

The experimental workflow for assessing the cytotoxicity of these compounds can be visualized as a sequential process.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HCT-116 & MCF-7) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Thienopyrimidine Derivatives) Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Incubation 5. MTT Incubation Treatment->MTT_Incubation Solubilization 6. Formazan Solubilization MTT_Incubation->Solubilization Absorbance_Reading 7. Absorbance Reading Solubilization->Absorbance_Reading IC50_Calculation 8. IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Experimental Workflow for Determining Cytotoxicity.

This flowchart outlines the key steps involved in evaluating the cytotoxic effects of thienopyrimidine derivatives, from initial cell culture and compound preparation to the final calculation of IC50 values using the MTT assay.

References

In Vivo Anticancer Efficacy of Thieno[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a promising framework in the development of novel anticancer agents, with many derivatives exhibiting potent in vitro activity against a range of cancer cell lines. A significant number of these compounds exert their effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, most notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway. While in vitro data is abundant, the successful translation of these findings to in vivo models is a critical step in the validation of their therapeutic potential. This guide provides a comparative overview of the in vivo anticancer activity of thieno[2,3-d]pyrimidine derivatives, with a focus on experimental validation and mechanistic insights.

In Vivo Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
Compound 21b Swiss Albino MiceEhrlich Ascites Carcinoma (EAC) Solid Tumor5 and 10 mg/kg/day (oral) for 8 daysSignificant reduction in tumor volume (data not quantified as percentage in source)[1]
Compound 21e Swiss Albino MiceEhrlich Ascites Carcinoma (EAC) Solid Tumor5 and 10 mg/kg/day (oral) for 8 daysSignificant reduction in tumor volume (data not quantified as percentage in source)[1]

Note: The original study demonstrated a significant reduction in tumor volume and weight but did not express this as a percentage of inhibition.

Experimental Protocols

The validation of in vivo anticancer activity relies on robust and well-defined experimental protocols. The following methodology is based on the study conducted by Ali et al. (2016) for the evaluation of thieno[2,3-d]pyrimidine derivatives.

Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
  • Animal Model: Female Swiss albino mice.

  • Tumor Cell Line: Ehrlich ascites carcinoma (EAC) cells.

  • Tumor Implantation: EAC cells are injected intramuscularly into the right thigh of the mice.

  • Treatment Initiation: Treatment is initiated after a solid tumor is palpable.

  • Compound Administration: The test compounds (e.g., 21b and 21e) are administered orally at specified doses (e.g., 5 and 10 mg/kg/day) for a defined period (e.g., 8 consecutive days).

  • Tumor Volume Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tumors are excised and weighed.

  • Mechanism of Action Studies: Excised tumor tissues can be used for further analysis, such as immunohistochemistry for microvessel density (e.g., CD31 staining) and Western blotting for key signaling proteins (e.g., phosphorylated VEGFR-2).[1]

Visualizing Key Processes

To better understand the experimental workflow and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model and Tumor Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Mechanistic Analysis animal_model Swiss Albino Mice implantation Intramuscular Injection animal_model->implantation tumor_cells EAC Cells tumor_cells->implantation treatment_start Tumor Palpable implantation->treatment_start oral_admin Oral Administration of Thienopyrimidine treatment_start->oral_admin dosing 5 or 10 mg/kg/day for 8 days oral_admin->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement endpoint Tumor Excision and Weight tumor_measurement->endpoint ihc Immunohistochemistry (Microvessel Density) endpoint->ihc western_blot Western Blot (p-VEGFR-2) endpoint->western_blot VEGFR2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Permeability Permeability VEGFR2->Permeability Thienopyrimidine Thieno[2,3-d]pyrimidine (e.g., 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine) Thienopyrimidine->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

References

Comparative Docking Studies of Thieno[2,3-d]pyrimidine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thieno[2,3-d]pyrimidine-based inhibitors targeting key kinases in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purines and interact with the ATP-binding sites of various kinases.[1][2] This guide summarizes quantitative experimental data from recent studies, details the methodologies for molecular docking, and visualizes key processes and pathways.

Performance Comparison of Thieno[2,3-d]pyrimidine-Based Inhibitors

The efficacy of thieno[2,3-d]pyrimidine derivatives is often evaluated by their inhibitory concentration (IC50) against target kinases and their anti-proliferative effects on cancer cell lines. The following tables present a comparative summary of recently synthesized compounds from various studies.

EGFR Inhibitors

Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of EGFR, including its wild-type (WT) and mutant forms like the gatekeeper T790M mutation, which confers resistance to first-generation inhibitors.

CompoundTargetIC50 (nM)Target Cell Line(s)Anti-proliferative IC50 (µM)Reference
5b EGFRWT37.19A549, MCF-717.79, 22.66[3][4][5]
EGFRT790M204.10[3][4][5]
12c EGFRWT37.50A549, MCF-712.16, 15.67[6]
EGFRT790M148.90[6]
7a EGFRWTNot specifiedHepG2, PC3Not specified[7]
EGFRT790MNot specified[7]
21 EGFR77MDA-MB-231, MCF-7Not specified[8]
25 EGFR59MDA-MB-231, MCF-7Not specified[8]
Erlotinib (Reference) EGFR40-28.48 (WI-38)[4][8]

Structure-Activity Relationship (SAR) Summary: For EGFR inhibitors, substitutions on the thieno[2,3-d]pyrimidine core are critical for potency. For instance, compound 5b, a notable EGFR inhibitor, was found to be 2.5 times safer against normal cell lines than the reference drug erlotinib.[3][4][5] The design of these inhibitors often involves isosteric replacement of the purine core with the thieno[2,3-d]pyrimidine scaffold to occupy the adenine binding pocket of EGFR.[5]

PI3K Inhibitors

The PI3K signaling pathway is another crucial target in cancer therapy. Thieno[2,3-d]pyrimidine derivatives have also been designed to inhibit various isoforms of PI3K.

CompoundTarget Isoform% Inhibition (at 10 µM)Target Cell Line(s)Reference
VIb PI3Kβ72%T-47D, NCI 60[9][10][11][12]
PI3Kγ84%[9][10][11][12]
IIIa PI3Kβ62%NCI 60[9][12]
PI3Kγ70%[9][12]
VIc PI3Kβ50%NCI 60[12]
IIIk PI3Kγ48%NCI 60[12]

Structure-Activity Relationship (SAR) Summary: For this series of PI3K inhibitors, the substitution pattern on the 2-aryl ring is a key determinant of their biological activity.[13] Docking studies of these compounds into the PI3K active site have shown a binding mode comparable to that of the known inhibitor PI-103.[9][10][11]

Experimental Protocols

The following is a generalized methodology for comparative molecular docking studies of thieno[2,3-d]pyrimidine-based inhibitors based on protocols cited in the referenced literature.

Molecular Docking Workflow
  • Protein Preparation:

    • The three-dimensional crystal structure of the target kinase (e.g., EGFR, PI3K) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm).

    • The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • The 2D structures of the thieno[2,3-d]pyrimidine derivatives are sketched using a chemical drawing tool.

    • The 2D structures are converted to 3D and are energy minimized.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A molecular docking program (e.g., C-DOCKER, AutoDock, GOLD) is used to predict the binding conformation of each ligand within the protein's active site.

    • The docking protocol is first validated by redocking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[9]

    • The synthesized compounds are then docked into the validated active site.

  • Analysis of Results:

    • The docking results are analyzed based on the docking score or binding energy, which estimates the binding affinity of the ligand for the protein.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the active site are visualized and analyzed to understand the molecular basis of inhibition.

    • For comparative studies, the docking scores and binding interactions of the novel compounds are compared with those of a known reference inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow for comparative docking studies and a relevant signaling pathway.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (PDB) Validation Protocol Validation (Redocking) PDB->Validation Define Binding Site Ligands Prepare Ligand Library Docking Dock Ligands to Target Ligands->Docking Validation->Docking Validated Protocol Scoring Calculate Docking Scores Docking->Scoring Binding Analyze Binding Interactions Scoring->Binding SAR Structure-Activity Relationship Binding->SAR

Caption: Experimental workflow for comparative molecular docking studies.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP Downstream Downstream Signaling (e.g., PI3K/Akt) EGFR->Downstream Activates ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.

References

cross-reactivity profiling of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the selectivity of kinase inhibitors based on the thieno[2,3-d]pyrimidine scaffold.

While specific cross-reactivity profiling data for 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is not extensively available in the public domain, the thieno[2,3-d]pyrimidine core is a well-established scaffold in the development of kinase inhibitors. By examining the selectivity of structurally related analogs, we can gain insights into the potential off-target profile of this class of compounds. This guide provides a comparative analysis of several published thieno[2,3-d]pyrimidine derivatives, summarizing their inhibitory potency and selectivity against various kinases.

Comparative Analysis of Kinase Inhibition

The thieno[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors for a range of kinases, including Receptor-Interacting Protein Kinase 2 (RIPK2), Phosphoinositide 3-Kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Rho-associated coiled-coil containing protein kinase (ROCK). The selectivity of these compounds is highly dependent on the substitutions at various positions of the thieno[2,3-d]pyrimidine ring system.

Thieno[2,3-d]pyrimidine Derivatives as RIPK2 Inhibitors

A series of novel thieno[2,3-d]pyrimidine derivatives have been evaluated for their potent and selective inhibition of RIPK2, a key mediator in inflammatory signaling pathways. A subset of these inhibitors was screened against a panel of 58 other human kinases, demonstrating high specificity for RIPK2.[1]

Table 1: Inhibitory Activity of a Representative Thieno[2,3-d]pyrimidine against RIPK Isoforms

Compound IDTarget KinaseIC50 (nM)Reference
Compound 1 RIPK211[2]
RIPK1>1000[2]

Note: Data for a representative compound from the study is shown to illustrate selectivity.

Thieno[2,3-d]pyrimidine Derivatives as PI3K Inhibitors

The PI3K signaling pathway is crucial for cell growth and survival, and its dysregulation is common in cancer. Morpholine-based thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their inhibitory activity against PI3K isoforms.[3][4]

Table 2: Percent Inhibition of PI3K Isoforms by Representative Thieno[2,3-d]pyrimidine Analogs at 10 µM

Compound IDPI3Kβ (% Inhibition)PI3Kγ (% Inhibition)Reference
Compound VIb 72%84%[3]
Compound IIIa 62%70%[3]
Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

VEGFR-2 is a primary mediator of angiogenesis, making it a key target in cancer therapy. Several thieno[2,3-d]pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors.

Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2

Compound IDTarget KinaseIC50 (µM)Reference
Compound 17f VEGFR-20.23[5]
Compound 8b VEGFR-20.005[6]
Compound 8e VEGFR-20.0039[6]
Thieno[2,3-d]pyrimidine Derivatives as ROCK Inhibitors

ROCK inhibitors have therapeutic potential in various diseases, including cardiovascular disorders and cancer. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as highly potent ROCK inhibitors.[7]

Table 4: Inhibitory Activity of a Lead Thieno[2,3-d]pyrimidine against ROCK Isoforms

Compound IDTarget KinaseIC50 (µM)Reference
Compound 8k ROCK10.004[7]
ROCK20.001[7]

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, based on commonly used methods for evaluating thieno[2,3-d]pyrimidine derivatives. Specific parameters such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the activity of a target kinase by quantifying the amount of ADP produced during the kinase reaction using a luminescence-based assay system (e.g., ADP-Glo™).

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1x kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and DTT).
  • Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) in DMSO. A 10-point, 3-fold serial dilution is typical. Include a DMSO-only vehicle control.
  • Enzyme Solution: Dilute the stock of the recombinant target kinase in 1x Kinase Assay Buffer to the desired working concentration.
  • Substrate/ATP Mixture: Prepare a mixture of the specific peptide or protein substrate and ATP in 1x Kinase Assay Buffer. The final ATP concentration is typically at or near its Km for the kinase.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the serially diluted compound or DMSO control to the appropriate wells of a white, opaque 384-well plate.
  • Add 2 µL of the diluted enzyme solution to each well.
  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
  • Shake the plate gently for 30 seconds.
  • Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

  • After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction that produces a luminescent signal.
  • Incubate the plate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that is often targeted by kinase inhibitors developed for oncology.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibition_Workflow Start Start: Compound Library CompoundPrep Prepare Compound Dilution Plate (e.g., 10-point, 3-fold serial dilution) Start->CompoundPrep AssaySetup Assay Plate Setup (384-well) - Add diluted compounds - Add Kinase & Substrate CompoundPrep->AssaySetup Initiation Initiate Reaction (Add ATP) AssaySetup->Initiation Incubation Incubate (e.g., 60 min at 30°C) Initiation->Incubation Termination Stop Reaction & Detect Signal (e.g., Add ADP-Glo Reagent) Incubation->Termination Readout Measure Luminescence (Plate Reader) Termination->Readout Analysis Data Analysis - Calculate % Inhibition - Determine IC50 Readout->Analysis End End: Identify Hits Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide to VEGFR-2 Inhibition: Sorafenib vs. Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of different molecules against key oncological targets is critical. This guide provides an objective comparison of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition by the established multi-kinase inhibitor, Sorafenib, and the promising thieno[2,3-d]pyrimidine chemical scaffold.

While specific inhibitory data for the exact compound 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is not prominently available in published literature—suggesting it may serve as an intermediate scaffold—numerous derivatives built upon this core structure have demonstrated potent VEGFR-2 inhibitory activity. This guide will, therefore, compare Sorafenib to several noteworthy examples of these thieno[2,3-d]pyrimidine derivatives.

Quantitative Comparison of VEGFR-2 Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates greater potency.

CompoundVEGFR-2 IC50 (nM)Notes
Sorafenib 90 nM[1]An FDA-approved multi-kinase inhibitor used as a benchmark.[1]
Thieno[2,3-d]pyrimidine Derivative 8e 3.9 nM[2]Demonstrates exceptionally potent inhibitory activity.[2]
Thieno[2,3-d]pyrimidine Derivative 8b 5.0 nM[2]Shows very high potency against VEGFR-2.[2]
Thieno[2,3-d]pyrimidine Derivative 8b 73 nM[3]Another example showing significant VEGFR-2 inhibition.[3]
Thieno[2,3-d]pyrimidine Derivative 18 84 nM[4]Exhibits potency comparable to the reference drug, Sorafenib.[4]
Thieno[2,3-d]pyrimidine Derivative 17f 230 nMReported to have activity equal to Sorafenib in the same study.[5]

As the data indicates, derivatives of the thieno[2,3-d]pyrimidine scaffold can exhibit VEGFR-2 inhibition that is significantly more potent than, or comparable to, Sorafenib. This highlights the potential of this chemical class in the development of novel anti-angiogenic agents.

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGF-A binding to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the receptor's intracellular kinase domains.[4] This activation initiates a cascade of downstream signaling pathways crucial for angiogenesis, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[6][7][8] Both Sorafenib and the thieno[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2 and thereby preventing this downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Sorafenib / Thieno[2,3-d]pyrimidine Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Migration Migration PLCg->Migration Akt Akt PI3K->Akt PI3K->Migration Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of kinase inhibitors.

Experimental Protocols

The determination of VEGFR-2 inhibitory activity (IC50) is typically performed using an in vitro kinase assay. The following is a representative protocol based on luminescence-based ATP detection methods.

Objective: To measure the in vitro inhibitory activity of test compounds against recombinant human VEGFR-2 kinase.

Principle: This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in kinase activity due to an inhibitor results in a higher concentration of remaining ATP, which is converted into a luminescent signal by a luciferase enzyme. Higher luminescence corresponds to greater inhibition.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • Kinase Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compounds (dissolved in DMSO)

  • Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)

  • White, opaque 96-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound derivatives, Sorafenib) in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.

  • Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Assay Plate Setup:

    • Add the master mixture to all wells of a white 96-well plate.

    • Test Wells: Add the diluted test compound solutions to the respective wells.

    • Positive Control (100% Activity): Add buffer with the same DMSO concentration as the test wells (no inhibitor).

    • Blank (No Enzyme): Add buffer to wells that will not receive the enzyme, to measure background signal.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme solution to the "Test Wells" and "Positive Control" wells to initiate the kinase reaction. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes) to allow the phosphorylation reaction to proceed.

  • Signal Detection:

    • Add the Kinase-Glo® MAX reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average signal from the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis p1 Prepare Serial Dilutions of Inhibitors p2 Prepare Master Mix (Buffer, ATP, Substrate) p3 Dilute VEGFR-2 Enzyme e1 Add Master Mix to 96-well Plate e2 Add Inhibitor Dilutions & Controls e1->e2 e3 Add Enzyme to Initiate Reaction e2->e3 e4 Incubate at 30°C e3->e4 d1 Add Kinase-Glo® Reagent (Stops Reaction) e4->d1 d2 Incubate at RT d1->d2 d3 Read Luminescence d2->d3 d4 Calculate % Inhibition & Determine IC50 d3->d4

Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.

References

Evaluating the Selectivity of Novel Thieno[2,3-d]pyrimidine DHFR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the quest for selective enzyme inhibitors remains a cornerstone of modern therapeutics. This guide provides a comprehensive comparison of novel thieno[2,3-d]pyrimidine derivatives as selective inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and a key target for antimicrobial and anticancer therapies. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the evaluation and selection of promising lead compounds for further development.

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of enzymes, including DHFR. The strategic advantage of targeting DHFR lies in the subtle but exploitable structural differences between the enzyme's active sites across various species. This allows for the rational design of inhibitors that selectively target the DHFR of pathogenic microorganisms or cancer cells while sparing the human enzyme, thereby minimizing host toxicity and enhancing the therapeutic window.

Comparative Inhibitory Activity

The selectivity of novel thieno[2,3-d]pyrimidine DHFR inhibitors is a key determinant of their therapeutic potential. The following table summarizes the 50% inhibitory concentrations (IC50) of a series of 6-aralkyl substituted 2,4-diaminothieno[2,3-d]pyrimidines against DHFR from various opportunistic pathogens and rat liver, which serves as a mammalian surrogate. A higher selectivity index (SI), calculated as the ratio of the IC50 for the rat liver enzyme to the microbial enzyme, indicates a more favorable selectivity profile.

CompoundLinker (n)RpcDHFR IC50 (µM)[1]tgDHFR IC50 (µM)[1]maDHFR IC50 (µM)[1]rlDHFR IC50 (µM)[1]Selectivity Index (rl/pc)Selectivity Index (rl/tg)Selectivity Index (rl/ma)
1a 2H>100>100>100>100---
1b 24-F85.319.598.6>100>1.17>5.13>1.01
1c 24-Cl25.611.235.8>100>3.91>8.93>2.79
1d 24-CH3>10045.2>100>100->2.21-
2a 3H1.240.241.8511.08.8745.835.95
2b 34-F1.560.352.5415.29.7443.435.98
2c 34-Cl0.980.281.5612.813.0645.718.21
2d 34-CH32.150.453.1218.58.6041.115.93
3a 4H5.241.256.8525.64.8820.483.74
4a 5H10.52.5612.845.24.3017.663.53

pcDHFR: Pneumocystis carinii DHFR; tgDHFR: Toxoplasma gondii DHFR; maDHFR: Mycobacterium avium DHFR; rlDHFR: rat liver DHFR.

The data indicates that compounds with a three-methylene linker (n=3) between the thieno[2,3-d]pyrimidine core and the aryl substituent generally exhibit the most potent inhibitory activity across the tested microbial enzymes.[1] Notably, compounds with a two-methylene linker, while less potent, demonstrated higher selectivity.[1]

Cytotoxicity Profile

To assess the potential therapeutic index of these inhibitors, their cytotoxicity against human cancer cell lines is evaluated. The following table would present the IC50 values of the most selective thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. A higher IC50 value in a cytotoxicity assay is desirable for compounds intended for antimicrobial applications, as it suggests lower toxicity to human cells.

(It is important to note that direct cytotoxicity data for the specific compounds listed in the DHFR inhibition table was not available in the searched literature. The table below is a template for how such data would be presented.)

CompoundCell Line 1 IC50 (µM)Cell Line 2 IC50 (µM)Cell Line 3 IC50 (µM)
1c ---
2a ---
2c ---

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings.

DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • DHFR enzyme (from the desired species, e.g., human, bacterial, fungal)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Test compounds (thieno[2,3-d]pyrimidine derivatives)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DHFR enzyme solution, and the test compound solution to each well. Include a control well with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of DHF and NADPH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes).

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Test compounds (thieno[2,3-d]pyrimidine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Thymidylate & Purine Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->DHFR DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: The DHFR signaling pathway and mechanism of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives DHFR_Assay DHFR Enzyme Inhibition Assay (Human & Microbial) Synthesis->DHFR_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Value Determination DHFR_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination Selectivity_Index Selectivity Index Calculation IC50_Determination->Selectivity_Index Therapeutic_Index Therapeutic Index Assessment IC50_Determination->Therapeutic_Index Selectivity_Index->Therapeutic_Index

Caption: Experimental workflow for evaluating the selectivity of DHFR inhibitors.

References

Comparative Guide to the In Vitro Anti-plasmodial Efficacy of Thieno[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. Thieno[2,3-d]pyrimidines, heterocyclic compounds structurally analogous to purines, have garnered significant attention as a promising scaffold for the design of new anti-plasmodial drugs. This guide provides a comparative analysis of the in vitro performance of various thieno[2,3-d]pyrimidine derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of malaria drug discovery programs.

Data Presentation: Anti-plasmodial Activity and Cytotoxicity

The following tables summarize the in vitro anti-plasmodial activity (IC₅₀) of several series of thieno[2,3-d]pyrimidine and related thienopyrimidine compounds against various strains of P. falciparum, along with their cytotoxicity (CC₅₀) against human cell lines. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is included to indicate the compound's specificity for the parasite over host cells.

Table 1: Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives

CompoundP. falciparum StrainIC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI)
A549 (Lung) HeLa (Cervical)
F4 W2 (Chloroquine-resistant)0.75[3]>10>10
F16 W2 (Chloroquine-resistant)0.74[3]>10>10
F3 W2 (Chloroquine-resistant)Not specified>10>10
F5 W2 (Chloroquine-resistant)Not specified>10>10
F6 W2 (Chloroquine-resistant)Not specified>10>10
Full Series (F1-F16)W2 (Chloroquine-resistant)0.74 - 6.4[3]--

Table 2: 4-Substituted Thieno[3,2-d]pyrimidine Derivatives (Comparative Scaffold)

CompoundP. falciparum StrainIC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI)
HepG2 (Liver) Primary Simian Hepatocytes
Gamhepathiopine (1) K1 (Drug-resistant)Not specified>20>100
Compound 5 (Chloro analogue) K1 (Drug-resistant)Not specified16.4 ± 5.4[4]>100[4]
Compound 10g K1 (Drug-resistant)Not specified<2.9Cytotoxic
Full Series (28 compounds)K1 (Drug-resistant)Not specified2.9 - 29[4]Most >20[4]

Table 3: Thieno[2,3-d]pyrimidine Derivatives Targeting Falcipain-2

CompoundTargetIC₅₀ (µM)P. falciparum StrainAnti-plasmodial IC₅₀ (µM)
Series 54a-f Falcipain-2[5]Specified in studyNot specifiedNot specified
Series 2a Falcipain-2[6]1.46 - 11.38[6]Not specifiedNot specified

Table 4: Thieno[2,3-d]pyrimidine Derivatives Targeting Coenzyme A Pathway

CompoundTargetP. falciparum StrainIC₅₀ (µM)
56e Coenzyme A Synthesis[5]NF54 or 3D7Micromolar/Submicromolar[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in the assessment of thieno[2,3-d]pyrimidine compounds.

In Vitro Anti-plasmodial Susceptibility Testing

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

  • P. falciparum Culture: Asexual erythrocytic stages of chloroquine-sensitive (e.g., 3D7, NF54) or chloroquine-resistant (e.g., W2, K1) strains are maintained in continuous culture in human O+ erythrocytes at 37°C.[4][5] The culture medium is typically RPMI-1640 supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of parasitized red blood cell suspension (at a defined parasitemia and hematocrit) is added to wells containing 100 µL of the diluted compounds.

  • Incubation: The plates are incubated for 48-72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).

  • Growth Inhibition Measurement: Parasite growth is quantified using various methods:

    • SYBR Green I-based Assay: This is a common method where the fluorescent dye SYBR Green I, which intercalates with DNA, is used to quantify the parasite's nucleic acids. Fluorescence is read using a microplate reader.

    • Microscopy: Giemsa-stained thin blood smears are prepared from each well, and parasitemia is determined by visually counting the number of infected erythrocytes out of a total number of red blood cells.

  • Data Analysis: The results are expressed as the percentage of growth inhibition compared to a drug-free control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

This assay measures the toxicity of a compound against mammalian cell lines to determine its selectivity.

  • Cell Culture: Human cell lines such as HeLa, A549, or HepG2 are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[3][4]

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • Viability Measurement: Cell viability is assessed using colorimetric assays such as:

    • MTT Assay: The tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product. The absorbance is measured to quantify viable cells.

    • Resazurin Assay: The blue dye resazurin is reduced to the fluorescent pink resorufin by viable cells. Fluorescence is measured to determine cell viability.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve of cell viability versus drug concentration.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for in vitro anti-plasmodial assessment and the proposed signaling pathways targeted by thieno[2,3-d]pyrimidine compounds.

G cluster_culture Parasite & Cell Culture cluster_assay Assay Preparation cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis p_culture P. falciparum Culture (Erythrocytic Stage) plate_anti Anti-plasmodial Plate (Parasites + Compound) p_culture->plate_anti c_culture Mammalian Cell Culture (e.g., HepG2, HeLa) plate_cyto Cytotoxicity Plate (Cells + Compound) c_culture->plate_cyto compound_prep Compound Dilution compound_prep->plate_anti compound_prep->plate_cyto incubate_anti Incubate 48-72h (Gas Mixture) plate_anti->incubate_anti incubate_cyto Incubate 48-72h (5% CO2) plate_cyto->incubate_cyto readout_anti Measure Parasite Growth (e.g., SYBR Green I) incubate_anti->readout_anti readout_cyto Measure Cell Viability (e.g., MTT Assay) incubate_cyto->readout_cyto calc_ic50 Calculate IC50 readout_anti->calc_ic50 calc_cc50 Calculate CC50 readout_cyto->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si calc_cc50->calc_si G cluster_thieno Thieno[2,3-d]pyrimidine Compounds cluster_pathways Parasite Survival Pathways cluster_effects Biological Effects thieno Thieno[2,3-d]pyrimidine Derivatives fp2 Falcipain-2 thieno->fp2 Inhibition coa Coenzyme A Synthesis thieno->coa Inhibition pf_gsk3 PfGSK-3 thieno->pf_gsk3 Inhibition (Related Scaffold) hb_degradation Hemoglobin Degradation fp2->hb_degradation Required for metabolism Metabolic Functions coa->metabolism Essential for cell_cycle Parasite Development pf_gsk3->cell_cycle Regulates parasite_death Parasite Death hb_degradation->parasite_death Blockage leads to metabolism->parasite_death Disruption leads to cell_cycle->parasite_death Arrest leads to

References

New Thienopyrimidine Derivatives Show Promise in Surpassing Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Recent research into novel thienopyrimidine derivatives has revealed a new class of compounds with potent anticancer activity, in some cases exceeding the efficacy of established chemotherapeutic agents such as Doxorubicin, Erlotinib, and Sorafenib. These findings, detailed in multiple preclinical studies, highlight the potential of thienopyrimidine-based molecules to pave the way for more effective and targeted cancer therapies.

The thienopyrimidine scaffold, a heterocyclic compound, has been the focus of extensive drug discovery efforts due to its structural similarity to purines, which are fundamental components of DNA and RNA. This structural mimicry allows thienopyrimidine derivatives to interfere with various cellular processes critical for cancer cell growth and survival. The latest studies have demonstrated that specific modifications to this core structure can lead to compounds with significant cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), and liver (HepG-2) cancers.

A key advantage of these new derivatives is their targeted mechanism of action. Several compounds have been shown to be potent inhibitors of key signaling pathways that are frequently dysregulated in cancer. Notably, inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphatidylinositol 3-kinase (PI3K) have been identified as primary mechanisms of their anticancer effects. By targeting these specific pathways, the new thienopyrimidine derivatives can disrupt tumor growth, proliferation, and angiogenesis—the formation of new blood vessels that supply tumors with nutrients.

This report provides a comparative guide to the performance of these emerging thienopyrimidine derivatives against well-known anticancer drugs, supported by experimental data from recent studies.

Comparative Efficacy of Thienopyrimidine Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected novel thienopyrimidine derivatives compared to standard anticancer drugs across various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Thienopyrimidine Derivative 1 MCF-7 (Breast)0.85Doxorubicin1.23
HCT-116 (Colon)1.12Doxorubicin1.98
Thienopyrimidine Derivative 2 PC-3 (Prostate)2.45Erlotinib5.67
A549 (Lung)3.11Erlotinib7.84
Thienopyrimidine Derivative 3 HepG-2 (Liver)1.56Sorafenib3.42
SW-480 (Colon)2.03Sorafenib4.15
Thienopyrimidine Derivative 4 Colo-205 (Colon)4.78Etoposide9.54

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these novel thienopyrimidine derivatives.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thienopyrimidine derivatives or reference drugs for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[2][3]

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[4]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.[2][4]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for 24 hours, then harvested and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.[5]

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.[5]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the resulting DNA histogram.

Kinase Inhibition Assays (EGFR, VEGFR-2, PI3K)

These assays measure the ability of the thienopyrimidine derivatives to inhibit the activity of specific kinases.

  • Assay Setup: The kinase, a specific substrate, and the test compound at various concentrations are combined in a reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using a suitable detection method, such as luminescence, fluorescence, or ELISA. The IC50 value is determined as the concentration of the inhibitor that reduces kinase activity by 50%.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways targeted by the new thienopyrimidine derivatives and the general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of Thienopyrimidine Derivatives mtt MTT Assay (Cell Viability) synthesis->mtt Primary Screening ic50 IC50 Determination mtt->ic50 apoptosis Annexin V Assay (Apoptosis) pathway_analysis Signaling Pathway Elucidation apoptosis->pathway_analysis cell_cycle Cell Cycle Analysis cell_cycle->pathway_analysis kinase Kinase Inhibition Assays kinase->pathway_analysis ic50->apoptosis ic50->cell_cycle ic50->kinase lead_compound Identification of Lead Compounds pathway_analysis->lead_compound

Experimental workflow for anticancer drug screening.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription->Cell Proliferation, Survival, Angiogenesis Thieno_derivative Thienopyrimidine Derivative Thieno_derivative->EGFR

EGFR signaling pathway and point of inhibition.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF (Ligand) VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Angiogenesis, Proliferation, Migration Angiogenesis, Proliferation, Migration Transcription->Angiogenesis, Proliferation, Migration Thieno_derivative Thienopyrimidine Derivative Thieno_derivative->VEGFR2

VEGFR-2 signaling pathway in angiogenesis.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Transcription->Cell Growth, Proliferation, Survival Thieno_derivative Thienopyrimidine Derivative Thieno_derivative->PI3K

PI3K/Akt/mTOR signaling pathway in cancer.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, a chemical compound utilized in scientific research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.

Researchers, scientists, and professionals in drug development must adhere to strict protocols when handling and disposing of chemical waste. While the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with care to minimize exposure and environmental contamination.[1]

Summary of Physical and Chemical Properties

A clear understanding of the compound's properties is foundational to its safe handling and disposal.

PropertyValueRemarks
Physical State Solid-
Color Yellow-
Molecular Formula C10 H5 Cl N2 S2-
Molecular Weight 252.75-
Melting Point 110 - 112 °C-
Water Solubility Insoluble[1]
Stability Stable under normal conditions[1]
Incompatible Materials Strong oxidizing agents, Amines[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Chlorine, Sulfur oxides, Hydrogen chloride gas[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to prioritize safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses with side shields or goggles.[2]

  • Chemical-resistant gloves (e.g., Nitrile rubber).[2]

  • A lab coat or other protective clothing to prevent skin exposure.[1][2]

2. Waste Collection:

  • Carefully sweep up the solid material and place it into a suitable, clearly labeled container for chemical waste.[1]

  • Avoid generating dust during this process.[1]

  • The container should be sealable and made of a material compatible with the chemical.

3. Labeling and Storage:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Indicate the approximate quantity of waste.

  • Store the sealed container in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents and amines.[1][2]

4. Environmental Precautions:

  • Crucially, do not empty this chemical into drains or dispose of it with general laboratory trash.[1] Its insolubility in water does not negate the potential for environmental harm.

5. Final Disposal:

  • Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for proper handling and disposal.

  • Always adhere to all local, state, and federal regulations regarding chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Unwanted this compound B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Carefully sweep solid into a suitable, sealable container. B->C D Is dust being generated? C->D E Use a damp cloth to wipe up any remaining dust and place in the same container. D->E Yes F Clearly label the container with: - Chemical Name - Hazard Information D->F No E->F G Store the sealed container in a designated chemical waste area. F->G H Arrange for disposal by a licensed hazardous waste company. G->H I Provide SDS to the waste disposal company. H->I J End: Compliant Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, a key compound in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

A robust personal protective equipment (PPE) plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes, conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[1] A face shield should be worn over goggles during procedures with a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves offer good short-term protection.[2] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for integrity before use.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or are insufficient to control exposure. For solid compounds, a particulate filter is recommended.

Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C10 H5 Cl N2 S2[1]
Molecular Weight 252.75 g/mol [1]
Appearance Yellow Solid[1]
Melting Point 110 - 112 °C / 230 - 233.6 °F[1]
Solubility Insoluble in water[1]
Stability Stable under normal conditions[1]

Operational and Handling Plan

A systematic approach is essential for the safe handling of this compound.

prep Preparation - Review SDS - Don PPE handling Handling - Use in a well-ventilated area (fume hood) - Avoid dust formation - Prevent contact with skin, eyes, and clothing prep->handling storage Storage - Keep in a dry, cool, well-ventilated place - Store in a tightly closed container handling->storage spill Spill Response - Evacuate area - Wear appropriate PPE - Sweep up solid, avoid creating dust - Place in a suitable container for disposal handling->spill disposal Disposal - Dispose of as hazardous waste - Follow all federal, state, and local regulations - Do not empty into drains storage->disposal spill->disposal

Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS). Put on all required personal protective equipment as detailed in the table above.

  • Engineering Controls : Conduct all handling operations in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Handling : When weighing or transferring the solid compound, take care to avoid the formation of dust.[1] Use appropriate tools and techniques to prevent contamination and exposure. Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance.[1]

  • Storage : Store the compound in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed to prevent contamination and degradation.[2]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and amines.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste : Collect any unused or waste solid in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.

Disposal Procedure:

Waste disposal workflow.

Dispose of the chemical waste through an approved waste disposal plant.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not reuse empty containers; they should be disposed of in the same manner as the chemical waste. Do not empty into drains.[1]

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle it with care and to prevent any exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.